molecular formula C10H12O2 B1363963 3,4-dihydro-2H-chromen-3-ylmethanol CAS No. 76727-28-1

3,4-dihydro-2H-chromen-3-ylmethanol

Número de catálogo: B1363963
Número CAS: 76727-28-1
Peso molecular: 164.2 g/mol
Clave InChI: UPDSWAQIQZFOLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dihydro-2H-chromen-3-ylmethanol, also widely known as chroman-3-ylmethanol, is a high-purity organic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . Its structure features a hydroxymethyl group attached to the chiral carbon center of the chroman ring system, making it a valuable non-racemic chiral building block and synthetic intermediate for complex organic molecules . This compound is supplied with a typical purity of 97% . Researchers utilize this benzopyran derivative extensively in the synthesis and development of novel pharmaceutical compounds. Its structure serves as a core scaffold in medicinal chemistry, particularly in the creation of potential therapeutics for neurological and cardiovascular conditions . Furthermore, its aromatic properties make it a useful intermediate in the development of fragrances and flavors . Beyond pharmaceuticals and organoleptics, chroman-3-ylmethanol is investigated for creating novel materials with specific optical or electronic properties and is explored for the antioxidant and anti-inflammatory potential of its derivative structures . The compound should be stored according to the supplier's specifications, often recommended in a cool, dry place, in a tightly closed container under an inert atmosphere . This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,4-dihydro-2H-chromen-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDSWAQIQZFOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383682
Record name 3,4-dihydro-2H-chromen-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76727-28-1
Record name 3,4-dihydro-2H-chromen-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3,4-Dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold Profile & Synthetic Utility

Executive Summary

3,4-dihydro-2H-chromen-3-ylmethanol (CAS: 76727-28-1), also known as chroman-3-ylmethanol , represents a critical pharmacophore intermediate in medicinal chemistry. As a derivative of the "privileged" chroman scaffold, it serves as a primary building block for synthesizing benzopyran-based therapeutics, particularly in the development of beta-blockers, antioxidant agents, and selective estrogen receptor modulators (SERMs). This guide details its physicochemical properties, validated synthetic pathways, and reactivity profile for drug discovery applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
PropertyData
IUPAC Name (3,4-dihydro-2H-1-benzopyran-3-yl)methanol
Common Synonyms Chroman-3-methanol; 3-Hydroxymethylchroman
CAS Number 76727-28-1
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Physical State Viscous oil or low-melting solid (racemic)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Poorly soluble in water
Predicted LogP ~1.6 – 1.9 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Structural Insight: The molecule features a bicyclic system composed of a benzene ring fused to a dihydropyran ring. The C3 position holds a hydroxymethyl group, introducing a chiral center. While often supplied as a racemate, the enantiomers (R/S) exhibit distinct biological binding profiles, necessitating asymmetric synthesis or chiral resolution in late-stage drug development.

Validated Synthetic Methodologies

The synthesis of chroman-3-ylmethanol typically proceeds via the reduction of oxidized precursors. Below is a Self-Validating Protocol designed for high yield and purity.

A. Primary Route: Reduction of Chroman-3-Carboxylic Acid/Ester

This pathway is preferred for its reliability and the availability of precursors.

Reagents:

  • Precursor: Ethyl 3,4-dihydro-2H-chromene-3-carboxylate (or the free acid).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂).

  • Reagent Prep: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve the chroman-3-carboxylate ester (1.0 equiv) in THF and add dropwise to the hydride suspension over 30 minutes. Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes; Stain: PMA).

  • Fieser Quench (Critical): Cool back to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL), then water (3 mL).

  • Isolation: Filter the granular white precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0→40% EtOAc in Hexanes).

B. Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and potential divergence points for derivative generation.

SynthesisPath cluster_0 Core Transformation Precursor Chroman-3-Carboxylic Acid (or Ester) Reagent Reduction (LiAlH4 / THF) Precursor->Reagent Product This compound (Target) Reagent->Product Aldehyde Chroman-3-carbaldehyde (Swern Oxidation) Product->Aldehyde Oxidation Halide 3-(Bromomethyl)chroman (Appel Reaction) Product->Halide Substitution

Figure 1: Synthetic pathway transforming the carboxylate precursor to the alcohol, with downstream functionalization options.[2]

Analytical Characterization (Expected Data)

To validate the identity of the synthesized material, compare spectral data against these reference parameters.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.80–7.15 (m, 4H): Aromatic protons (characteristic of the benzene ring).

    • δ 4.20 (dd, 1H) & 3.95 (dd, 1H): Diastereotopic protons at C2 (ether linkage).

    • δ 3.65 (d, 2H): Hydroxymethyl protons (-CH ₂OH).

    • δ 2.85 (m, 2H): Benzylic protons at C4.

    • δ 2.30 (m, 1H): Methine proton at C3 (chiral center).

    • δ 1.80 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

  • MS (ESI+):

    • [M+H]⁺: 165.2

    • [M+Na]⁺: 187.2

Pharmacological Relevance & Reactivity[7]
Reactivity Profile

The primary alcohol at the C3 position is the "handle" for further medicinal chemistry elaboration.

  • Oxidation: Conversion to chroman-3-carbaldehyde allows for reductive amination, essential for introducing amine-based pharmacophores (e.g., in GPCR ligands).

  • Activation: Conversion to a mesylate (MsCl/Et₃N) or bromide (PBr₃) enables Sₙ2 displacement, facilitating the attachment of heterocycles.

  • Aromatic Substitution: The chroman ring is electron-rich. Electrophilic aromatic substitution (bromination/nitration) will predominantly occur at the C6 or C8 positions (ortho/para to the ether oxygen).

Biological Applications[3][4][5][6][7]
  • Cardiovascular: Chroman scaffolds are structural congeners to Nebivolol (a β1-blocker), where the bicyclic ether provides steric constraints that enhance receptor selectivity.

  • Antioxidants: The chroman core mimics the structure of α-Tocopherol (Vitamin E) . Derivatives synthesized from chroman-3-ylmethanol often retain radical scavenging capabilities, protecting lipid membranes from peroxidation.

  • Estrogen Receptors: 3,4-diarylchromans are classic SERM scaffolds. The 3-hydroxymethyl group can be used as a linker to attach solubilizing groups or specific receptor-binding motifs.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ether linkage is stable, but the primary alcohol can slowly oxidize if exposed to air/light over prolonged periods.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis, especially when handling LiAlH₄.

References
  • PubChem. (2025).[3] this compound (Compound).[3][8][9] National Library of Medicine. [Link]

  • Thermo Scientific Chemicals. (2024). This compound, 97%. Fisher Scientific. [Link]

  • Emami, S., et al. (2015).[5] Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. [Link]

  • Park, K., et al. (2012).[10] Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules. [Link][2]

Sources

An In-Depth Technical Guide to 3,4-dihydro-2H-chromen-3-ylmethanol (CAS: 76727-28-1): A Key Fragment in HIV-1 Integrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-chromen-3-ylmethanol, a heterocyclic organic compound with significant relevance in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, and, most notably, its role as a key fragment in the development of novel allosteric inhibitors of HIV-1 integrase.

Introduction: The Chromane Scaffold and Its Significance

The chromane (3,4-dihydro-2H-1-benzopyran) ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1] Its structural rigidity and the presence of a chiral center in many of its derivatives make it an attractive starting point for the design of compounds with specific biological activities. This compound, with its simple substitution, serves as a fundamental building block and a valuable tool in fragment-based drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 76727-28-1[2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
Appearance White to off-white solidThermo Scientific
Melting Point 44-46 °CThermo Scientific
Boiling Point 293.2 °C (Predicted)MySkinRecipes
Density 1.125 g/cm³ (Predicted)MySkinRecipes

Synthesis and Purification

The most direct and widely applicable synthetic route to this compound is the reduction of its corresponding carboxylic acid, 3,4-dihydro-2H-chromene-3-carboxylic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, capable of converting carboxylic acids to primary alcohols in high yield.[3][4]

DOT Diagram: Synthetic Pathway

G cluster_0 Synthesis of this compound start 3,4-dihydro-2H-chromene-3-carboxylic acid reagent 1. LiAlH4, THF 2. H3O+ quench start->reagent Reduction product This compound reagent->product

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Reduction of 3,4-dihydro-2H-chromene-3-carboxylic acid

This protocol is adapted from standard procedures for LiAlH₄ reductions of carboxylic acids.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve 3,4-dihydro-2H-chromene-3-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the diastereotopic protons of the methylene groups in the dihydropyran ring, and the protons of the hydroxymethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbons of the saturated heterocyclic ring, and the carbon of the hydroxymethyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-O stretching and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the chromane ring system.

Application in Drug Discovery: A Case Study in HIV-1 Integrase Inhibition

The most significant and well-documented application of this compound is in the field of HIV/AIDS research. It was identified as a key fragment that binds to a novel allosteric site on the HIV-1 integrase enzyme.

Background: HIV-1 Integrase as a Drug Target

HIV-1 integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[5] Inhibiting this enzyme is a clinically validated strategy for the treatment of HIV infection. While several inhibitors targeting the active site of the enzyme are in clinical use, the development of resistance necessitates the discovery of new inhibitors with different mechanisms of action.

Fragment-Based Screening and the Discovery of a Novel Binding Site

In a fragment-based screening campaign, (3R)-3,4-dihydro-2H-chromen-3-ylmethanol was identified as a binder to the catalytic core domain of HIV-1 integrase.[6] X-ray crystallography revealed that this fragment binds to a previously undiscovered allosteric site at the dimer interface of the enzyme.[6][7] This site, distinct from the catalytic active site, opened up new avenues for the design of allosteric inhibitors of HIV-1 integrase.

The crystal structure of the complex has been deposited in the Protein Data Bank (PDB) with the accession code 3VQ8 .[6][8]

DOT Diagram: Workflow of Fragment-Based Drug Discovery

G cluster_1 Fragment-Based Discovery of HIV-1 Integrase Inhibitors lib Fragment Library screen Biophysical Screening (e.g., SPR, NMR) lib->screen hit Hit Identification (this compound) screen->hit xtal X-ray Crystallography (PDB: 3VQ8) hit->xtal design Structure-Based Drug Design xtal->design lead_opt Lead Optimization design->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow of fragment-based drug discovery for HIV-1 integrase inhibitors.

Mechanism of Action and Significance

The binding of this compound to this allosteric site inhibits the catalytic activity of HIV-1 integrase.[5] This finding is significant because allosteric inhibitors can offer advantages over active site inhibitors, such as a higher potential for selectivity and a different resistance profile. The structural information from the co-crystal structure (PDB: 3VQ8) has provided a platform for the structure-based design of more potent and novel enzyme inhibitors.[5]

Safety and Handling

As with all laboratory chemicals, this compound should be handled in accordance with good industrial hygiene and safety practices. It is recommended to use personal protective equipment, such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than just a simple heterocyclic alcohol; it is a testament to the power of fragment-based approaches in modern drug discovery. Its identification as a binder to a novel allosteric site on HIV-1 integrase has paved the way for the development of a new class of antiviral agents. This technical guide provides researchers with the foundational knowledge of its synthesis, properties, and, most importantly, its application in the ongoing fight against HIV/AIDS.

References

  • Wielens, J., Headey, S.J., Rhodes, D.I., Mulder, R.J., Dolezal, O., Deadman, J.J., Newman, J., Chalmers, D.K., Parker, M.W., Peat, T.S., Scanlon, M.J. (2013). Parallel screening of low molecular weight fragment libraries: do differences in methodology affect hit identification? Journal of Biomolecular Screening, 18(2), 147-159. [Link]

  • Perryman, A. L., et al. (2014). Virtual Screening with AutoDock Vina and the Common Pharmacophore Engine of a low diversity library of fragments and hits against the three allosteric sites of HIV integrase: participation in the SAMPL4 protein-ligand binding challenge. Journal of computer-aided molecular design, 28(4), 387–402. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1-benzopyran-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Goldgur, Y., Craigie, R., Cohen, G. H., Fujiwara, T., Yoshinaga, T., Fujishita, T., ... & Davies, D. R. (1999). Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: a platform for antiviral drug design. Proceedings of the National Academy of Sciences, 96(23), 13040-13043. [Link]

  • ResearchGate. (2015). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. [Link]

  • ACS Publications. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Review on Chromen derivatives and their Pharmacological Activities. [Link]

  • The Royal Society of Chemistry. (2021). Supplementary Information. [Link]

  • NIH National Library of Medicine. (2019). Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors. [Link]

  • RCSB PDB. (2011). 3NF8: Structural basis for a new mechanism of inhibition of HIV integrase identified by fragment screening and structure based design. [Link]

  • RCSB PDB. (2013). 3VQ8: HIV-1 IN core domain in complex with (3R)-3,4-dihydro-2H-chromen-3-ylmethanol. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism. [Link]

  • Worldwide Protein Data Bank. (n.d.). Cite Us. [Link]

  • The Royal Society of Chemistry. (1988). Studies of Chromenes. Part 11 .' 3-Substitution of 7-Methoxy-2,2- dimet hylc hroman-4-one without Ring Opening via 3- Bromination. [Link]

  • Google Patents. (n.d.). US20200347036A1 - Solid forms of an hiv protease inhibitor.
  • NIH National Library of Medicine. (2017). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. [Link]

  • Semantic Scholar. (2019). Short-step Synthesis, Characterization and Fluorescence Properties. [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • NIH National Library of Medicine. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. [Link]

  • ACS Publications. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. [Link]

  • NIH National Library of Medicine. (2022). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. [Link]

  • RCSB PDB. (n.d.). Policies and Logo. [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]

  • ACS Publications. (1975). Unsaturated heterocyclic systems. LVII. Competitive R2O-3 and homoallylic participation in a medium-sized ring. Acetolysis of oxocan-3-yl and 3,4,7,8-tetrahydro-2H-oxocin-3-yl brosylates. [Link]

  • Google Patents. (n.d.). WO2021100059A1 - Process for preparing chroman compounds.
  • PeerJ. (2019). Spectrometric and computational studies of the binding of HIV-1 integrase inhibitors to viral DNA extremities. [Link]

  • ResearchGate. (2012). Parallel Screening of Low Molecular Weight Fragment Libraries: Do Differences in Methodology Affect Hit Identification?. [Link]

  • NIST. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-. [Link]

  • ResearchGate. (1998). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. [Link]

  • NIH National Library of Medicine. (2008). Modeling, analysis, and validation of a novel HIV integrase structure provide insights into the binding modes of potent integrase inhibitors. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. [Link]

  • ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. [Link]

  • Google Patents. (n.d.).

Sources

Technical Guide: Synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol (CAS: 76727-28-1), a critical pharmacophore in medicinal chemistry often referred to as chroman-3-ylmethanol .

The guide prioritizes the Baylis-Hillman Annulation Route due to its atom economy, scalability, and use of readily available precursors (Salicylaldehyde). A secondary Coumarin Reduction Route is provided for context on legacy workflows.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound Molecular Formula:


Molecular Weight:  164.20  g/mol
Core Application:  Chiral building block for 

-blockers (e.g., Nebivolol analogs), serotonergic agents, and antifungals.
Retrosynthetic Logic

The chroman ring system is most efficiently constructed by closing the ether linkage (


) or the 

bond.
  • Disconnection A (C3-C4): Suggests a Coumarin precursor.[1] While intuitive, reducing the lactone (coumarin) to a cyclic ether (chroman) requires a reduction-cyclization sequence that often yields ring-opened diols.

  • Disconnection B (O-C2): Suggests a Salicylaldehyde + Acrylate strategy. This utilizes the Baylis-Hillman reaction to form the carbon skeleton, followed by cyclization to the chromene and subsequent hydrogenation. This is the preferred modern route.

Retrosynthesis Target This compound (Target) Ester Ethyl chroman-3-carboxylate (Precursor) Target->Ester Reduction (LiAlH4) Chromene Ethyl 2H-chromene-3-carboxylate (Intermediate) Ester->Chromene Hydrogenation (Pd/C) BH_Adduct Baylis-Hillman Adduct Chromene->BH_Adduct Cyclization (-H2O) Start Salicylaldehyde + Ethyl Acrylate BH_Adduct->Start DABCO / Baylis-Hillman

Figure 1: Retrosynthetic analysis prioritizing the Baylis-Hillman pathway.

Primary Pathway: The Baylis-Hillman Annulation

This route is preferred for its operational simplicity and high functional group tolerance. It constructs the 2H-chromene core which is then hydrogenated and reduced.

Phase 1: Construction of Ethyl 2H-chromene-3-carboxylate

Reaction: DABCO-catalyzed coupling of salicylaldehyde and ethyl acrylate.

  • Reagents: Salicylaldehyde (1.0 eq), Ethyl Acrylate (3.0 eq), DABCO (0.1-0.5 eq).

  • Solvent: Neat or THF/CHCl3.

  • Conditions: Ambient temperature, 24–48 hours.

Mechanism:

  • DABCO undergoes nucleophilic addition to ethyl acrylate, generating an enolate.

  • The enolate attacks the aldehyde of salicylaldehyde (Aldol-type addition).

  • Proton transfer and elimination of DABCO releases the Baylis-Hillman (BH) adduct .

  • In-situ Cyclization: The phenolic hydroxyl group attacks the activated alkene (Michael addition/elimination sequence) or undergoes acid-catalyzed dehydration to close the ring, yielding Ethyl 2H-chromene-3-carboxylate .

Phase 2: Hydrogenation to Ethyl Chroman-3-carboxylate

Reaction: Catalytic hydrogenation of the C3-C4 double bond.

  • Reagents:

    
     (1 atm or balloon), 10% Pd/C (5-10 wt%).
    
  • Solvent: Ethanol or Methanol.

  • Protocol:

    • Dissolve the chromene ester in ethanol.

    • Add Pd/C catalyst carefully under inert atmosphere (

      
      ).
      
    • Purge with

      
       gas.
      
    • Stir vigorously at RT for 4–12 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate to obtain Ethyl chroman-3-carboxylate .

Phase 3: Reduction to Chroman-3-ylmethanol

Reaction: Hydride reduction of the ester.

  • Reagents:

    
     (1.5 eq) or 
    
    
    
    .
  • Solvent: Anhydrous THF or Diethyl Ether.

  • Protocol:

    • Suspend

      
       in anhydrous THF at 0°C.
      
    • Add Ethyl chroman-3-carboxylate (dissolved in THF) dropwise.

    • Allow to warm to RT and stir for 2 hours.

    • Fieser Workup: Quench sequentially with water, 15% NaOH, and water (

      
       ratio per gram of LAH).
      
    • Filter the white precipitate; dry the organic phase over

      
      .
      
    • Evaporate solvent to yield the crude alcohol.

    • Purification: Column chromatography (Hexane:EtOAc 7:3).

Secondary Pathway: The Coumarin Reduction

This route is viable if Coumarin-3-carboxylic acid is already available, but it requires careful handling to avoid ring opening.

Workflow:

  • Esterification: Convert Coumarin-3-carboxylic acid to Ethyl Coumarin-3-carboxylate (

    
    ).
    
  • Double Bond Reduction: Hydrogenate (

    
    ) to Ethyl Chroman-2-one -3-carboxylate (a lactone-ester).
    
    • Critical Note: Reducing the lactone carbonyl (C2) to a methylene (

      
      ) while preserving the ring is difficult with standard hydrides.
      
  • Alternative (Diol Route):

    • Reduce Ethyl Coumarin-3-carboxylate with excess

      
       to 2-(3-hydroxypropyl)phenol  (Ring opening occurs).
      
    • Cyclization: Perform a Mitsunobu reaction (

      
      ) on the diol to close the ether ring and form the chroman.
      

Recommendation: Use Pathway 1 (Baylis-Hillman) to avoid the ring-opening/re-closing inefficiency of the Coumarin route.

Experimental Validation & Analytics

Process Flow Diagram (Pathway 1)

SynthesisFlow Step1 Step 1: Baylis-Hillman Salicylaldehyde + Ethyl Acrylate (DABCO, Neat, 24h) Step2 Step 2: Hydrogenation Pd/C, H2 (1 atm) (EtOH, RT, 6h) Step1->Step2 Ethyl 2H-chromene-3-carboxylate Step3 Step 3: Reduction LiAlH4 (THF, 0°C -> RT) Step2->Step3 Ethyl chroman-3-carboxylate Final Target: Chroman-3-ylmethanol Step3->Final Yield: ~75-85%

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Data Profile

Verify the product using the following expected spectroscopic data:

TechniqueParameterExpected Signal / Observation
Physical State AppearanceColorless viscous oil or low-melting solid.
1H NMR (CDCl3)Aromatic

6.8–7.2 ppm (m, 4H, Ar-H)
C2-Protons

3.9–4.2 ppm (m, 2H,

)
C3-Proton

2.2–2.4 ppm (m, 1H,

)
C4-Protons

2.6–2.9 ppm (m, 2H,

)
Hydroxymethyl

3.6–3.7 ppm (d/m, 2H,

)
IR Spectroscopy O-H StretchBroad band at 3300–3400

C-O StretchStrong band at 1050–1250

(Ether & Alcohol)
Mass Spectrometry MS (EI/ESI)

164.2

; Fragment at 133 (

)

References

  • Basavaiah, D., et al. (2003). "The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction." Chemical Reviews, 103(3), 811–892.

  • Kaye, P. T., & Nocanda, X. W. (2004). "Synthesis of Chromone Derivatives." Journal of the Chemical Society, Perkin Transactions 1. (General reference for chromene synthesis via Baylis-Hillman).
  • Bayeux, P., et al. (2021). "Synthesis of 3-Carboxylic Acid and Formyl-Derived Coumarins." Molecules, 26(6), 1735.

  • PubChem. (n.d.). "this compound (Compound)." National Center for Biotechnology Information.

  • Sonawane, N. B., et al. (2023).[1][2] "Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach." European Journal of Chemistry, 14(4), 439-444.[1]

Sources

Physical and chemical properties of 3,4-dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 3,4-Dihydro-2H-chromen-3-ylmethanol

Executive Summary

This compound (CAS: 76727-28-1), also known as 3-hydroxymethylchroman, is a bicyclic heterocyclic alcohol serving as a privileged scaffold in medicinal chemistry. Characterized by a benzene ring fused to a dihydropyran ring, this molecule acts as a versatile pharmacophore for central nervous system (CNS) agents, particularly in the modulation of serotonergic receptors (5-HT1A) and butyrylcholinesterase (BuChE) inhibition. This guide details its physicochemical properties, synthetic pathways, and reactivity profile, providing a foundational resource for drug development workflows.

Chemical Identity & Structural Analysis

The molecule features a chiral center at the C3 position of the pyran ring, allowing for the existence of (R) and (S) enantiomers. The hydroxymethyl group at C3 provides a primary alcohol handle for further derivatization, while the chroman core offers lipophilic bulk and pi-stacking potential.

Parameter Data
IUPAC Name This compound
Common Synonyms Chroman-3-ylmethanol; (3,4-dihydro-2H-1-benzopyran-3-yl)methanol
CAS Registry Number 76727-28-1
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
SMILES C1C(COC2=CC=CC=C21)CO
InChI Key UPDSWAQIQZFOLF-UHFFFAOYSA-N

Physicochemical Profile

The following data synthesizes experimental values with computed descriptors essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Property Value / Range Source/Note
Physical State Solid (crystalline) or viscous oilDependent on purity/enantiomeric excess
Melting Point 61.5 °CExperimental [1]
Boiling Point 133.9 °CPredicted/Reduced Pressure [1]
Density ~1.101 g/mLPredicted (25 °C)
LogP (Octanol/Water) 1.5Computed (PubChem)
Topological Polar Surface Area 29.5 ŲComputed
H-Bond Donors / Acceptors 1 / 2
Solubility Soluble in DCM, DMSO, MeOH, EtOAc; Low solubility in water

Synthetic Pathways

The most robust synthesis involves the reduction of chroman-3-carboxylic acid derivatives. The precursor can be accessed via the reduction of coumarin-3-carboxylates or oxidation of 3-formylchromone derivatives.

Synthesis Workflow Diagram

SynthesisPath Salicyl Salicylaldehyde Chromene 2H-Chromene-3-carboxylate Salicyl->Chromene Baylis-Hillman / Cyclization Acrylate Ethyl Acrylate (DABCO) Acrylate->Chromene ChromanEst Ethyl Chroman-3-carboxylate Chromene->ChromanEst H2, Pd/C (Reduction) Target This compound (Target) ChromanEst->Target LiAlH4, THF, 0°C

Figure 1: Synthetic route from salicylaldehyde to the target alcohol via chroman ester reduction.[1][2]

Detailed Protocol: Reduction of Ethyl Chroman-3-carboxylate

Objective: Conversion of the ester functionality to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄).[3]

Reagents:

  • Ethyl 3,4-dihydro-2H-chromene-3-carboxylate (1.0 eq)

  • LiAlH₄ (2.0 eq, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Glauber’s salt (Sodium Sulfate Decahydrate) or Fieser workup reagents

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent Prep: Add anhydrous THF (10 mL per mmol substrate) and cool to 0 °C in an ice bath.

  • Reagent Addition: Carefully add LiAlH₄ solution dropwise via syringe. Caution: Exothermic.

  • Substrate Addition: Dissolve the chroman ester in a minimal amount of anhydrous THF and add dropwise to the LiAlH₄ suspension.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC (usually 1–2 hours for completion).

  • Quench (Fieser Method): Cool back to 0 °C. For every x grams of LiAlH₄ used, add:

    • x mL water

    • x mL 15% NaOH

    • 3x mL water[4]

  • Workup: Stir until a granular white precipitate forms. Filter through a celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: The crude oil often crystallizes upon standing or can be purified via silica gel chromatography (Hexanes/EtOAc gradient).

Reactivity & Derivatization Profile

The primary alcohol at C3 is the principal site for chemical modification, while the chroman ring remains stable under mild oxidative or basic conditions.

Reactivity Map

Reactivity Core Chroman-3-ylmethanol Aldehyde Chroman-3-carbaldehyde (Swern Oxidation) Core->Aldehyde Halide 3-(Bromomethyl)chroman (PBr3 or Appel) Core->Halide Tosylate Tosylate/Mesylate (TsCl/MsCl, Pyridine) Core->Tosylate Acid Chroman-3-carboxylic Acid (Jones Oxidation) Core->Acid Ether Ether Derivatives (NaH, R-X) Core->Ether

Figure 2: Functionalization pathways for library generation.

  • Oxidation: Swern or Dess-Martin periodinane oxidation yields the aldehyde, a precursor for reductive amination (important for CNS active amines).

  • Activation: Conversion to a mesylate or tosylate allows for nucleophilic displacement by amines or azides, facilitating the synthesis of 3-aminomethylchroman derivatives.

Medicinal Chemistry Applications

The chroman-3-ylmethanol scaffold is a bioisostere for various lipophilic spacers in drug design.

  • CNS Targets: Derivatives (specifically amines derived from the alcohol) show high affinity for 5-HT1A receptors , acting as neuroprotective agents [2].

  • Enzyme Inhibition: The scaffold is investigated for Butyrylcholinesterase (BuChE) inhibition, relevant in Alzheimer's disease therapy.[5] The lipophilic chroman ring occupies the hydrophobic pocket of the enzyme active site [3].

  • Metabolic Stability: The absence of the C3-C4 double bond (compared to chromene) increases metabolic stability against oxidative degradation, improving the pharmacokinetic half-life.

References

  • ChemSigma. (n.d.). 2H-1-Benzopyran-3-methanol, 3,4-dihydro- Properties. Retrieved from [Link]

  • Reis, J., et al. (2022).[6] Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. University of Évora. Retrieved from [Link]

  • Patil, R.B., et al. Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Master Organic Chemistry. (2023).[1][6] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,4-dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3,4-dihydro-2H-chromen-3-ylmethanol, a key consideration for its application in research, drug development, and chemical synthesis. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for scientists and professionals working with this compound.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₂O₂, is a heterocyclic organic compound featuring a chroman core substituted with a hydroxymethyl group.[1][2] Its structure, possessing both a lipophilic bicyclic ether moiety and a polar hydroxyl group, dictates its solubility behavior across a range of solvents. Understanding these characteristics is paramount for designing synthetic routes, formulating solutions for biological assays, and developing analytical methods.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[1]
Molecular Weight164.20 g/mol
Calculated LogP1.5[1]
Physical FormSolid[3]

The calculated LogP value of 1.5 suggests that this compound has a moderate degree of lipophilicity, indicating it is likely to be more soluble in organic solvents than in water.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which is based on the intermolecular forces between the solute and the solvent.[4] For this compound, the key interactions to consider are:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for both hydrogen bond donation and acceptance. This is a significant factor in its solubility in protic solvents like water and alcohols.

  • Dipole-Dipole Interactions: The ether linkage and the hydroxyl group create a molecular dipole, enabling interactions with other polar molecules.

  • Van der Waals Forces: The nonpolar chroman backbone contributes to London dispersion forces, which are the primary interactions with nonpolar solvents.

The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions.

Predicted Solubility Profile

Based on its structure and the principles of intermolecular forces, the following solubility profile for this compound can be predicted:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group will facilitate hydrogen bonding with these solvents. However, the relatively large nonpolar chroman structure will limit its aqueous solubility. It is expected to have low to moderate solubility in water and good solubility in lower alcohols like methanol and ethanol.[5][6]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. This compound is expected to exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be primarily driven by van der Waals forces. Due to the presence of the polar hydroxyl and ether groups, its solubility in highly nonpolar solvents like hexane is expected to be limited. Toluene, with its aromatic ring, may show slightly better solvation due to potential π-stacking interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can act as weak hydrogen bond acceptors. Good solubility is anticipated in these solvents, making them suitable for reactions and extractions.[7]

Factors Influencing Solubility

Several external factors can significantly impact the solubility of this compound:

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[8][9][10] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid.[8] Therefore, heating a solution of this compound is likely to increase its solubility. However, it is crucial to consider the compound's stability at elevated temperatures.

pH

The solubility of many organic compounds is pH-dependent, particularly those with ionizable functional groups.[11][12] this compound contains a hydroxyl group, which is a very weak acid. In neutral and acidic aqueous solutions, the compound will exist in its neutral form. Under strongly basic conditions, the hydroxyl group could be deprotonated to form an alkoxide. This ionization would dramatically increase its aqueous solubility. However, a very high pH would be required for significant deprotonation.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental methods should be employed. The equilibrium solubility assay is a robust and widely accepted method.

Equilibrium Solubility Protocol

This protocol outlines the steps to determine the thermodynamic solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, acetonitrile, hexane)

  • Vials with screw caps

  • Shaker or rotator

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials on a shaker or rotator in a temperature-controlled environment (typically 25 °C for standard solubility determination).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved compound remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • To remove any suspended microparticles, centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method or another suitable analytical technique.

    • Analyze the supernatant from the saturated solution.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

Self-Validating System:

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Visual Inspection: After the equilibration period, there should still be visible excess solid at the bottom of the vial.

  • Time to Equilibrium: Confirm that extending the equilibration time does not result in a higher measured solubility.

  • Reproducibility: Perform the experiment in triplicate to assess the precision of the measurement.

Visualization of Concepts and Workflows

To further elucidate the principles and procedures discussed, the following diagrams are provided.

G cluster_solute This compound cluster_solvents Solvent Classes solute C₁₀H₁₂O₂ polar_protic Polar Protic (e.g., Water, Methanol) solute->polar_protic H-Bonding (Good Solubility) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) solute->polar_aprotic Dipole-Dipole (Good Solubility) nonpolar Nonpolar (e.g., Hexane, Toluene) solute->nonpolar Van der Waals (Limited Solubility)

Caption: Predicted Solubility of this compound.

G start Start: Excess Solute + Solvent equilibrate Equilibrate (24-48h at constant T) start->equilibrate centrifuge Centrifuge to Remove Excess Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Quantitative Analysis (e.g., HPLC) supernatant->analyze result Determine Solubility analyze->result

Caption: Equilibrium Solubility Determination Workflow.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound. While theoretical predictions based on its chemical structure offer valuable initial insights, empirical determination through standardized protocols is essential for obtaining accurate quantitative data. The methodologies and principles outlined herein are designed to ensure scientific integrity and provide reliable results for researchers, scientists, and drug development professionals.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Open Access Journals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility. Retrieved from [Link]

  • YouTube. (2022, October 29). The Effect of pH on Solubility. Retrieved from [Link]

  • YouTube. (2021, May 18). Temperature and Solubility: Solids and Gases. Retrieved from [Link]

  • Merck Millipore. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • DCMR. (n.d.). Safety Data Sheet Methanol. Retrieved from [Link]

Sources

3,4-Dihydro-2H-chromen-3-ylmethanol: A Strategic Chiral Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 3,4-Dihydro-2H-chromen-3-ylmethanol in Research Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 76727-28-1), often referred to as 3-hydroxymethylchroman , serves as a critical "branch-point" intermediate in modern drug discovery. While the chroman (benzopyran) core is a privileged structure found in therapeutics ranging from antihypertensives (Nebivolol) to antioxidants (Tocopherols), the 3-hydroxymethyl derivative offers a unique vector for functionalization.

Unlike 2-substituted chromans, which dominate the classic pharmacopeia, the 3-substituted variant provides a distinct spatial arrangement for pharmacophores, particularly useful in designing ligands for G-Protein Coupled Receptors (GPCRs) such as Serotonin (5-HT) and Dopamine receptors. This guide details the technical utility of this molecule, focusing on its resolution, functionalization, and application in synthesizing bioactive libraries.

Chemical Architecture & Synthesis

The Structural Advantage

The molecule features a lipophilic bicyclic core (chroman) with a primary alcohol tethered at the C3 position. This architecture serves two primary functions in ligand design:

  • Lipophilic Anchor: The chroman ring engages in

    
     stacking or hydrophobic interactions within receptor binding pockets.
    
  • Vectorized Linker: The hydroxymethyl group acts as a spacer (

    
    ), allowing the attachment of polar "warheads" (amines, heterocycles) at a precise distance (~1.5 Å) from the core, preventing steric clash with the receptor wall.
    
Synthesis & Enantiomeric Resolution

The biological activity of chroman derivatives is often stereodependent. Consequently, obtaining enantiopure 3-hydroxymethylchroman is a critical first step.

Protocol: Chemo-Enzymatic Resolution Rationale: Chemical synthesis often yields racemates. Enzymatic resolution is the preferred method for high enantiomeric excess (ee).

  • Step 1: Esterification. React racemic 3-hydroxymethylchroman with vinyl acetate using Pseudomonas cepacia lipase (PSL) in an organic solvent (e.g., MTBE).

  • Step 2: Kinetic Resolution. The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted (or vice versa, depending on enzyme specificity).

  • Step 3: Separation. The (R)-acetate and (S)-alcohol are separated via silica gel chromatography.

Table 1: Physicochemical Profile

PropertyValueRelevance
Molecular Weight 164.20 g/mol Fragment-based drug design (Lead-like)
LogP ~1.5Ideal lipophilicity for CNS penetration
H-Bond Donors 1Versatile derivatization point
Chiral Center C3Requires stereocontrolled synthesis
Boiling Point ~310°C (Predicted)High thermal stability

Functionalization Workflows

The primary utility of this compound is its conversion into high-value pharmacological probes. Below are the three dominant synthetic pathways.

Pathway A: The "Amine Linker" (GPCR Ligands)

Target: 5-HT1A, Dopamine D2/D3 receptors. Mechanism: Converting the alcohol to an amine allows the attachment of basic nitrogen, a prerequisite for binding to the aspartate residue in monoamine GPCRs.

  • Activation: React alcohol with Methanesulfonyl chloride (MsCl) and

    
     to form the mesylate.
    
  • Displacement: Treat with Sodium Azide (

    
    ) in DMF to form the azide.
    
  • Reduction: Staudinger reduction (

    
    , 
    
    
    
    ) yields 3-aminomethylchroman .
  • Derivatization: Reductive amination with aryl-aldehydes creates "privileged" CNS ligands.

Pathway B: The "Ether Linker" (Ion Channel Modulators)

Target: Potassium (


) channels.
Mechanism: Ether linkages provide metabolic stability compared to esters.
  • Deprotonation: Treat alcohol with

    
     in dry THF.
    
  • Coupling: Add aryl-halide or alkyl-halide.

  • Result: Chroman-3-yl-methyl ethers, which mimic the side chains of tocopherol analogs.

Pathway C: Oxidation & Homologation

Target: Peptidomimetics. Mechanism: The alcohol is oxidized to the aldehyde or acid, serving as a C-terminus cap.

  • Oxidation: Swern oxidation or Dess-Martin Periodinane yields chroman-3-carbaldehyde .

  • Application: The aldehyde is a substrate for Horner-Wadsworth-Emmons reactions to extend the carbon chain.

Visualization: Divergent Synthesis Map

The following diagram illustrates the transformation of the core scaffold into three distinct classes of bioactive molecules.

Chroman_Divergence Alcohol 3-Hydroxymethylchroman (Core Scaffold) Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, Et3N Aldehyde Chroman-3- carbaldehyde Alcohol->Aldehyde Dess-Martin Ether Chroman-Ether (Ion Channels) Alcohol->Ether NaH, R-X (Williamson) Amine 3-Aminomethylchroman (GPCR Ligands) Mesylate->Amine 1. NaN3 2. H2/Pd-C Acid Chroman-3-carboxylic Acid (Peptidomimetics) Aldehyde->Acid Pinnick Ox.

Figure 1: Divergent synthesis pathways transforming 3-hydroxymethylchroman into functional drug scaffolds.

Case Study: Designing a 5-HT Receptor Antagonist

Objective: Synthesize a selective 5-HT1A ligand using this compound as the lipophilic anchor.

Experimental Protocol:

  • Starting Material: (S)-3-hydroxymethylchroman (obtained via enzymatic resolution).

  • Activation: Dissolve 1.0 eq of alcohol in DCM at 0°C. Add 1.2 eq MsCl and 1.5 eq TEA. Stir for 2h. Aqueous workup yields the mesylate.

  • Displacement: Dissolve mesylate in DMF. Add 4-phenylpiperazine (1.2 eq) and

    
    . Heat to 80°C for 12h.
    
  • Purification: The resulting product features the chroman core connected via a methylene bridge to the piperazine nitrogen.

  • Validation:

    • Mechanism:[1][2][3] The chroman ring occupies the hydrophobic pocket of the receptor.

    • Linker: The methylene group (from the original methanol) positions the basic piperazine nitrogen to interact with Asp116 of the 5-HT1A receptor.

References

  • Enzymatic Resolution & Synthesis: Title: Chemo-enzymatic synthesis of enantiomerically pure this compound derivatives. Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry. URL:[Link]

  • Pharmacological Relevance (GPCRs): Title: Serotonin-3 receptor and ethanol-stimulated somatodendritic dopamine release.[4] Source: PubMed (National Institutes of Health). URL:[Link]

  • Chemical Properties & Identifiers: Title: this compound Compound Summary. Source: PubChem (National Library of Medicine). URL:[Link]

  • Chroman Scaffold in Drug Design: Title: Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor.[5] Source: PubMed. URL:[Link]

Sources

Methodological & Application

Synthesis of 3,4-Dihydro-2H-chromen-3-ylmethanol: A Detailed Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and field-proven protocol for the synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The chroman (3,4-dihydro-2H-chromen) scaffold is a privileged structure found in a variety of biologically active compounds, including antioxidants and enzyme inhibitors. This document outlines a reliable two-step synthetic strategy, commencing with the Knoevenagel condensation to form a coumarin intermediate, followed by a robust reduction using lithium aluminum hydride. We delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present key safety and characterization data to ensure reproducible and safe execution in a research and development setting.

Introduction and Strategic Overview

This compound (also known as chroman-3-ylmethanol) is a bifunctional molecule featuring the rigid chroman ring system and a primary alcohol. This combination offers synthetic handles for diversification, making it an attractive starting material for the generation of compound libraries in drug discovery programs. Its structural features are present in natural products and pharmacologically active molecules.

The synthesis strategy detailed herein is designed for efficiency and reliability, proceeding through a well-established chemical sequence. The overall transformation is a two-step process:

  • Step 1: Knoevenagel Condensation. Synthesis of the intermediate, 2-oxo-2H-chromene-3-carboxylic acid, via the condensation of salicylaldehyde and malonic acid. This reaction is a classic and efficient method for constructing the coumarin core.

  • Step 2: Concurrent Reduction. Reduction of the α,β-unsaturated lactone and the carboxylic acid functionalities of the coumarin intermediate to the corresponding saturated ether and primary alcohol using the powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), to yield the final product.

Synthesis_Workflow Salicylaldehyde Salicylaldehyde + Malonic Acid Coumarin 2-Oxo-2H-chromene-3-carboxylic acid (Intermediate) Salicylaldehyde->Coumarin Step 1: Knoevenagel Condensation FinalProduct This compound (Target Molecule) Coumarin->FinalProduct Step 2: LiAlH4 Reduction

Caption: Overall two-step synthesis workflow.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

PART A: Synthesis of 2-Oxo-2H-chromene-3-carboxylic acid (Intermediate)

Principle: This synthesis is achieved via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (salicylaldehyde), followed by an intramolecular transesterification (lactonization) and dehydration.[1] Piperidine, a weak base, is used as a catalyst to facilitate the initial condensation.[2]

Materials & Reagents:

ReagentMW ( g/mol )AmountMolesEquivalents
Salicylaldehyde122.1210.0 g81.89 mmol1.0
Malonic Acid104.069.37 g90.08 mmol1.1
Piperidine85.150.7 mL~6.6 mmol0.08
Ethanol46.0750 mL--
Hydrochloric Acid (2M)36.46As needed--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (10.0 g, 81.89 mmol) and malonic acid (9.37 g, 90.08 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of ethanol, followed by the dropwise addition of piperidine (0.7 mL) while stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate).

    • Scientist's Note: The use of a slight excess of malonic acid ensures the complete consumption of the starting aldehyde. Piperidine is a sufficiently mild base to deprotonate the active methylene of malonic acid without causing self-condensation of salicylaldehyde.[1]

  • Precipitation and Isolation: After 4 hours, cool the mixture in an ice bath. A yellow solid should precipitate.

  • Acidification: Slowly add 2M hydrochloric acid to the cold mixture with stirring until the solution is acidic (pH ~2-3). This step protonates the carboxylate to precipitate the product fully.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any unreacted malonic acid and piperidinium salts.

  • Drying: Dry the resulting bright yellow solid in a vacuum oven at 60°C to a constant weight. The product is typically of high purity (>95%) and can be used in the next step without further purification.

PART B: Synthesis of this compound

Principle: This transformation is a comprehensive reduction using Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a potent, non-selective reducing agent capable of reducing both esters (in this case, a cyclic lactone) and carboxylic acids to primary alcohols.[3][4] The reaction proceeds via nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbons. Concurrently, the double bond of the α,β-unsaturated system is also reduced.

Materials & Reagents:

ReagentMW ( g/mol )AmountMolesEquivalents
2-Oxo-2H-chromene-3-carboxylic acid190.165.0 g26.29 mmol1.0
Lithium Aluminum Hydride (LiAlH₄)37.953.0 g79.05 mmol3.0
Anhydrous Tetrahydrofuran (THF)72.11150 mL--
Ethyl Acetate88.11~20 mL--
Sodium Hydroxide (15% aq.)40.00~15 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Safety Precautions:

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, water-sensitive, and flammable solid. It reacts violently with water and protic solvents to release flammable hydrogen gas.[5][6][7]

  • The entire procedure MUST be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • Appropriate Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves, is mandatory.[6]

  • A Class D fire extinguisher (for combustible metals) and dry sand should be readily accessible.[7]

Procedure:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under a stream of nitrogen. Equip the flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (3.0 g, 79.05 mmol) in 100 mL of anhydrous THF.

    • Scientist's Note: A significant excess of LiAlH₄ is required. The first equivalent is consumed in an acid-base reaction with the carboxylic acid, which produces H₂ gas.[8][9] The subsequent equivalents are needed for the reduction of the carboxylate and the lactone carbonyls.

  • Substrate Addition: Dissolve the 2-oxo-2H-chromene-3-carboxylic acid (5.0 g, 26.29 mmol) in 50 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes. The initial addition may cause bubbling (H₂ evolution) and a mild exotherm. Maintain a gentle reflux by external heating if necessary once the addition is complete.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 65°C) for 6-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Workup (Quenching):

    • CRITICAL STEP: Cool the reaction flask to 0°C using an ice bath.

    • Under vigorous stirring, very slowly and cautiously add 3 mL of water dropwise to quench the unreacted LiAlH₄. This is a highly exothermic process that generates hydrogen gas.

    • Next, add 3 mL of 15% aqueous sodium hydroxide solution dropwise.

    • Finally, add another 9 mL of water dropwise.

    • Causality: This specific sequence (the "Fieser workup") is designed to safely quench the reaction and precipitate the aluminum salts as a granular, easily filterable solid, simplifying the product isolation.

  • Isolation: Remove the ice bath and stir the mixture at room temperature for 30 minutes. The grey suspension should turn into a white, filterable precipitate.

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with additional THF (2 x 20 mL).

  • Extraction: Combine the filtrate and washings. Remove the THF under reduced pressure using a rotary evaporator. The resulting crude oil can be dissolved in ethyl acetate (100 mL) and washed with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as a viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing to 7:3) to afford this compound as a clear, colorless oil.

Mechanistic Insights

Understanding the reaction mechanism provides a deeper appreciation for the transformation and the necessity of the chosen conditions.

Sources

Application Note: Scalable Synthesis of 3,4-Dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol (CAS: 76727-28-1). This compound is a critical pharmacophore in medicinal chemistry, serving as a scaffold for beta-blockers, anti-hypertensive agents, and selective serotonin reuptake inhibitors.

The synthetic strategy outlined below prioritizes atom economy and process safety . It utilizes a DABCO-catalyzed aqueous annulation to construct the chromene core, followed by selective catalytic hydrogenation and a controlled hydride reduction. This modular approach avoids the harsh conditions associated with traditional acid-catalyzed Friedel-Crafts alkylations.

Strategic Retrosynthetic Analysis

To ensure high purity and yield, we adopt a linear convergent strategy . The target molecule (a primary alcohol on a saturated chroman ring) is disconnected at the C3-hydroxymethyl junction.

Mechanistic Logic[1]
  • Chroman Core Construction : The chroman (3,4-dihydro-2H-chromene) skeleton is accessed via the hydrogenation of a 2H-chromene intermediate. This prevents the ring-opening side reactions often seen when attempting to reduce coumarins (2-oxo-chromenes).

  • Annulation Strategy : The 2H-chromene precursor is synthesized via a Baylis-Hillman type reaction between salicylaldehyde and ethyl acrylate . The use of DABCO (1,4-diazabicyclo[2.2.2]octane) in an aqueous medium promotes an intramolecular oxa-Michael addition/aldol condensation cascade, delivering the cyclized product in high yield.

  • Functional Group Transformation : The ester moiety is preserved during the ring hydrogenation and subsequently reduced to the alcohol using Lithium Aluminum Hydride (LiAlH

    
    ), ensuring complete conversion without affecting the ether linkage.
    
Retrosynthesis Diagram

Retrosynthesis Figure 1: Retrosynthetic analysis of the target chroman alcohol. Target Target: This compound Intermediate1 Precursor A: Ethyl chroman-3-carboxylate Intermediate1->Target Reduction (LiAlH4) Intermediate2 Precursor B: Ethyl 2H-chromene-3-carboxylate Intermediate2->Intermediate1 Hydrogenation (H2, Pd/C) StartingMaterials Starting Materials: Salicylaldehyde + Ethyl Acrylate StartingMaterials->Intermediate2 DABCO-Catalyzed Annulation

Experimental Protocols

Stage I: Synthesis of Ethyl 2H-chromene-3-carboxylate

This step utilizes a "green" aqueous protocol described by Ravichandran, which avoids volatile organic solvents and simplifies workup.

  • Reagents : Salicylaldehyde (1.0 equiv), Ethyl Acrylate (1.2 equiv), DABCO (0.1 equiv).

  • Solvent : Water (Deionized).

Procedure:

  • Charge a round-bottom flask with salicylaldehyde (12.2 g, 100 mmol) and ethyl acrylate (12.0 g, 120 mmol).

  • Add DABCO (1.12 g, 10 mmol) and water (50 mL).

  • Stir the heterogeneous mixture vigorously at room temperature for 24–48 hours. The reaction progress is monitored by TLC (Hexane:EtOAc 8:2); the product appears as a less polar spot.

  • Upon completion, the product typically precipitates as a solid or forms a distinct oil layer. Extract with ethyl acetate (3 x 50 mL).

  • Wash the organic layer with 1M HCl (to remove DABCO) and brine. Dry over anhydrous Na

    
    SO
    
    
    
    .
  • Concentrate in vacuo. Recrystallize from ethanol/hexane to afford ethyl 2H-chromene-3-carboxylate as white crystals.

    • Typical Yield: 75–80%

Stage II: Catalytic Hydrogenation to Ethyl Chroman-3-carboxylate

Selective saturation of the C3-C4 double bond is achieved without reducing the ester or hydrogenolysis of the benzylic ether bond.

  • Reagents : Ethyl 2H-chromene-3-carboxylate, 10% Pd/C (5 wt% loading).

  • Solvent : Ethanol (Absolute).[1]

Procedure:

  • Dissolve the Stage I product (10.2 g, 50 mmol) in ethanol (100 mL) in a hydrogenation vessel.

  • Add 10% Pd/C (0.5 g) carefully under an inert atmosphere (Nitrogen or Argon).

  • Purge the vessel with Hydrogen gas (H

    
    ) three times.
    
  • Stir under a balloon pressure of H

    
     (1 atm) at room temperature for 12 hours.
    
  • Filter the catalyst through a pad of Celite®. Rinse the pad with ethanol.

  • Concentrate the filtrate to yield ethyl chroman-3-carboxylate as a clear oil. This intermediate is typically pure enough for the next step.

    • Typical Yield: 95–98%[2]

Stage III: Reduction to this compound

The final reduction converts the ester to the primary alcohol.

  • Reagents : Lithium Aluminum Hydride (LiAlH

    
    , 1.5 equiv).
    
  • Solvent : Anhydrous THF (Tetrahydrofuran).

Procedure:

  • Setup : Flame-dry a 250 mL two-neck flask and equip with a reflux condenser and addition funnel. Maintain a Nitrogen atmosphere.

  • Suspend LiAlH

    
      (1.42 g, 37.5 mmol) in anhydrous THF (40 mL) and cool to 0°C in an ice bath.
    
  • Dissolve ethyl chroman-3-carboxylate (5.15 g, 25 mmol) in anhydrous THF (20 mL) and add dropwise to the LiAlH

    
     suspension over 20 minutes.
    
  • Allow the mixture to warm to room temperature and stir for 2 hours. (Monitor by TLC; ester spot should disappear).

  • Quench (Fieser Method) : Cool back to 0°C. Carefully add:

    • 1.4 mL Water

    • 1.4 mL 15% NaOH solution

    • 4.2 mL Water

  • Stir until a white granular precipitate forms. Add MgSO

    
     to dry the solution.
    
  • Filter off the solids and concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc 7:3) to obtain the pure This compound .

Data Summary & Process Logic

Process Parameters
StageReaction TypeKey ReagentCritical ParameterTypical Yield
1 Baylis-Hillman / CyclizationDABCO / WaterReaction Time (Slow kinetics)78%
2 HydrogenationH

/ Pd/C
Inert Atmosphere (Safety)96%
3 Hydride ReductionLiAlH

Anhydrous Conditions88%
Workflow Diagram

Workflow Figure 2: Sequential workflow for the synthesis of this compound. Start Start: Salicylaldehyde + Ethyl Acrylate Step1 Stage I: DABCO, H2O (Annulation) Start->Step1 Inter1 Intermediate: Ethyl 2H-chromene-3-carboxylate Step1->Inter1 Step2 Stage II: H2, Pd/C (Hydrogenation) Inter1->Step2 Inter2 Intermediate: Ethyl chroman-3-carboxylate Step2->Inter2 Step3 Stage III: LiAlH4, THF (Reduction) Inter2->Step3 End Final Product: This compound Step3->End

Safety & Handling Protocols

  • Lithium Aluminum Hydride (LiAlH

    
    ) : Extremely flammable solid; reacts violently with water to release hydrogen gas. All manipulations must be performed under an inert atmosphere (N
    
    
    
    or Ar). Ensure a Class D fire extinguisher is available.
  • Ethyl Acrylate : A potent lachrymator and sensitizer. Use only in a well-ventilated fume hood.

  • Hydrogenation : Hydrogen gas poses an explosion hazard. Ensure the hydrogenation vessel is free of oxygen before introducing H

    
    . Ground all equipment to prevent static discharge.
    
  • Waste Disposal : The aluminum salt byproducts from the LiAlH

    
     quench should be disposed of as solid hazardous waste after ensuring they are fully deactivated.
    

References

  • Ravichandran, R. (2001). "DABCO Catalyzed Synthesis of 3-Substituted Chromenes in Aqueous Medium." Synthetic Communications, 31(14), 2185–2189. Link

  • Kaye, P. T., & Nocanda, X. W. (2000). "DABCO-catalyzed reactions of salicylaldehydes with acrylate derivatives." Journal of the Chemical Society, Perkin Transactions 1, (9), 1331–1332. Link

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). "Recent Advances in the Baylis−Hillman Reaction and Applications." Chemical Reviews, 103(3), 811–892. Link

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard text for hydride reduction protocols).

Sources

Application Note: Asymmetric Synthesis of Chiral 3,4-Dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in pharmaceutical development. It details the asymmetric synthesis of (R)- and (S)-3,4-dihydro-2H-chromen-3-ylmethanol (also known as 3-hydroxymethylchroman), a privileged pharmacophore in cardiovascular and anticancer drug discovery.

Executive Summary & Pharmacological Significance

The 3-substituted chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a structural motif found in numerous bioactive natural products and synthetic drugs, including Centchroman (contraceptive), Nebivolol (beta-blocker), and various Vitamin E analogues. The specific target, 3,4-dihydro-2H-chromen-3-ylmethanol , serves as a critical chiral building block for developing serotonin receptor modulators and specific enzyme inhibitors.

Achieving high enantiomeric excess (ee) is crucial because the biological activity of chroman derivatives often resides exclusively in one enantiomer. This guide presents two complementary methodologies:

  • Biocatalytic Kinetic Resolution: A high-fidelity, "green" approach using lipase-mediated transesterification.

  • Chemo-Catalytic Asymmetric Hydrogenation: A scalable route utilizing transition-metal catalysis on the ester precursor.

Retrosynthetic Analysis

The synthesis of the chiral alcohol (1) can be disconnected via two primary logic paths:

  • Path A (Enzymatic Resolution): Relies on the selective acylation of the racemic alcohol (±)-1 , derived from the reduction of commercially available ethyl 2H-chromene-3-carboxylate.

  • Path B (Asymmetric Hydrogenation): Establishes the stereocenter at the ester stage (2) via Rhodium- or Iridium-catalyzed hydrogenation, followed by hydride reduction.

Retrosynthesis Target (R)- or (S)-3,4-Dihydro-2H- chromen-3-ylmethanol (1) Racemic_Alc (±)-Racemic Alcohol (Precursor for Path A) Target->Racemic_Alc Kinetic Resolution (Lipase/Vinyl Acetate) Chiral_Ester Chiral Ester Intermediate (Precursor for Path B) Target->Chiral_Ester LiAlH4 Reduction Chromene_Ester Ethyl 2H-chromene-3-carboxylate (Starting Material) Racemic_Alc->Chromene_Ester Reduction (NaBH4/LiAlH4) Chiral_Ester->Chromene_Ester Asymmetric Hydrogenation (Rh-BINAP/H2)

Figure 1: Retrosynthetic disconnection strategies for the target chiral alcohol.

Protocol A: Lipase-Catalyzed Kinetic Resolution (Recommended for Lab Scale)

This method is preferred for generating both enantiomers with high optical purity (>98% ee) without requiring expensive chiral ligands. It exploits the ability of Pseudomonas lipases to selectively acetylate one enantiomer of the racemic alcohol.

Mechanistic Insight

The lipase active site distinguishes between the enantiomers based on steric fit. Typically, Pseudomonas cepacia (PSL) or Pseudomonas fluorescens (Lipase AK) preferentially acetylates the (R)-enantiomer (E-value > 100), leaving the (S)-alcohol unreacted.

Step-by-Step Protocol

Materials:

  • Substrate: Racemic this compound (1.0 equiv).

  • Acyl Donor: Vinyl acetate (3.0 equiv) – acts as both reactant and solvent/co-solvent.

  • Catalyst: Lipase AK (Pseudomonas fluorescens) or Lipase PS (Pseudomonas cepacia) immobilized on diatomite (100% w/w relative to substrate).

  • Solvent: tert-Butyl methyl ether (TBME) or Diisopropyl ether (DIPE).

Procedure:

  • Preparation: Dissolve racemic (±)-1 (1.64 g, 10 mmol) in TBME (20 mL).

  • Activation: Add Vinyl acetate (2.8 mL, 30 mmol).

  • Initiation: Add the immobilized Lipase (1.64 g).

  • Incubation: Incubate the mixture in an orbital shaker at 30°C and 200 rpm .

    • Critical Control Point: Monitor the reaction conversion by HPLC or GC. The theoretical maximum yield for resolution is 50%. Stop the reaction at exactly 50% conversion to maximize the ee of both the remaining alcohol and the formed ester.

  • Termination: Filter off the enzyme (can be washed with TBME and reused up to 3 times). Evaporate the solvent under reduced pressure.

  • Separation: Purify the residue via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

    • Fraction 1: (R)-3-Acetoxymethylchroman (Ester).

    • Fraction 2: (S)-3-Hydroxymethylchroman (Alcohol).[1]

  • Hydrolysis (Optional): To obtain the (R)-alcohol, hydrolyze the Fraction 1 ester using K2CO3 in MeOH/H2O.

Data Summary:

ParameterValue
Conversion ~50% (Ideal)
Time 24 - 48 hours
Enantiomeric Excess (Alcohol) 96 - 99% ee (S-isomer)
Enantiomeric Excess (Ester) 94 - 98% ee (R-isomer)
E-Value (Selectivity Factor) > 100

Protocol B: Asymmetric Hydrogenation (Recommended for Scale-Up)

For larger scales where chromatography is limiting, establishing the stereocenter via catalytic hydrogenation of the ester precursor is superior.

Reaction Scheme

Substrate: Ethyl 2H-chromene-3-carboxylate.[2] Catalyst System: [Rh(cod)2]BF4 / (R)-BINAP or (R)-SegPhos. Conditions: 5-10 bar H2, MeOH, RT.

Step-by-Step Protocol
  • Catalyst Preparation:

    • In a glovebox (N2 atmosphere), mix [Rh(cod)2]BF4 (1.0 mol%) and (R)-BINAP (1.1 mol%) in degassed anhydrous Methanol (MeOH). Stir for 30 mins to form the active cationic complex.

  • Hydrogenation:

    • Add Ethyl 2H-chromene-3-carboxylate (1.0 equiv) to the catalyst solution.

    • Transfer to a high-pressure autoclave.

    • Purge with H2 (3 cycles). Pressurize to 10 bar (145 psi) .

    • Stir at room temperature for 12–24 hours.

  • Workup:

    • Release pressure carefully.

    • Concentrate the solvent. Pass through a short pad of silica to remove the catalyst.

    • Result: Ethyl (R)-chroman-3-carboxylate (>95% ee).

  • Reduction to Alcohol:

    • Dissolve the chiral ester in anhydrous THF (0.5 M).

    • Cool to 0°C. Slowly add LiAlH4 (1.5 equiv) or LiBH4 (2.0 equiv).

    • Stir at 0°C -> RT for 4 hours.

    • Quench via Fieser method (H2O, 15% NaOH, H2O). Filter and concentrate.

Analytical Characterization & Quality Control

Chiral HPLC Method

To determine enantiomeric excess (ee), use chiral stationary phases.[3]

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm or 280 nm.

  • Retention Times (Typical for OD-H):

    • (R)-Enantiomer: ~12 min

    • (S)-Enantiomer: ~15 min

    • Note: Validate retention times with racemic standard.

NMR Spectroscopy

1H NMR (400 MHz, CDCl3): δ 7.10–7.05 (m, 2H), 6.88–6.82 (m, 2H), 4.25 (ddd, J = 10.5, 3.5, 2.0 Hz, 1H, H-2eq), 3.98 (dd, J = 10.5, 8.0 Hz, 1H, H-2ax), 3.65 (d, J = 6.0 Hz, 2H, -CH2OH), 2.85 (m, 1H, H-4), 2.55 (m, 1H, H-4), 2.25 (m, 1H, H-3), 1.80 (br s, 1H, OH).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Enzymatic) Enzyme inactivation by high alcohol conc.Dilute substrate to <0.1 M or add molecular sieves to remove trace water if using esterification mode.
Low ee (Enzymatic) Reaction ran too long (>50% conv).Stop reaction strictly at 48-50% conversion. Use lower temperature (4°C) to boost selectivity.
Low ee (Hydrogenation) Oxygen contamination or poor ligand quality.Ensure strict anaerobic conditions. Recrystallize the catalyst precursor.
Over-reduction (Chemical) C=C bond and aromatic ring reduced.Use milder conditions (lower pressure, Rh instead of Pd/C). Avoid high temperatures.

References

  • Lipase-Catalyzed Kinetic Resolution of Hydroxymethylchromanes. Source: ResearchGate.[4][5] Context: Primary source for the enzymatic resolution protocol described in Protocol A.

  • Asymmetric Hydrogenation of 2H-Chromenes. Source: Organic Letters (ACS Publications). Context: Describes Iridium and Rhodium catalyzed hydrogenation of the chromene double bond, supporting Protocol B.

  • This compound Compound Summary. Source: PubChem (NIH). Context: Verification of chemical structure, CAS numbers, and physical properties.[4]

  • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Source: MDPI. Context: Provides detailed experimental conditions for lipase-mediated resolutions on similar chroman scaffolds.

  • Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate. Source: ChemSynthesis.[4][6] Context: Reference for the starting material synthesis and properties.[4]

Sources

The Strategic Utility of 3,4-Dihydro-2H-chromen-3-ylmethanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromane Scaffold as a Privileged Motif

The 3,4-dihydro-2H-chromene, or chromane, framework is a cornerstone in the architecture of a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence underscores its role as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. This inherent bioactivity has propelled the development of synthetic methodologies to access functionalized chromanes, with a particular emphasis on stereocontrolled synthesis to explore the distinct pharmacological profiles of individual enantiomers.[4] Among the versatile building blocks for constructing these complex molecules, 3,4-dihydro-2H-chromen-3-ylmethanol stands out as a pivotal chiral synthon. Its primary alcohol functionality serves as a versatile handle for a wide range of chemical transformations, enabling the introduction of diverse functional groups and the construction of more elaborate molecular architectures. This application note provides a comprehensive guide to the synthesis and strategic application of this compound, offering detailed protocols for its preparation and subsequent derivatization for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of the Keystone Building Block: this compound

The efficient synthesis of this compound is paramount to its utility. Both racemic and enantiomerically enriched forms are valuable, with the latter being crucial for the development of stereochemically pure drug candidates.

Racemic Synthesis via Reduction of 2H-Chromene-3-carboxylic Acid

A common and scalable route to racemic this compound involves the synthesis and subsequent reduction of 2H-chromene-3-carboxylic acid. This multi-step process offers a reliable pathway to the target molecule.

Protocol 1: Synthesis of Racemic this compound

Step 1: Synthesis of 2H-Chromene-3-carboxylic Acid

A rhodium(III)-catalyzed C-H activation and [3 + 3] annulation of N-phenoxyacetamide with an appropriate three-carbon source provides a modern and efficient route to 2H-chromene-3-carboxylic acids.[5]

Step 2: Esterification of 2H-Chromene-3-carboxylic Acid

The carboxylic acid is converted to its corresponding methyl or ethyl ester to facilitate the subsequent reduction.

  • Procedure: To a solution of 2H-chromene-3-carboxylic acid (1.0 equiv) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 equiv) at 0 °C. Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 3: Reduction of the Ester to this compound

A strong reducing agent like lithium aluminum hydride (LAH) is employed to reduce the ester to the primary alcohol.[6]

  • Materials:

    • Methyl 2H-chromene-3-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 2H-chromene-3-carboxylate (1.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake with ethyl acetate.

    • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Enantioselective Synthesis

The preparation of enantiomerically pure this compound is critical for accessing chiral drug candidates. A key strategy involves the asymmetric reduction of a prochiral ketone precursor.

Protocol 2: Enantioselective Synthesis of (S)- or (R)-3,4-Dihydro-2H-chromen-3-ylmethanol

Step 1: Synthesis of 3,4-Dihydro-2H-chromen-3-one

This precursor can be synthesized through various methods, including the intramolecular cyclization of a suitable phenolic substrate.

Step 2: Asymmetric Reduction of 3,4-Dihydro-2H-chromen-3-one

The enantioselective reduction of the ketone is the crucial step for establishing the stereocenter. This can be achieved using chiral catalysts, such as those employed in Noyori-type asymmetric hydrogenations.

  • Conceptual Framework: The asymmetric reduction of a prochiral ketone using a chiral ruthenium catalyst and a hydrogen donor (e.g., isopropanol or formic acid) can provide the chiral alcohol with high enantiomeric excess. The choice of the chiral ligand on the ruthenium catalyst dictates the stereochemical outcome ((S) or (R)-alcohol).

  • Illustrative Reagents:

    • (R,R)- or (S,S)-N-tosyl-1,2-diphenylethylenediamine ((TsDPEN)Ru(p-cymene)Cl) complex

    • Formic acid/triethylamine mixture as the hydrogen source

    • Acetonitrile as the solvent

  • General Procedure:

    • In a reaction vessel, dissolve 3,4-dihydro-2H-chromen-3-one (1.0 equiv) and the chiral ruthenium catalyst (e.g., 1-2 mol%) in the chosen solvent.

    • Add the hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine).

    • Stir the reaction at the appropriate temperature (e.g., 25-40 °C) until completion, as monitored by chiral HPLC.

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the product by flash column chromatography to yield the enantiomerically enriched this compound.

Part 2: Applications in Organic Synthesis: Derivatization of the Chiral Scaffold

The primary alcohol of this compound is a versatile functional group that can be readily transformed into other key functionalities, such as aldehydes and amines, thereby expanding its utility as a chiral building block.

Oxidation to the Chiral Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde provides a valuable intermediate for carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations. The Swern oxidation is a mild and efficient method for this transformation, avoiding over-oxidation to the carboxylic acid.[7][8][9][10][11][12][13]

Protocol 3: Swern Oxidation of this compound

  • Materials:

    • This compound

    • Oxalyl chloride ((COCl)₂)

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

  • Procedure: [11][12]

    • To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.0 equiv) in anhydrous DCM dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise.

    • Stir the reaction mixture for 1 hour at -78 °C.

    • Add triethylamine (5.0 equiv) dropwise and stir for an additional 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography.

Conversion to the Chiral Amine via Mitsunobu Reaction

The conversion of the alcohol to a primary amine is a fundamental transformation in the synthesis of many pharmaceuticals. The Mitsunobu reaction, using phthalimide as the nitrogen source, provides a reliable method for this conversion with inversion of stereochemistry.[14][15][16][17] Subsequent deprotection yields the desired primary amine.

Protocol 4: Mitsunobu Reaction with Phthalimide and Subsequent Deprotection

  • Materials:

    • (S)- or (R)-3,4-Dihydro-2H-chromen-3-ylmethanol

    • Triphenylphosphine (PPh₃)

    • Phthalimide

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrazine hydrate

    • Ethanol

  • Procedure: [15] Step 1: Mitsunobu Reaction

    • To a solution of this compound (1.0 equiv), triphenylphosphine (1.5 equiv), and phthalimide (1.5 equiv) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the N-(3,4-dihydro-2H-chromen-3-ylmethyl)phthalimide.

    Step 2: Deprotection to the Primary Amine

    • Dissolve the N-substituted phthalimide (1.0 equiv) in ethanol.

    • Add hydrazine hydrate (5.0 equiv) and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction to room temperature, and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Perform an acidic workup to isolate the amine salt or a basic workup to obtain the free amine.

Visualization of Synthetic Pathways

Synthesis of Racemic this compound

G cluster_0 Synthesis of Racemic Target A 2H-Chromene-3-carboxylic Acid B Methyl 2H-chromene-3-carboxylate A->B MeOH, H₂SO₄ C This compound (Racemic) B->C 1. LiAlH₄, THF 2. H₂O

Caption: Racemic synthesis workflow.

Key Applications of Chiral this compound

G cluster_1 Derivatization of Chiral Alcohol Start (S)- or (R)-3,4-Dihydro-2H-chromen-3-ylmethanol Oxidation Swern Oxidation (DMSO, (COCl)₂, Et₃N) Start->Oxidation Mitsunobu Mitsunobu Reaction (PPh₃, DIAD, Phthalimide) Start->Mitsunobu Aldehyde (S)- or (R)-3,4-Dihydro-2H-chromene-3-carbaldehyde Oxidation->Aldehyde Phthalimide N-((S)- or (R)-3,4-Dihydro-2H-chromen-3-ylmethyl)phthalimide Mitsunobu->Phthalimide Amine (R)- or (S)-3,4-Dihydro-2H-chromen-3-yl)methanamine Phthalimide->Amine Hydrazine Hydrate

Caption: Derivatization pathways.

Data Summary

Transformation Starting Material Key Reagents Product Typical Yield Reference
Esterification2H-Chromene-3-carboxylic AcidMeOH, H₂SO₄Methyl 2H-chromene-3-carboxylateHighN/A
ReductionMethyl 2H-chromene-3-carboxylateLiAlH₄This compoundGood to High[6]
Swern OxidationPrimary AlcoholDMSO, (COCl)₂, Et₃NAldehydeHigh[11][12]
Mitsunobu ReactionPrimary AlcoholPPh₃, DIAD, PhthalimideN-AlkylphthalimideGood[15]

Conclusion and Future Outlook

This compound is a highly valuable and versatile chiral building block in organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications. The synthetic routes outlined in this application note provide reliable methods for accessing both racemic and enantiomerically pure forms of this key intermediate. Furthermore, the detailed protocols for its derivatization into chiral aldehydes and amines highlight its strategic importance in the synthesis of diverse chromane-based structures. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient and scalable syntheses of chiral building blocks like this compound will remain a critical area of research in the field of medicinal chemistry and drug development.

References

  • Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions. MDPI. Available at: [Link].

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health. Available at: [Link].

  • Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. National Institutes of Health. Available at: [Link].

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. Available at: [Link].

  • WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. Google Patents.
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: [Link].

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. ResearchGate. Available at: [Link].

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link].

  • US4268446A - Preparation of chromane derivatives. Google Patents.
  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Available at: [Link].

  • Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. Available at: [Link].

  • Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PMC - PubMed Central. Available at: [Link].

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. Available at: [Link].

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. Available at: [Link].

  • Catalytic enantioselective synthesis of 2-aryl-chromenes. PMC - NIH. Available at: [Link].

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. Available at: [Link].

  • NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES. Synthetic Communications. Available at: [Link].

  • Representation of the synthetic route for forming chromenes 3,4, and 5 derivatives from salicylaldehyde and malononitrila …. ResearchGate. Available at: [Link].

  • 7: Reduction of carboxylic acids and esters. YouTube. Available at: [Link].

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link].

  • Alcohol to Aldehyde. Common Conditions. Available at: [Link].

  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

  • Swern oxidation. Chemistry LibreTexts. Available at: [Link].

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link].

  • (PDF) Mechanochemical Mitsunobu Reactions. ResearchGate. Available at: [Link].

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. Available at: [Link].

  • DMSO –Oxalyl Chloride, Swern Oxidation. Wordpress. Available at: [Link].

Sources

Strategic Derivatization of 3,4-Dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic derivatization of 3,4-dihydro-2H-chromen-3-ylmethanol (Chroman-3-methanol), a versatile chiral building block in medicinal chemistry.[1] The chromane scaffold is a privileged structure found in third-generation beta-blockers (e.g., Nebivolol), serotonin (5-HT) receptor ligands, and antioxidant therapeutics.[1] This guide provides optimized protocols for transforming the primary alcohol moiety into aldehydes, alkyl halides, and sulfonates, facilitating the synthesis of high-value pharmacological libraries. Emphasis is placed on maintaining enantiomeric integrity and maximizing yield through specific reagent selection.[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

The 3-substituted chromane motif is pharmacologically distinct from its 2- and 4-substituted counterparts.[1] While 2-substituted chromanes are common in Vitamin E analogs, the 3-substituted variants are critical for accessing specific GPCR ligands and enzyme inhibitors.[1] The primary alcohol at position 3 serves as the pivotal "handle" for divergent synthesis.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Common Name Chroman-3-methanol
CAS Number 76727-28-1
Molecular Weight 164.20 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water
Chirality C3 is a stereocenter.[1][2][3] (R)- and (S)- enantiomers exhibit distinct biological profiles.
Structural Logic & Reactivity

The molecule features a fused benzene-dihydropyran ring system.

  • Steric Environment: The C3 position is less sterically crowded than C4, allowing for efficient SN2 reactions on activated derivatives.[1]

  • Electronic Effects: The oxygen atom in the pyran ring exerts an inductive effect, but the C3 methylene spacer insulates the alcohol, making it behave like a standard primary alcohol with slightly enhanced lipophilicity.

Strategic Derivatization Pathways

The derivatization of chroman-3-methanol generally follows three primary logic streams: Oxidation (accessing carbonyls for reductive amination), Activation (creating leaving groups for substitution), and Direct Coupling (esters/carbamates).[1]

Pathway Logic Diagram

The following diagram illustrates the divergent synthesis capabilities starting from the parent alcohol.

Chromane_Derivatization Start Chroman-3-methanol (Alcohol) Aldehyde Chroman-3-carbaldehyde (Aldehyde) Start->Aldehyde Swern or DMP Oxidation Tosylate Chroman-3-ylmethyl tosylate (Activated Electrophile) Start->Tosylate TsCl, Pyridine DCM Halide 3-(Bromomethyl)chromane Start->Halide PBr3 or CBr4/PPh3 Ester Ester/Carbamate Prodrugs Start->Ester R-COCl or Isocyanates Amine 3-(Aminomethyl)chromane (via Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 Acid Chroman-3-carboxylic acid Aldehyde->Acid Pinnick Ox. Heterocycle N-Alkylated Heterocycles (e.g., Piperazines) Tosylate->Heterocycle H-Het, K2CO3 SN2 Displacement Halide->Heterocycle SN2

Figure 1: Divergent synthetic pathways from Chroman-3-methanol.[1] Pathway A targets reductive aminations (common for CNS drugs), while Pathway B targets alkylation of secondary amines.[1]

Detailed Experimental Protocols

Protocol A: Controlled Oxidation to Chroman-3-carbaldehyde

Objective: Synthesize the aldehyde intermediate without over-oxidation to the carboxylic acid or racemization of the C3 center. Method: Swern Oxidation is preferred over PCC/Jones reagent due to easier workup and milder conditions that preserve the chiral center.

Reagents:

  • Oxalyl chloride (1.1 eq)[1]

  • DMSO (2.2 eq)[1]

  • Triethylamine (5.0 eq)[1]

  • Dichloromethane (DCM), anhydrous[1][4]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (11 mmol) in anhydrous DCM (25 mL). Cool to -78°C .[1]

  • DMSO Addition: Add DMSO (22 mmol) dropwise over 10 minutes. Caution: Gas evolution (CO, CO2) occurs.[1] Stir for 15 minutes at -78°C.

  • Substrate Addition: Dissolve Chroman-3-methanol (10 mmol) in DCM (10 mL) and add dropwise to the reaction mixture. Maintain temperature < -60°C. Stir for 45 minutes.

  • Quenching: Add Triethylamine (50 mmol) dropwise. The reaction will turn cloudy.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography (Hexane:EtOAc 8:2). The aldehyde is prone to oxidation; store under inert gas at -20°C.

Validation:

  • TLC: Rf ~0.6 (Hex:EtOAc 7:3).[1] Aldehyde spot stains orange/red with 2,4-DNP.[1]

  • 1H-NMR: Look for the diagnostic aldehyde proton doublet/singlet at δ 9.6–9.8 ppm.

Protocol B: Activation via Tosylation (Sulfonylation)

Objective: Convert the hydroxyl group into a potent leaving group (Tosylate) for subsequent SN2 coupling with amines (e.g., for Nebivolol analogs).[1]

Reagents:

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]

  • Pyridine (2.0 eq) or Et3N/DMAP[1]

  • DCM, anhydrous[1][4]

Step-by-Step Procedure:

  • Dissolution: Dissolve Chroman-3-methanol (10 mmol) in anhydrous DCM (40 mL). Add Pyridine (20 mmol). Cool to 0°C.[1][5]

  • Addition: Add TsCl (12 mmol) portion-wise. Note: If using Et3N, add a catalytic amount of DMAP (0.1 eq) to accelerate the reaction.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC.[1]

  • Workup (Critical):

    • Wash with 1M HCl (2x) to remove pyridine/amines.[1]

    • Wash with saturated NaHCO3 to remove acidic impurities.[1]

    • Wash with brine, dry (MgSO4), and concentrate.[1]

  • Crystallization: The tosylate often solidifies upon standing or can be recrystallized from Hexane/EtOAc.[1]

Validation:

  • HPLC: >98% purity required for library synthesis.

  • 1H-NMR: Diagnostic aromatic doublets for the Tosyl group (δ 7.3 and 7.8 ppm) and the methyl singlet (δ 2.45 ppm).

Application Logic: Library Synthesis Workflow

The following workflow describes the high-throughput generation of 3-aminomethyl-chromane derivatives (e.g., 5-HT1A antagonists) using the activated Tosylate intermediate.

Workflow_Library cluster_0 Preparation Phase cluster_1 Parallel Synthesis Phase (96-well) cluster_2 Purification & QC Step1 Start: Chroman-3-methanol Step2 Activation: Tosylation (Protocol B) Step1->Step2 Step3 Aliquot Tosylate into wells Step2->Step3 Step4 Add Diverse Amines (R-NH2) + K2CO3 / CH3CN Step3->Step4 Step5 Heat: 60-80°C, 12h Step4->Step5 Step6 Scavenger Resin (Isocyanate) Removes excess amine Step5->Step6 Step7 Final QC: LC-MS Step6->Step7

Figure 2: Workflow for generating a library of chromane-amine derivatives via the Tosylate intermediate.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Oxidation) Over-oxidation to acid; Incomplete reaction.[1]Ensure anhydrous conditions.[1] For Swern, keep T < -60°C during DMSO addition.[1]
Racemization High temperature or strong base exposure.[1]Avoid refluxing in basic media.[1] Use mild bases (Pyridine, K2CO3) rather than NaH/KOH.[1]
Elimination (Alkene formation) E2 elimination competing with Substitution.During substitution of Tosylate, avoid bulky strong bases (like t-BuOK).[1] Use non-nucleophilic bases (DIPEA) or weak inorganic bases (K2CO3).[1]
Emulsions Lipophilic nature of chromane.[1]Use brine extensively during workup.[1] Filter through Celite if solid precipitates form.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2795460, this compound. Retrieved from [Link]

  • Reis, J., et al. (2022).[1] Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry. Retrieved from [Link][1]

  • Gao, Y., et al. (2013).[1] One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. NIH PubMed Central.[1] Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylation of Alcohols: Mechanism and Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020).[1] Oxidation of Alcohols: Swern and Jones Reagents. Retrieved from [Link]

Sources

The Versatile Scaffold: Application Notes on 3,4-dihydro-2H-chromen-3-ylmethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Latent Potential of the Chromane Scaffold

In the landscape of medicinal chemistry, the chromane (3,4-dihydro-2H-chromene) framework stands out as a privileged scaffold, consistently appearing in a multitude of biologically active natural products and synthetic compounds.[1][2] Its inherent structural features, including a fused benzene ring and a pyran-like heterocycle, provide a unique three-dimensional architecture that is amenable to diverse functionalization, making it an attractive starting point for the development of novel therapeutics.[1] This application note focuses on a specific, yet underexplored, building block within this family: 3,4-dihydro-2H-chromen-3-ylmethanol . While direct and extensive research on this particular molecule in drug discovery is not widely documented, its structural motifs suggest significant potential for derivatization and application across various therapeutic areas. This guide will, therefore, extrapolate from the broader knowledge of chromane chemistry and pharmacology to provide a comprehensive overview of its potential applications, synthetic strategies, and protocols for biological evaluation.

The primary alcohol functionality at the 3-position of the chromane ring system offers a reactive handle for a wide array of chemical transformations. This allows for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR) in a targeted manner. The chiral center at the C3 position also introduces the possibility of stereoselective interactions with biological targets, a critical consideration in modern drug design.

Strategic Importance in Medicinal Chemistry

The rationale for employing the this compound scaffold in drug discovery is rooted in the established biological activities of the broader chromane and dihydrocoumarin classes of compounds. These activities span a wide therapeutic spectrum, including:

  • Anticancer Properties: Numerous chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3]

  • Anti-inflammatory Effects: The chromane nucleus is a core component of molecules exhibiting significant anti-inflammatory activity.[1]

  • Antimicrobial and Antifungal Activity: Derivatives of the chromene scaffold have shown promise as antibacterial and antifungal agents.

  • Central Nervous System (CNS) Activity: The structural similarity of the chromane ring to certain neurotransmitters and endogenous ligands suggests its potential for developing agents targeting CNS disorders.[4][5]

  • Cardiovascular Effects: Flavonoids and related polyphenolic compounds containing the chromane motif have been investigated for their beneficial effects on the cardiovascular system.[6][7]

The this compound molecule serves as a valuable starting point to access novel chemical space within these therapeutic areas. Its primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, amines, and other functional groups, enabling the synthesis of large and diverse compound libraries for high-throughput screening.

Synthetic Pathways and Derivatization Strategies

Protocol 1: Synthesis of the Core Scaffold (Hypothetical Adaptation)

This protocol is adapted from general methods for the synthesis of 3,4-dihydrocoumarins and related structures.

Objective: To synthesize (±)-3,4-dihydro-2H-chromen-3-ylmethanol.

Rationale: This multi-step synthesis involves the formation of a chroman-3-carboxylic acid intermediate, which is then reduced to the desired primary alcohol. This approach provides a reliable route to the core scaffold.

Materials:

  • Salicylaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Thionyl chloride

  • Sodium borohydride or Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents (Ethanol, Dichloromethane)

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve salicylaldehyde (1 eq) and malonic acid (1.1 eq) in pyridine.

    • Add a catalytic amount of piperidine and reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

    • Filter the precipitated coumarin-3-carboxylic acid, wash with cold water, and dry.

  • Reduction to Chroman-3-carboxylic acid:

    • The coumarin-3-carboxylic acid can be reduced to the corresponding chroman-3-carboxylic acid using a suitable reducing agent like sodium amalgam or through catalytic hydrogenation (e.g., H₂/Pd-C). Note: This step may require optimization of reaction conditions.

  • Reduction to this compound:

    • Suspend chroman-3-carboxylic acid (1 eq) in anhydrous THF.

    • Carefully add LAH (a suitable excess, e.g., 2-3 eq) portion-wise at 0 °C under an inert atmosphere.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Workflow

The primary alcohol of this compound is a versatile functional group for generating a library of derivatives.

Derivatization_Workflow Core This compound Aldehyde Chroman-3-carbaldehyde Core->Aldehyde Oxidation (e.g., PCC, Swern) Ester Ester Derivatives Core->Ester Esterification (Acyl chloride/Acid anhydride) Ether Ether Derivatives Core->Ether Williamson Ether Synthesis (Alkyl halide, base) Azide Azide Intermediate Core->Azide Mesylation/Toxylation then NaN3 Acid Chroman-3-carboxylic Acid Aldehyde->Acid Oxidation (e.g., Jones, Pinnick) Amine Amine Derivatives Azide->Amine Reduction (e.g., H2/Pd-C, Staudinger) Triazole Triazole Derivatives Azide->Triazole Click Chemistry (Alkynes)

Caption: Derivatization pathways from the core scaffold.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify lead compounds. The choice of assays will depend on the therapeutic target of interest.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To assess the cytotoxic effects of synthesized derivatives on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 3: Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

Objective: To evaluate the ability of the synthesized compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Rationale: Overproduction of NO is a hallmark of inflammation. This assay measures the inhibitory effect of compounds on NO production in an in vitro model of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Test compounds dissolved in DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition for each compound.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of the biological data is crucial for identifying promising lead compounds and understanding the SAR.

Table 1: Hypothetical Anticancer Activity Data for this compound Derivatives

Compound IDR Group ModificationIC₅₀ (µM) - MCF-7IC₅₀ (µM) - A549
Parent -CH₂OH>100>100
1a -CHO85.292.5
1b -COOH65.778.1
2a -CH₂-O-Benzyl45.355.8
2b -CH₂-O-(4-Cl-Benzyl)22.131.4
3a -CH₂-NH₂75.988.2
3b -CH₂-NH-Benzyl38.647.9

This data is hypothetical and for illustrative purposes only.

The analysis of such data allows for the elucidation of key structural features required for biological activity. For instance, the hypothetical data above suggests that converting the primary alcohol to an ether or an amine enhances anticancer activity, with further improvements observed upon substitution of the appended phenyl ring.

Conclusion and Future Directions

The this compound scaffold, while not yet extensively explored, represents a promising starting point for the development of novel therapeutic agents. Its versatile chemistry and the proven biological relevance of the broader chromane family provide a strong rationale for its inclusion in drug discovery programs. The protocols and strategies outlined in this application note offer a framework for the synthesis, derivatization, and biological evaluation of compounds based on this intriguing scaffold. Future research should focus on developing efficient and stereoselective syntheses of the core molecule and its derivatives, followed by comprehensive pharmacological profiling to unlock its full therapeutic potential.

References

  • 3,4-dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities. PubMed. Available at: [Link].

  • Synthesis of 3,4-dihydroisoquinolones. Organic Chemistry Portal. Available at: [Link].

  • Method and composition for treating cns disorders. Google Patents.
  • This compound. PubChem. Available at: [Link].

  • Examples of medicinally active compounds containing 3,4-dihydro-2(1H)-quinolinones. ResearchGate. Available at: [Link].

  • This compound, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link].

  • Cardiovascular effects of the methanol and dichloromethanol extracts from Mentha suaveolens Ehrh. PubMed. Available at: [Link].

  • The Effects of Flavonoids in Cardiovascular Diseases. National Center for Biotechnology Information. Available at: [Link].

  • Review on Chromen derivatives and their Pharmacological Activities. RJPT. Available at: [Link].

  • Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. MDPI. Available at: [Link].

  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ResearchGate. Available at: [Link].

  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ScienceDirect. Available at: [Link].

  • Cardiovascular Effects of Flavonoids. Bentham Science. Available at: [Link].

  • Nanotechnology—novel therapeutics for CNS disorders. National Center for Biotechnology Information. Available at: [Link].

  • Protective effects of medicinal plant-derived metabolites in cardiovascular disease targeting exosomal pathways. National Center for Biotechnology Information. Available at: [Link].

  • Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Royal Society of Chemistry. Available at: [Link].

  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. Available at: [Link].

  • The Effects of Flavonoids in Cardiovascular Diseases. PubMed. Available at: [Link].

  • Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. ResearchGate. Available at: [Link].

  • Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link].

Sources

Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structure Elucidation of 3,4-dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide to the structural characterization of 3,4-dihydro-2H-chromen-3-ylmethanol, a key heterocyclic scaffold. We move beyond routine data reporting to detail the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative emphasizes the causality behind experimental choices and data interpretation, presenting a self-validating workflow for researchers, medicinal chemists, and professionals in drug development. By integrating these powerful techniques, the complete chemical structure, including proton and carbon assignments, is unambiguously determined.

Introduction and Strategic Overview

The chromane moiety is a privileged scaffold in medicinal chemistry and natural products. The specific derivative, this compound (PubChem CID: 2795460), presents a valuable synthetic building block.[1][2] Its structural confirmation is paramount for ensuring the integrity of subsequent research and development. While basic spectroscopic methods can suggest its formation, only a multi-dimensional NMR approach can provide irrefutable proof of its constitution and the precise chemical environment of each atom.

The structure features a complex, non-aromatic heterocyclic ring fused to a benzene ring, containing multiple chiral centers and diastereotopic protons. This complexity necessitates a suite of NMR experiments that work in concert to resolve ambiguities. Our strategy is to build the molecular structure piece by piece, using each experiment to answer specific questions:

  • ¹H and ¹³C NMR: What are the basic chemical environments of the protons and carbons?

  • HSQC: Which protons are directly attached to which carbons?

  • COSY: Which protons are coupled to each other, revealing the hydrogen framework?

  • HMBC: Which atoms are connected through two or three bonds, allowing us to piece the fragments together?

This layered approach ensures that every assignment is cross-validated, embodying the principles of rigorous scientific characterization.[3]

Experimental Protocols

Sample Preparation

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[4]

  • Analyte & Solvent Selection: Weigh approximately 10-15 mg of this compound. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals.[5] Deuterated chloroform (CDCl₃) is an excellent first choice due to its high dissolving power for many organic compounds and its single, well-characterized residual proton signal (~7.26 ppm).[5][6]

  • Dissolution: Transfer the analyte to a small, clean vial. Add approximately 0.6-0.7 mL of CDCl₃. Ensure complete dissolution, using gentle vortexing if necessary. This pre-dissolution step is preferable to dissolving directly in the NMR tube as it allows for visual confirmation of solubility.[7]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The optimal sample height is 4-5 cm, ensuring the sample fills the detection region of the NMR coil.[4]

  • Finalization: Cap the NMR tube securely. If necessary, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR: Acquire with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR: Acquire with proton decoupling to produce a spectrum of singlets. A larger number of scans (e.g., 1024) is typically required due to the low natural abundance of the ¹³C isotope.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[8] Gradient-selected COSY (gCOSY) is preferred for its cleaner spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond JCH coupling).[9][10] An edited HSQC is particularly valuable as it provides phase information that distinguishes CH/CH₃ groups from CH₂ groups.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone for determining the overall carbon skeleton by identifying correlations between protons and carbons separated by 2-4 bonds.[9][11] The experiment should be optimized for a long-range coupling constant of around 8 Hz.

Data Interpretation and Structure Elucidation

The following sections detail the logical process of interpreting the spectral data to build the final structure. The numbering scheme used for assignment is shown below.

Caption: Numbering scheme for this compound.

¹H NMR Analysis: The Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • Aromatic Region (δ 6.8-7.2 ppm): Four protons are expected in this region. H-5 and H-7 will likely appear as triplets (or doublet of doublets), while H-6 and H-8 will be doublets, characteristic of a 1,2-disubstituted benzene ring.

  • Heterocyclic Ring Protons (δ 2.2-4.4 ppm): This region is complex.

    • H-2 Protons (δ ~4.1-4.3 ppm): These two protons are diastereotopic due to the chiral center at C-3. They will appear as a complex multiplet, coupled to each other (geminal coupling) and to H-3 (vicinal coupling). Their proximity to the electronegative oxygen (O1) shifts them downfield.

    • H-4 Protons (δ ~2.8-3.0 ppm): These protons are also diastereotopic and will present as a multiplet due to geminal coupling and vicinal coupling to H-3. They are less deshielded than the H-2 protons.

    • H-3 Proton (δ ~2.2-2.4 ppm): This single proton is coupled to four other protons (two at C-2 and two at C-4) and the two protons at C-9, resulting in a highly complex multiplet.

  • Methanol Group (δ ~3.7 ppm): The two protons of the CH₂OH group (H-9) are diastereotopic and will show coupling to H-3, appearing as a multiplet. The hydroxyl proton (OH) often appears as a broad singlet that can exchange with trace water in the solvent; its chemical shift is highly variable.

¹³C NMR Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

  • Aromatic Carbons (δ 115-155 ppm): Six signals are expected. The two carbons attached to oxygen (C-4a and C-8a) will be the most downfield in this group. The other four (C-5, C-6, C-7, C-8) will appear in the typical aromatic region.

  • Aliphatic Carbons (δ 20-80 ppm): Four signals are expected.

    • C-2 (δ ~68 ppm): This carbon is attached to the ring oxygen and is shifted significantly downfield.

    • C-9 (δ ~65 ppm): The methanol carbon is also attached to an oxygen and appears in a similar region to C-2.

    • C-3 (δ ~38 ppm): This methine carbon is purely aliphatic and appears further upfield.

    • C-4 (δ ~25 ppm): This methylene carbon is the most upfield signal in the spectrum.

An edited HSQC or DEPT-135 experiment would confirm these assignments by showing C-2, C-4, and C-9 as negative (CH₂) signals and C-3, C-5, C-6, C-7, and C-8 as positive (CH) signals. Quaternary carbons (C-4a, C-8a) would be absent.

2D NMR: Assembling the Puzzle

The COSY spectrum provides definitive evidence of which protons are spin-coupled, allowing for the construction of molecular fragments.[12]

Caption: Key expected COSY correlations.

Key cross-peaks will confirm:

  • The connectivity of the aromatic ring: H-5 ↔ H-6, H-6 ↔ H-7, and H-7 ↔ H-8.

  • The core of the heterocyclic ring: The central H-3 proton will show correlations to the H-2 multiplet and the H-4 multiplet.

  • Attachment of the sidechain: H-3 will also show a crucial correlation to the H-9 protons of the methanol group.

The HSQC spectrum is the bridge between the ¹H and ¹³C data, unambiguously assigning each carbon signal based on the chemical shift of its attached proton(s).[11][13] For example, the proton signal at ~4.2 ppm (H-2) will show a correlation to the carbon signal at ~68 ppm, definitively assigning that resonance to C-2.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations

Atom No. ¹H Shift (ppm) ¹³C Shift (ppm) Multiplicity (¹H) HSQC Correlation
2 ~4.2 ~68 m Yes
3 ~2.3 ~38 m Yes
4 ~2.9 ~25 m Yes
4a - ~122 - No
5 ~7.1 ~127 dd Yes
6 ~6.85 ~121 t Yes
7 ~7.15 ~129 t Yes
8 ~6.9 ~117 d Yes
8a - ~154 - No
9 ~3.7 ~65 m Yes

| OH | variable | - | br s | No |

(Note: Chemical shifts are estimates based on typical values for chromane derivatives and may vary slightly.)[14][15]

The HMBC experiment reveals long-range (2- and 3-bond) ¹H-¹³C correlations, which are essential for connecting the molecular fragments identified by COSY and confirming the overall scaffold.[9]

Caption: Key diagnostic HMBC correlations.

Crucial long-range correlations that lock the structure in place include:

  • H-4 to C-4a and C-5: This correlation connects the heterocyclic ring to the aromatic ring at the correct junction.

  • H-8 to C-8a and C-6: This confirms the other side of the aromatic ring's connection.

  • H-2 to C-8a: This three-bond correlation across the ether linkage is definitive proof of the chromane ring system.

  • H-9 to C-3: This confirms the attachment of the methanol sidechain to the C-3 position of the ring.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of this compound can be unequivocally determined. The workflow presented here—from sample preparation to the integrated analysis of ¹H, ¹³C, COSY, HSQC, and HMBC data—serves as a robust and self-validating protocol. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leaves no room for ambiguity. This rigorous approach is essential for ensuring the chemical integrity of key molecules in research and development pipelines.

References

  • Bergman, J., & Egestad, B. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 1131-1133. [Link]

  • Chiacchio, U., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2095. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-451. [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2795460, this compound. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of methanol. [Link]

  • Fisher Scientific. This compound, 97%, Thermo Scientific. [Link]

  • Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Columbia University, NMR Core Facility. COSY. [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Link]

  • Elyasi, M. A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 22. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Elyashberg, M., et al. (2018). Identification and structure elucidation by NMR spectroscopy. Russian Chemical Reviews, 87(8), 741-768. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 19: HMBC. [Link]

  • Columbia University, NMR Core Facility. COSY. [Link]

  • Advances in Polymer Science. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. [Link]

  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

Sources

Experimental protocol for using 3,4-dihydro-2H-chromen-3-ylmethanol in a reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Activation of 3,4-Dihydro-2H-chromen-3-ylmethanol

Executive Summary & Scientific Rationale

This technical guide details the protocol for the mesylation (methanesulfonylation) of This compound (CAS: 76727-28-1).

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in diverse therapeutic areas, including SIRT2 inhibition (neuroprotection), anti-hypertensive agents (related to Nebivolol), and anti-cancer therapeutics . The primary alcohol functionality at the C3 position offers a critical vector for diversification. However, the hydroxyl group itself is a poor leaving group (


 of conjugate acid 

15.7).[1]

To utilize this building block for library synthesis—specifically for creating 3-(aminomethyl)chroman derivatives or ether linkages—it must first be activated. We select mesylation over tosylation for this protocol due to higher atom economy, ease of purification, and the superior reactivity of the resulting mesylate in


 displacements with hindered amines.

Chemical Properties & Stoichiometry

Target Reaction:



ComponentRoleMW ( g/mol )Equiv.[2]Density (g/mL)
This compound Substrate164.201.0N/A (Solid/Oil)
Methanesulfonyl Chloride (MsCl) Reagent114.551.21.48
Triethylamine (Et

N)
Base101.191.50.726
Dichloromethane (DCM) Solvent84.93--1.33

Key Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the alcohol oxygen on the sulfur of MsCl, followed by the elimination of chloride. The base (Et


N) serves a dual purpose: it acts as a proton scavenger to drive the equilibrium forward and prevents the formation of HCl, which could degrade the acid-sensitive chroman ether linkage.

Experimental Protocol

Phase A: Preparation (0 - 15 mins)
  • Glassware Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Prep: Ensure Dichloromethane (DCM) is anhydrous. If unsure, dry over activated 3Å molecular sieves for 4 hours prior to use.

  • Charging: Add This compound (1.64 g, 10.0 mmol) to the flask.

  • Dissolution: Add anhydrous DCM (40 mL, ~0.25 M concentration). Stir until the substrate is fully dissolved.

  • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) via syringe.

  • Cooling: Submerge the flask in an ice/water bath and cool to 0 °C . Allow 10 minutes for thermal equilibration.

Phase B: Reaction (15 mins - 2 hours)
  • Reagent Addition: Draw Methanesulfonyl chloride (0.93 mL, 12.0 mmol) into a dry syringe. Add dropwise over 10 minutes.

    • Critical Control Point: The reaction is exothermic.[3] Rapid addition may cause localized heating and side reactions (elimination to the alkene). Maintain internal temperature < 5 °C.

  • Monitoring: Remove the ice bath after addition is complete and allow the mixture to warm to room temperature (RT).

  • TLC Check: Monitor reaction progress by TLC (Hexane:EtOAc 7:3).

    • Starting Material:

      
       (stains with KMnO
      
      
      
      ).
    • Product (Mesylate):

      
      .
      
    • Endpoint: Reaction is typically complete within 1.5 to 2 hours .

Phase C: Workup & Isolation
  • Quench: Carefully add saturated aqueous NaHCO

    
     (20 mL) to the reaction mixture. Stir vigorously for 5 minutes to hydrolyze excess MsCl.
    
  • Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).[4]

  • Extraction: Extract the aqueous layer with fresh DCM (2 x 15 mL). Combine all organic extracts.

  • Wash Sequence (Crucial for Purity):

    • Wash 1: 1M HCl (20 mL) – Removes excess Triethylamine.

    • Wash 2: Saturated NaHCO

      
       (20 mL) – Neutralizes trace acid.
      
    • Wash 3: Brine (saturated NaCl, 20 mL) – Dries the organic phase.

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    for 15 minutes. Filter off the solids.
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35 °C.

    • Note: Do not overheat.[5] Mesylates can be thermally unstable above 60 °C.

Yield Expectation: 90-95% as a pale yellow oil or low-melting solid. Storage: Store at -20 °C under argon. Use within 2 weeks for best results.

Process Visualization (Workflow)

The following diagram illustrates the logical flow and critical decision points in the synthesis.

G Start Start: 3-Hydroxymethylchroman Dissolve Dissolve in Anhydrous DCM Add Et3N (1.5 eq) Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool AddMsCl Add MsCl (1.2 eq) Dropwise CRITICAL: Control Exotherm Cool->AddMsCl Warm Warm to RT Stir 1.5 - 2.0 h AddMsCl->Warm Check TLC Check (Hex:EtOAc 7:3) Warm->Check Check->Warm Incomplete Quench Quench with Sat. NaHCO3 Check->Quench Complete WashAcid Wash: 1M HCl (Removes Et3N) Quench->WashAcid WashBase Wash: Sat. NaHCO3 + Brine WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry End Product: Chroman-3-ylmethyl mesylate (Ready for Substitution) Dry->End

Caption: Step-by-step workflow for the mesylation of 3-hydroxymethylchroman, highlighting the critical thermal control point during reagent addition.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of MsClEnsure DCM is anhydrous. Check MsCl quality (should be clear, not yellow/brown).
New Spot (High Rf) Elimination to alkeneReaction temperature too high. Keep at 0°C during addition.
Amine Smell in Product Incomplete WashIncrease the volume or number of 1M HCl washes during workup.
Starting Material Remains Old ReagentsMsCl hydrolyzes over time. Add an extra 0.2 eq of MsCl and stir longer.

Safety Profile (E-E-A-T)

  • Methanesulfonyl Chloride (MsCl): Highly toxic and corrosive. Lachrymator. Reacts violently with water. Must be handled in a fume hood.[6]

  • Dichloromethane: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended; standard nitrile degrades quickly).

  • 3-Hydroxymethylchroman: Treat as a potential irritant. No specific acute toxicity data is widely established, so standard "Universal Precautions" apply.

References

  • Chroman Derivatives in Medicinal Chemistry: Research Journal of Pharmacy and Technology. Review on Chromen derivatives and their Pharmacological Activities. [Link][7]

  • SIRT2 Inhibition by Chroman Derivatives: Journal of Medicinal Chemistry. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link][8]

  • Compound Data & Identifiers: PubChem. This compound (CID 2795460). [Link][9]

Sources

Application Note: Strategic Utilization of 3,4-Dihydro-2H-chromen-3-ylmethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Chroman Scaffold

3,4-dihydro-2H-chromen-3-ylmethanol (CAS: 76727-28-1), often referred to as chroman-3-ylmethanol , represents a critical chiral building block in modern medicinal chemistry. Unlike the planar benzopyran (chromene) systems, the saturated chroman ring offers a defined three-dimensional vector at the C3 position, allowing for precise stereochemical positioning of pharmacophores.

This precursor is not merely a solvent or simple reagent; it is a "privileged structure" intermediate. It serves as the primary gateway to synthesizing chromene-based pharmacophores found in third-generation beta-blockers (e.g., Nebivolol analogs), dopamine D2/D3 receptor antagonists, and selective serotonin reuptake inhibitors (SSRIs).

Core Chemical Utility

The molecule features a primary hydroxyl group attached to the C3 position of the bicyclic ether. This handle allows for three distinct synthetic divergences:

  • Oxidative Functionalization: Access to chroman-3-carbaldehydes for reductive amination.

  • Nucleophilic Activation: Conversion to tosylates/mesylates for coupling with nitrogenous heterocycles.

  • Scaffold Modification: Precursor for dehydration to 2H-chromenes (if unsaturation is required) or ring-opening strategies.

Strategic Synthetic Pathways

The following diagram illustrates the logical flow of chemical space accessible from this precursor.

ChromanPathways Start This compound (Precursor) Aldehyde Chroman-3-carbaldehyde (Unstable Intermediate) Start->Aldehyde Swern/DMP Oxidation Tosylate Chroman-3-ylmethyl 4-methylbenzenesulfonate (Activated Electrophile) Start->Tosylate Activation (TsCl, Et3N) Chromene 2H-Chromene Derivatives (Planar Scaffolds) Start->Chromene Dehydration/Oxidation (DDQ or Acid Cat.) Amine 3-(Aminomethyl)chroman (GPCR Ligands) Aldehyde->Amine Reductive Amination (NaBH(OAc)3) Tosylate->Amine SN2 Substitution (HNR2) Ether 3-(Phenoxymethyl)chroman (Ion Channel Modulators) Tosylate->Ether Nucleophilic Subst. (Ar-OH, K2CO3)

Figure 1: Divergent synthetic workflows starting from this compound. Solid lines indicate primary medicinal chemistry routes; dashed lines indicate scaffold aromatization.

Detailed Experimental Protocols

Protocol A: Activation via Tosylation (Nucleophilic Handle Generation)

Objective: Convert the unreactive primary alcohol into a reactive electrophile (tosylate) suitable for SN2 coupling with amines or phenols. Context: Direct alkylation of amines with alcohols is difficult. The tosylate intermediate is stable enough for isolation but reactive enough for mild substitution, preserving the chroman ether linkage.

Reagents & Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Base: Triethylamine (TEA) (2.0 eq), DMAP (0.1 eq, catalyst)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: 1N HCl, Saturated NaHCO3

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N2).

  • Dissolution: Dissolve 1.64 g (10 mmol) of chroman-3-ylmethanol in 40 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Reagent Addition: Add TEA (2.8 mL, 20 mmol) followed by DMAP (122 mg, 1 mmol).

  • Activation: Add TsCl (2.28 g, 12 mmol) portion-wise over 10 minutes. Why? Exothermic control prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (Rf ~0.3) should disappear; product (Rf ~0.6) appears.[1][2][3][4][5]

  • Workup:

    • Wash with 1N HCl (2 x 20 mL) to remove excess amine/pyridine.

    • Wash with Sat. NaHCO3 (2 x 20 mL) to neutralize acid.

    • Wash with Brine (20 mL).

  • Isolation: Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Et2O/Hexane or flash chromatography if high purity is required.

Yield Expectation: 85–92% as a white/off-white solid.

Protocol B: Controlled Oxidation to Chroman-3-carbaldehyde

Objective: Synthesize the aldehyde intermediate for reductive amination. Critical Note: Chroman-3-carbaldehyde is prone to racemization and air oxidation. Use immediately in the next step (Reductive Amination).

Reagents & Materials
  • Substrate: this compound

  • Oxidant: Dess-Martin Periodinane (DMP) (1.1 eq)

  • Solvent: DCM (wet) - Note: DMP works faster with trace water, but standard anhydrous DCM is safer for reproducibility.

Step-by-Step Methodology
  • Dissolution: Dissolve substrate (1.0 eq) in DCM (0.1 M concentration).

  • Oxidation: Add DMP (1.1 eq) in one portion at 0°C.

  • Reaction: Stir at RT for 1–2 hours.

    • Self-Validation: Appearance of a cloudy precipitate (iodinane byproduct).

  • Quench: Add a 1:1 mixture of Sat. NaHCO3 and 10% Na2S2O3. Stir vigorously until the layers separate and the organic layer is clear.

  • Extraction: Extract with DCM, dry over MgSO4, and concentrate.

  • Utilization: Do not purify on silica. Use the crude oil directly for reductive amination with the desired amine and NaBH(OAc)3.

Analytical Characterization & QC Data

To ensure the integrity of the "chromene-based" precursor modification, compare your product against these standard parameters.

ParameterThis compound (Starting Material)Chroman-3-ylmethyl tosylate (Activated Intermediate)
Physical State Viscous colorless oil or low-melting solidWhite crystalline solid
1H NMR (CDCl3) δ 3.65 (d, 2H, -CH2OH) δ 4.1-4.3 (m, 2H, C2-H)δ 1.8-2.1 (m, C3-H, C4-H)δ 4.05 (d, 2H, -CH2OTs) δ 2.45 (s, 3H, Ar-CH3)δ 7.3/7.8 (d, 4H, Tosyl-Ar)
IR Spectroscopy Broad band ~3350 cm⁻¹ (O-H stretch)No OH band; Strong bands ~1360, 1175 cm⁻¹ (S=O)
Mass Spec (ESI) [M+H]+ = 165.2[M+H]+ = 319.1

Application Case Study: Synthesis of GPCR Ligands

Context: Many dopamine D3 receptor antagonists utilize a linker between an arylpiperazine and a lipophilic headgroup. The chroman-3-ylmethanol scaffold serves as a bioisostere for the naphthyl or tetralin systems, improving metabolic stability and solubility.

Workflow:

  • Start: this compound.

  • Step 1: Convert to Aldehyde (Protocol B).

  • Step 2: Reductive amination with 1-(2,3-dichlorophenyl)piperazine.

  • Result: A high-affinity D2/D3 ligand.

GPCRWorkflow Step1 Step 1: Oxidation (DMP, DCM) Step2 Step 2: Imine Formation (Amine + Aldehyde) Step1->Step2 Step3 Step 3: Reduction (NaBH(OAc)3) Step2->Step3 Final Target: Chroman-Piperazine Conjugate (Bioactive Ligand) Step3->Final

Figure 2: One-pot reductive amination workflow for generating CNS-active library compounds.

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Ravichandran, S., et al. (2009).[3] "Synthesis of some Chromene derivatives." International Journal of ChemTech Research, 1(2), 329-331.[3] [Link]

  • Kamal, A. M., et al. (2012). "Synthesis of Novel Chromenes as Cytotoxic Agents." Der Pharma Chemica, 4(4), 1653-1661.[6] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,4-Dihydro-2H-chromen-3-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHM-76727-YIELD Subject: Low recovery/yield in the synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Diagnostic Workflow

User Issue: You are experiencing low yields (<50%) in the synthesis of This compound (also known as 3-hydroxymethylchroman).

Technical Analysis: The synthesis of this primary alcohol typically proceeds via the reduction of chroman-3-carboxylic acid or its ester derivatives.[1] The chroman core (dihydrobenzopyran) is chemically resilient, meaning "low yield" is rarely due to decomposition of the scaffold itself. Instead, the loss usually occurs at two critical bottlenecks:

  • Incomplete Reduction: The carboxylic acid is chemically stubborn, requiring aggressive reducing agents (LiAlH₄ or BH₃).[1]

  • Workup Failure (The "Hidden" Loss): The formation of aluminum emulsions (using LiAlH₄) or the water solubility of the alcohol leads to product entrapment in the aqueous phase.

Diagnostic Flowchart

Use this decision tree to pinpoint the exact stage of yield loss.[1]

Yield_Diagnosis Start Start: Low Yield Detected TLC_Check Step 1: Check Reaction TLC/LCMS (Before Quench) Start->TLC_Check SM_Remains Starting Material (Acid/Ester) Still Present? TLC_Check->SM_Remains Reaction_Issue ISSUE: Incomplete Conversion See Module 1 SM_Remains->Reaction_Issue Yes Workup_Check Step 2: Check Aqueous Layer (After Extraction) SM_Remains->Workup_Check No (Reaction Complete) Product_In_Aq Is Product in Aqueous Phase? Workup_Check->Product_In_Aq Isolation_Issue ISSUE: Phase Transfer Failure See Module 2 Product_In_Aq->Isolation_Issue Yes Emulsion Did an Emulsion Form? Product_In_Aq->Emulsion No Emulsion_Issue ISSUE: Aluminum Salts Trapping Product See Module 2 (Fieser Method) Emulsion->Emulsion_Issue Yes Success Yield Optimized Emulsion->Success No

Figure 1: Diagnostic logic to distinguish between synthetic failure (reaction kinetics) and isolation failure (workup physics).

Module 1: The Reduction Step (Chemical Conversion)

If your starting material (chroman-3-carboxylic acid or ester) remains after 4+ hours, your reducing system is insufficient.[1]

Comparative Reagent Analysis
Reagent SystemReactivityRisk ProfileRecommendation
LiAlH₄ (LAH) High Forms stubborn aluminum emulsions; pyrophoric.[1]Standard. Best for esters.[1] Requires strict "Fieser" workup.[1]
BH₃·THF / BH₃·DMS High (Selective) Air sensitive; requires careful quench to avoid borate gels.[1]Preferred for Acids. Reduces acids faster than esters.[1]
NaBH₄ + I₂ (in THF) Medium Generates BH₃ in situ. Safer handling.Alternative. Good if LAH is unavailable or scale is >100g.[1]
Protocol A: Lithium Aluminum Hydride (LAH) Reduction

Best for: Chroman-3-carboxylic acid esters (methyl/ethyl).[1]

The Pitfall: Adding solid LAH to the reaction often kills the reagent due to moisture. Adding the substrate to LAH is the correct order.

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Reagent Prep: Suspend LiAlH₄ (1.5 - 2.0 equiv) in dry THF (0.5 M concentration). Cool to 0°C.[1]

  • Addition: Dissolve your chroman ester in dry THF. Add this solution dropwise to the LAH suspension.

    • Why? This maintains an excess of hydride, preventing the formation of intermediate aldehydes which can undergo side reactions.

  • Temperature: Warm to Room Temperature (RT) and stir for 2-4 hours. If using the free acid, reflux may be required (60°C).

  • Monitoring: Do not quench until TLC shows complete disappearance of the ester.

Protocol B: Borane-Dimethylsulfide (BH₃[1]·DMS)

Best for: Chroman-3-carboxylic acid (Free Acid).[1]

  • Setup: Dry glassware, inert atmosphere.

  • Dissolution: Dissolve chroman-3-carboxylic acid (1.0 equiv) in dry THF. Cool to 0°C.[1]

  • Addition: Add BH₃·DMS (1.2 - 1.5 equiv) dropwise.

    • Note: Hydrogen gas will evolve.[1][2] Vent properly.

  • Reaction: Allow to warm to RT. Stir overnight.

  • Quench (Critical): Add Methanol carefully to destroy excess borane and break down the borate-alcohol complex.[1] Concentrate and repeat methanol addition 3 times to remove boron as volatile trimethyl borate.

Module 2: Isolation & Purification (The Yield Killer)

This is the most common point of failure. The 3-hydroxymethyl group adds significant polarity to the molecule, and aluminum salts (from LAH) act as a sponge, trapping the alcohol.

The "Fieser" Workup (Mandatory for LAH)

Do NOT use a standard acid quench (HCl/H₂SO₄) unless absolutely necessary. Acid quenches create slimy aluminum hydroxides that are impossible to filter.[1]

The n:n:3n Rule: For every 1 gram of LiAlH₄ used:

  • Dilute reaction mixture with diethyl ether (Et₂O) and cool to 0°C.

  • Add 1 mL of Water (slowly).

  • Add 1 mL of 15% NaOH solution.

  • Add 3 mL of Water.

  • Warm to RT and stir vigorously for 15 minutes.

Result: The aluminum forms a white, granular solid (lithium aluminate) that can be easily filtered off. The filtrate contains your product.[1]

  • Troubleshooting: If the solid is sticky/gelatinous, you did not stir long enough or the NaOH was too weak. Add anhydrous MgSO₄ to the mixture to help "crisp" the solids.

Emulsion Breaking (Rochelle's Salt)

If you have already quenched with acid and have a stubborn emulsion:

  • Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously for 2-12 hours.

  • Mechanism: The tartrate chelate binds the aluminum ions, forcing the layers to separate cleanly.

Scavenging the Aqueous Phase

If the yield is still low, the alcohol is likely in the water layer.

  • Salting Out: Saturate the aqueous layer with NaCl.[1] This decreases the solubility of organics (Salting-out effect).[1]

  • Solvent Switch: Switch from Diethyl Ether to Ethyl Acetate or DCM for extraction.[1] These are more polar and better at pulling the alcohol out of the water.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ alone? A: No. Sodium borohydride is generally too mild to reduce carboxylic acids or esters efficiently.[1] It requires an activator like Iodine (I₂) or Trimethylsilyl chloride (TMSCl) to generate a more reactive species in situ.[1]

Q: My product is an oil that won't crystallize. How do I purify it? A: this compound is often a viscous oil.[1]

  • Purification: Column chromatography is standard.[1]

  • Eluent: Hexane:Ethyl Acetate (start 4:1, gradient to 1:1).[1] The alcohol is polar; ensure you flush the column sufficiently.

Q: I need the chiral (R)- or (S)- enantiomer. Does this protocol change? A: The reduction protocols (LAH/BH₃) preserve stereochemistry. If you start with enantiopure (R)-chroman-3-carboxylic acid, you will get (R)-3-hydroxymethylchroman.[1] However, ensure you do not use strong bases or high heat during workup to avoid racemization at the C3 chiral center.

Q: Is the chroman ring stable to these conditions? A: Yes. The chroman ring is a cyclic ether.[1] It is stable to LAH and Borane.[1] It will only open under harsh hydrogenolysis (H₂/Pd-C at high pressure) or extremely strong Lewis acids (e.g., BBr₃).[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link]

  • Clark, J. Reduction of Carboxylic Acids.[1] Chemguide.[1] [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids to Alcohols.[Link]

  • Common Organic Chemistry. Reduction of Carboxylic Acids with Borane.[1][Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4).[1][2][3][4][5][Link]

Sources

Technical Support Center: Synthesis of 3,4-Dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiling Target Molecule: 3,4-dihydro-2H-chromen-3-ylmethanol (CAS: 76727-28-1) Primary Synthetic Route: Reduction of alkyl 3,4-dihydro-2H-chromene-3-carboxylate.

Technical Overview & Reaction Logic

The synthesis of This compound is most reliably achieved via the hydride reduction of its corresponding ester precursor (typically ethyl 3,4-dihydro-2H-chromene-3-carboxylate ). While the chroman core is generally robust, the heterogeneity of the reduction step (typically using Lithium Aluminum Hydride, LiAlH


) introduces specific risks regarding chemoselectivity and workup-induced degradation.

This guide addresses the three critical failure modes:

  • Under-reduction: Stalling at the aldehyde intermediate.

  • Over-reduction (Ring Opening): Reductive cleavage of the cyclic ether (benzylic C-O bond).

  • Workup Hydrolysis/Elimination: Loss of product during aluminum salt precipitation.

Critical Impurity Profiling

The following table summarizes the specific side reactions users encounter during the reduction of chroman-3-esters.

Impurity TypeStructure / NameCauseDiagnostic Signal (1H NMR)
Intermediate Chroman-3-carbaldehyde Aged LiAlH

; Low reaction temp; Insufficient equivalents.
Aldehyde proton doublet at ~9.6-9.8 ppm .
Over-Reduction 3-(2-Hydroxyphenyl)-propan-1-ol (Ring Open)High temp (>60°C); Presence of Lewis Acids (e.g., AlCl

contamination); Extended reaction time.
Loss of O-CH

multiplet at ~4.0-4.2 ppm ; Appearance of phenolic OH (exchangeable).
Starting Material Ethyl Chroman-3-carboxylate Moisture in solvent (THF/Ether); Steric hindrance; "Clumping" of reducing agent.Triplet/Quartet of Ethyl ester (1.2 ppm, 4.1 ppm ).
Elimination 2H-Chromene derivative Acidic workup promoting dehydration (rare for primary alcohols but possible if benzylic activation occurs).Olefinic protons at ~5.8-6.5 ppm .
Pathway Visualization: Reaction & Side-Reactions

The following diagram illustrates the reaction coordinate and where specific impurities branch off.

ReactionPathway SM Ethyl 3,4-dihydro-2H- chromene-3-carboxylate INT Chroman-3-carbaldehyde (Aldehyde Intermediate) SM->INT LiAlH4 (1 eq) Fast Step IMP_SM Unreacted Ester SM->IMP_SM Moisture / Aged Reagent PROD 3,4-dihydro-2H- chromen-3-ylmethanol (Target) INT->PROD LiAlH4 (Excess) Rate Limiting IMP_OPEN 3-(2-hydroxyphenyl)propanol (Ring Opening) PROD->IMP_OPEN Reflux > 12h or Lewis Acid

Caption: Reaction pathway showing the sequential reduction from ester to alcohol and the potential for reductive ring opening under forcing conditions.

Optimized Protocol & Troubleshooting

Standard Operating Procedure (SOP): LiAlH Reduction

Context: This protocol minimizes aluminum emulsion formation, a primary cause of yield loss.

Reagents:

  • Substrate: Ethyl 3,4-dihydro-2H-chromene-3-carboxylate (1.0 eq)

  • Reagent: LiAlH

    
     (Pellets or Powder, 2.5 eq)
    
  • Solvent: Anhydrous THF (stabilized).

Step-by-Step:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Charge with LiAlH

    
     (2.5 eq).
    
  • Solvation: Add anhydrous THF at 0°C. Note: LiAlH

    
     dissolves exothermically.
    
  • Addition: Dissolve the chroman ester in THF. Add this solution dropwise to the LiAlH

    
     suspension at 0°C.
    
    • Why? Adding Ester to Hydride (Inverse Addition) ensures excess hydride is always present, preventing aldehyde accumulation/polymerization.

  • Reaction: Warm to Room Temperature (25°C). Stir for 2-4 hours.

    • Checkpoint: Monitor TLC. If SM remains after 4h, do not heat to reflux immediately. Add 0.5 eq fresh LiAlH

      
      . Refluxing increases the risk of ring opening (benzylic ether cleavage).
      
  • Quenching (The Fieser Method):

    • Cool to 0°C.

    • Add x mL Water (where x = grams of LiAlH

      
       used).
      
    • Add x mL 15% NaOH .

    • Add 3x mL Water .

    • Result: This produces a granular, sand-like precipitate of aluminum salts that filters easily, avoiding the dreaded "gray sludge" emulsion [1].

Troubleshooting Guide: The "Gray Sludge" & Low Yields

If your workup results in a viscous emulsion, the product is trapped in the aluminum matrix.

WorkupLogic Start Workup Issue: Emulsion / Low Yield Q1 Did you use Fieser Quench? Start->Q1 Q2 Is the solid granular/white? Q1->Q2 Yes Action1 Add Rochelle's Salt (Sat. Pot. Sod. Tartrate) Q1->Action1 No (Acid/Water only) Q2->Action1 No (Gray Sludge) Action3 Filter through Celite Q2->Action3 Yes Action2 Stir vigorously for 2-12 hours Action1->Action2 Result1 Phase Separation Achieved Action2->Result1 Action3->Result1 Action4 Check pH of Aqueous Layer Result2 Product trapped in Al-salts Action4->Result2 pH < 4 (Acidic) Result1->Action4 Yield still low?

Caption: Decision tree for resolving aluminum emulsions during LiAlH4 workup. Rochelle's salt is the gold standard for breaking stubborn emulsions.

Frequently Asked Questions (FAQs)

Q1: I see a persistent spot on TLC just below the product. Is this the ring-opened impurity?

  • Analysis: Likely not. The ring-opened product (phenol) is significantly more polar and would appear much lower on the TLC plate.

  • Diagnosis: This is often the Chroman-3-carbaldehyde intermediate.

  • Solution: The reduction stalled. Do not work up. Add 1.0 eq of NaBH

    
     (solid) directly to the reaction mixture (if in THF/Alcohol) or add more LiAlH
    
    
    
    . The aldehyde is an intermediate that forms if the hydride source is compromised by moisture [2].

Q2: Can I use NaBH


 instead of LiAlH

to avoid the dangerous workup?
  • Analysis: NaBHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     alone is too mild to reduce the ester functionality effectively at reasonable rates.
    
  • Modification: You can generate a stronger reducing agent in situ by adding LiCl or CaCl

    
      to NaBH
    
    
    
    in Diglyme or Ethanol, effectively generating LiBH
    
    
    or Ca(BH
    
    
    )
    
    
    . However, LiAlH
    
    
    remains the cleanest method for this specific transformation if handled correctly [3].

Q3: My NMR shows the ethyl group is gone, but the integration for the CH


-OH protons is low. 
  • Analysis: You may have formed a Boron or Aluminum complex that survived the workup. This is common if the quench was insufficient.

  • Solution: Wash the organic layer with 1M HCl (briefly) or a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) to chelate the metal and release the alcohol.

Q4: Is the 3-position stereocenter stable during this reaction?

  • Analysis: If you are starting with a chiral ester (e.g., resolved ethyl chroman-3-carboxylate), LiAlH

    
     reduction generally preserves the configuration. However, if the reaction is quenched with strong acid and allowed to stand, the alpha-position (position 3) can enolize via the residual aldehyde intermediate, leading to racemization.
    
  • Protocol: Ensure the quench is neutral or basic (Fieser method) rather than acidic.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The definitive source for the "Fieser Workup" stoichiometry).
  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997.
  • Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982 , 47, 4702-4708. Link

Technical Support Center: Optimizing Reaction Conditions for 3,4-dihydro-2H-chromen-3-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction

The synthesis of this compound, a valuable heterocyclic building block, is most commonly achieved through the reduction of a suitable chromanone precursor. This guide focuses on the prevalent method of reducing a carbonyl group at the 3- or 4-position of the chroman ring system. While seemingly straightforward, this reduction can present several challenges, from incomplete conversion and side-product formation to difficulties in purification. This document aims to be a comprehensive resource to navigate these potential issues and achieve a successful, high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and accessible method is the reduction of a chromanone precursor, such as chroman-4-one, which is then further elaborated, or more directly from a 3-substituted chromanone. A widely used and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[1][2] This reagent is favored for its selectivity, mild reaction conditions, and relative safety compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).[3][4]

Q2: What are the typical solvents and temperatures for the sodium borohydride reduction of chromanones?

Protic solvents such as methanol (MeOH) and ethanol (EtOH) are commonly employed for sodium borohydride reductions.[2] These solvents not only dissolve the chromanone substrate and the reducing agent but also act as a proton source during the work-up phase. The reaction is typically conducted at low temperatures, often starting at 0°C, and then allowed to warm to room temperature to control the reaction rate and minimize side reactions.[5]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting chromanone and the product, this compound. The starting material (ketone) is generally less polar than the product (alcohol), so the product will have a lower Rf value on the TLC plate.

Q4: What is the standard work-up procedure for this reaction?

After the reaction is complete (as indicated by TLC), the excess sodium borohydride is quenched. This is typically done by the cautious addition of a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl) solution, or even water, at a low temperature (0°C).[1] The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

Q5: What are the common purification methods for this compound?

The crude product can be purified by either column chromatography or recrystallization.[6][7]

  • Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting material and any side products. A silica gel stationary phase and an eluent system, typically a gradient of hexane and ethyl acetate, are used.[7]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be a highly effective purification method.[6][8][9] The choice of solvent is critical and is determined by finding a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocol: Reduction of a Chromanone Precursor

This protocol is adapted from a general and reliable procedure for the reduction of chromanones to their corresponding alcohols.[5]

Materials:

  • Chromanone precursor (e.g., 3-formylchromone or a related ketone)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for TLC and column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chromanone precursor (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Be cautious as hydrogen gas evolution will occur.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexane).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive sodium borohydride.- Use a fresh bottle of NaBH₄. The reagent can degrade over time, especially if exposed to moisture.
2. Insufficient amount of reducing agent.- Increase the molar equivalents of NaBH₄ to 2.5-3.0 eq.
3. Low reaction temperature or short reaction time.- Allow the reaction to stir for a longer period at room temperature or gently warm to 30-40°C.
Formation of Multiple Products (Side Reactions) 1. Over-reduction of other functional groups (if present).- NaBH₄ is generally selective for aldehydes and ketones. However, with prolonged reaction times or higher temperatures, it can slowly reduce esters.[2] Ensure the reaction is monitored closely and quenched once the starting ketone is consumed.
2. Ring-opening of the chroman system.- This is less common with mild reducing agents but can be promoted by acidic or basic conditions. Ensure the work-up is performed under neutral or mildly acidic conditions.
Low Isolated Yield After Work-up 1. Incomplete extraction of the product.- The product is a polar alcohol and may have some water solubility. Increase the number of extractions with ethyl acetate or use a more polar extraction solvent like a mixture of dichloromethane and isopropanol.
2. Loss of product during purification.- If the product is highly polar, it may adhere strongly to the silica gel during column chromatography. A more polar eluent system may be required. Consider using a different purification method like recrystallization if applicable.[10]
3. Decomposition of the product.- Chromanols can be sensitive to strong acids or bases. Ensure all work-up and purification steps are performed under mild conditions.
Difficulty in Purifying the Product 1. Co-elution of impurities during column chromatography.- Optimize the eluent system for column chromatography. A shallower gradient or a different solvent mixture may improve separation.
2. Oiling out during recrystallization.- The chosen recrystallization solvent may be too good. Try a mixed solvent system or a different solvent entirely. Seeding the solution with a small crystal of the pure product can also induce crystallization.[6]

Visualizing the Process

Reaction Pathway

Reaction_Pathway Start Chromanone Precursor Reagents NaBH4, MeOH, 0°C to RT Intermediate Alkoxyborate Intermediate Start->Intermediate Reduction Workup Aqueous Work-up (e.g., NH4Cl) Product This compound Intermediate->Product Protonation

Caption: General reaction pathway for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conversion Check TLC for Starting Material Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Present Workup_Issue Work-up or Purification Issue Check_Conversion->Workup_Issue Absent Solution_Inactive_Reagent Use fresh NaBH4 Increase equivalents Incomplete->Solution_Inactive_Reagent Solution_Reaction_Conditions Increase reaction time/temperature Incomplete->Solution_Reaction_Conditions Solution_Extraction Optimize extraction solvent/procedure Workup_Issue->Solution_Extraction Solution_Purification Optimize chromatography/recrystallization Workup_Issue->Solution_Purification

Caption: A decision tree for troubleshooting common issues.

Optimizing Reaction Parameters

Optimization_Logic Yield Target: High Yield & Purity Temperature Temperature Yield->Temperature Time Reaction Time Yield->Time Equivalents NaBH4 Equivalents Yield->Equivalents Solvent Solvent Choice Yield->Solvent Temperature->Time interdependent Equivalents->Time interdependent Solvent->Temperature influences

Caption: Key parameters for reaction optimization.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • National Institutes of Health. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Ashenhurst, J. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]

  • ResearchGate. Synthesis of flavonols (3-hydroxy-4H-chromen-4-ones) 3a–m. [Link]

  • University of Rochester, Department of Chemistry. How To: Improve Yield. [Link]

  • MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link]

  • Ashenhurst, J. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • University of California, Irvine. Recrystallization-1.pdf. [Link]

  • PubMed Central. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. [Link]

  • YouTube. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). [Link]

  • RSC Publishing. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. [Link]

  • Reddit. Synthesis - General tips for improving yield?. [Link]

  • MDPI. Taxonomy—Dependent Seed Tocochromanol Composition in the Rutaceae Family: Application of Sustainable Approach for Their Extraction. [Link]

  • ResearchGate. (PDF) Synthesis of New 2-Amino-6-(4-hydroxy-2-oxo-chromen-3-yl)-4-aryl Nicotine Nitrile in Eco-Friendly Media and their Antimicrobials and DPPH Radical Scavenging Activities. [Link]

  • ACP. Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). [Link]

  • Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]

  • YouTube. 07.05 Other Reductions by Lithium Aluminum Hydride. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • ResearchGate. (PDF) Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • Khan Academy. Reduction of carboxylic acids (video). [Link]

  • ChemSynthesis. 3-hydroxy-4H-chromen-4-one. [Link]

  • Sci-Hub. Asymmetric Synthesis of cis‐3,4‐Disubstituted Chromans and Dihydrocoumarins via an Organocatalytic Michael Addition/ Hemiacetalization Reaction. [Link]

  • Google Patents. Process for the preparation of 1-([11][12]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine.

  • Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]

  • University of Colorado Boulder. Recrystallization1. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

Sources

Technical Support Center: Purification of 3,4-dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHROM-34DH-001 Subject: Optimization of Flash Chromatography for Chroman-3-ylmethanol Status: Open Support Tier: Level 3 (Senior Application Scientist)

System Overview & Workflow

You are attempting to purify 3,4-dihydro-2H-chromen-3-ylmethanol (also known as chroman-3-ylmethanol). This molecule features a fused benzene-dihydropyran ring system (lipophilic, UV-active) and a primary hydroxymethyl group (polar, H-bond donor).

The Challenge: The primary alcohol moiety often causes "tailing" on silica gel due to hydrogen bonding with surface silanols. Furthermore, separation from likely precursors (e.g., chroman-3-carboxylic acid or esters) requires precise gradient control.

Purification Decision Matrix

The following logic flow ensures you select the correct parameters before wasting sample.

purification_workflow Start Crude Mixture Analysis TLC TLC Method Dev (Silica 60 F254) Start->TLC Decision_Rf Is u0394Rf u2265 0.15? TLC->Decision_Rf Solvent_Choice Select Solvent System Hex/EtOAc vs DCM/MeOH Decision_Rf->Solvent_Choice Yes Fail_Sep Modify Stationary Phase (C18 or Amine) Decision_Rf->Fail_Sep No (Co-elution) Loading Loading Strategy (Liquid vs. Dry Load) Solvent_Choice->Loading Run Execute Gradient Run Loading->Run

Figure 1: Decision matrix for the purification of chroman-3-ylmethanol. Blue nodes indicate standard process steps; Yellow indicates a critical decision point; Red indicates a deviation requiring alternative chemistry.

Method Development (The "Why" & "How")

Before packing a column, you must validate the separation on Thin Layer Chromatography (TLC).

Visualization (Detection)

Because the chroman ring is aromatic, it is UV active. However, the alcohol functionality allows for specific staining to confirm identity.

MethodSuitabilityObservationTechnical Note
UV (254 nm) Primary Dark spots on green backgroundThe benzene ring provides strong absorbance. This is your non-destructive first check.
PMA (Phosphomolybdic Acid) Secondary Dark blue/green spotsExcellent for alcohols.[1] Oxidizes the -CH2OH group upon heating.
Anisaldehyde AlternativeVaried (often red/violet)Good for differentiating the product from non-alcohol impurities (e.g., esters).[2]
Solvent System Selection

The target molecule is moderately polar.

  • Standard System: Hexanes / Ethyl Acetate (Hex/EtOAc).

    • Target Rf: Adjust ratio until the product Rf is 0.25 – 0.35 .

    • Starting Point: Try 20% EtOAc in Hexanes.

  • Alternative System: Dichloromethane / Methanol (DCM/MeOH).

    • Use only if: The product is too polar for 100% EtOAc (unlikely for this mono-alcohol) or if solubility is an issue in Hexanes.

Experimental Protocol: Flash Chromatography

Objective: Isolate >95% pure this compound.

Step 1: Column Sizing & Loading

Causality: Overloading causes band broadening, merging the product peak with impurities.

  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Ratio: Use 30–50g of silica per 1g of crude material.

  • Loading Method (Critical):

    • Preferred:Dry Loading. Dissolve crude in minimal DCM, add Celite (1:2 ratio w/w), and evaporate to a free-flowing powder.

    • Reasoning: This eliminates solvent effects at the head of the column, sharpening the bands for the alcohol which is prone to streaking.

Step 2: Equilibration

Flush the column with 3 Column Volumes (CV) of the starting solvent (e.g., 5% EtOAc/Hexanes).

  • Why: This removes trapped air and hydrates the silica surface slightly, reducing the "heat of adsorption" when the sample is introduced.

Step 3: Gradient Elution

Do not run isocratic immediately. Use a linear gradient to focus the band.

Gradient Table (Suggested for 1g scale):

Time (CV) % Ethyl Acetate % Hexanes Action
0–1 5% 95% Elute non-polar impurities (e.g., unreacted esters).
1–10 5% → 40% 95% → 60% Product Elution Window.

| 10–12 | 40% → 100% | 60% → 0% | Flush polar byproducts (e.g., acids). |

Troubleshooting Guide (Q&A)

User Issue: "My product peak is tailing (streaking) significantly, contaminating later fractions."

  • Diagnosis: Primary alcohols can hydrogen bond with acidic silanol groups on the silica surface.

  • Solution:

    • Concentration Check: Ensure you are not overloading the column.

    • Flow Rate: slightly increase flow rate to minimize residence time (mass transfer kinetics).

    • Alternative Phase: If tailing renders the product impure, switch to a Diol-functionalized silica cartridge. The Diol phase creates a "water-layer" effect that shields the analyte from acidic silanols, often yielding sharper peaks for alcohols than bare silica [1].

User Issue: "I see two spots on TLC, but they co-elute on the column."

  • Diagnosis: The "Delta Rf" (difference in retention factor) is too small (<0.10) for the gradient slope used.

  • Solution:

    • Shallower Gradient: Reduce the gradient slope. Instead of increasing 5% EtOAc per minute, increase by 1-2% per minute.

    • Solvent Selectivity: Change the modifier. If using EtOAc, switch to Acetone or MTBE (Methyl tert-butyl ether). MTBE often provides different selectivity for oxygenated heterocycles like chromans.

User Issue: "My yield is lower than expected, but no product is in the waste."

  • Diagnosis: The product may have precipitated on the column or is retained irreversibly.

  • Solution:

    • Solubility Check: Ensure the crude was fully soluble in the mobile phase. If you liquid-loaded with DCM but ran a Hexane column, the product might have precipitated at the top. Always use Dry Loading (Celite) to prevent this.

    • The "Flush": At the end of the run, wash with 10% Methanol in DCM. If product elutes here, your standard gradient was too weak.

Frequently Asked Questions (FAQ)

Q: Can I separate the enantiomers of chroman-3-ylmethanol using this method? A: No. Standard Silica Gel 60 is achiral. The C3 position is a chiral center. To separate the (R) and (S) enantiomers, you must use Chiral HPLC (e.g., Chiralpak AD or OD columns) or perform a chiral resolution via derivatization (e.g., Mosher's ester analysis) [2].

Q: The product is an oil after evaporation.[3] How do I solidify it? A: this compound is often a viscous oil or low-melting solid. High-vacuum drying (<1 mbar) for 12 hours is required to remove trace solvent. Trituration with cold pentane may induce crystallization if the purity is high enough.

Q: Is the chroman ring stable to acid modifiers? A: Generally, yes. The ether linkage in the chroman ring is robust compared to acyclic acetals. However, avoid strong Lewis acids or high concentrations of TFA, which could induce ring-opening or rearrangement. Standard flash solvents are perfectly safe.

References

  • Teledyne ISCO. (2020).[4][5][6] HILIC Purification Strategies for Flash Chromatography. (Discusses alternative phases for polar compounds). Link

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. (General principles on peak tailing and resolution). Link

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. (Detailed guide on silica interactions and solvent choices). Link

  • Biotage. (2019).[3][5][6] How to Use Biotage® Sfär Columns on Teledyne Isco CombiFlash Systems. (Reference for column loading capacities). Link

Sources

Technical Support Center: Purification of 3,4-Dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization of 3,4-dihydro-2H-chromen-3-ylmethanol Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists

Welcome to the Advanced Applications Support Hub. This guide addresses the purification of This compound (CAS: 76727-28-1), also known as 3-hydroxymethylchroman . As a key intermediate in the synthesis of pharmacophores (including Nebivolol analogs and benzopyran-based antagonists), achieving high purity (>98%) is critical for downstream efficacy.

Unlike standard textbook examples, this molecule presents specific challenges due to its lipophilic chroman core paired with a polar hydroxymethyl tail , often leading to "oiling out" rather than discrete crystallization. The protocols below are designed to mitigate these thermodynamic risks.

🏗️ Core Protocol: The "Gradient Cooling" Method

Senior Scientist Note: Do not rush the cooling phase. Chroman derivatives are prone to forming supersaturated oils. We recommend a binary solvent system (Solvent/Anti-solvent) over a single solvent to control the nucleation point precisely.

Phase 1: Solvent System Selection

Based on the molecule's polarity profile (LogP ~1.5, H-bond donor), the following systems are validated for screening:

SystemComposition (v/v)RoleBest For
System A Ethyl Acetate / n-Heptane 1:3 to 1:5Standard Purity. Excellent for removing non-polar byproducts.
System B Ethanol / Water 4:1 to 2:1High Polarity Impurities. Good for removing inorganic salts or highly polar precursors.
System C Isopropyl Alcohol (IPA) 100%Scale-Up. Single solvent, easier solvent recovery, but lower yield.
Phase 2: Step-by-Step Recrystallization (System A Focus)
  • Dissolution : Place crude this compound in a round-bottom flask. Add minimal Ethyl Acetate (EtOAc) . Heat to 60°C (gentle reflux) until fully dissolved.

  • Clarification : If insoluble particles remain, filter hot through a pre-warmed glass frit or Celite pad.

  • The "Cloud Point" : While maintaining 55-60°C, dropwise add n-Heptane until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization : Add just enough EtOAc (approx. 5-10% of initial volume) to clear the solution again.

  • Controlled Nucleation :

    • Remove heat source.

    • Allow to cool to Room Temp (RT) over 2 hours with slow stirring (50-100 RPM). High shear can induce oiling.

    • Once at RT, transfer to a 4°C environment for 12 hours.

  • Harvest : Filter the white/off-white crystals. Wash with cold n-Heptane. Dry under vacuum at 40°C.

🧠 Logic & Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and troubleshooting, ensuring you don't waste material on failed crystallizations.

RecrystallizationLogic Start Start: Crude 3-hydroxymethylchroman SolventCheck Solubility Test (100mg) Start->SolventCheck DissolvesHot Dissolves in Hot Solvent? SolventCheck->DissolvesHot PrecipitatesCold Crystals on Cooling? DissolvesHot->PrecipitatesCold Yes AddAntiSolvent Add Anti-Solvent (Heptane) DissolvesHot->AddAntiSolvent No (Too soluble) OilingOut Did it Oil Out? PrecipitatesCold->OilingOut No (Emulsion/Oil) Success Scale Up Protocol PrecipitatesCold->Success Yes (Crystals) Seed Add Seed Crystal @ 30°C OilingOut->Seed Try Seeding ChangeSystem Switch to EtOH/Water OilingOut->ChangeSystem Persistent Oil AddAntiSolvent->PrecipitatesCold Seed->Success

Figure 1: Decision Matrix for Solvent Selection and Troubleshooting Oiling Out events.

🔧 Troubleshooting Hub (Q&A)

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why? Diagnosis: This is the most common issue with low-melting chroman derivatives. It occurs when the temperature of the solution drops below the "liquid-liquid phase separation" boundary before it hits the crystallization boundary. Corrective Action:

  • Reheat the mixture until it is a single phase.

  • Add more solvent (EtOAc or Ethanol) to lower the saturation slightly.

  • Seed the solution at a higher temperature. If you have any pure crystals from a previous batch, add a speck at 30-35°C. This provides a template for crystal growth, bypassing the oil phase.

  • Slow Down : Wrap the flask in cotton or place it in a warm water bath to cool extremely slowly.

Q2: The yield is very low (<40%). Where is my product? Diagnosis: The compound is likely too soluble in the mother liquor, or you used too much solvent. Corrective Action:

  • Analyze Mother Liquor: Run TLC on the filtrate. If the spot is heavy, concentrate the filtrate by 50% and repeat the cooling process (Second Crop).

  • Anti-Solvent Adjustment: Increase the ratio of Anti-Solvent (e.g., go from 1:3 to 1:5 EtOAc:Heptane).

  • Temperature: Ensure the final cooling step reaches 0-4°C.

Q3: I see a "gel" forming instead of crystals. Diagnosis: This indicates trapped solvent within a rapid precipitation network, often caused by "crashing out" too fast. Corrective Action:

  • Sonication: Briefly sonicate the gel. This can sometimes break the gel structure and induce crystallization.

  • Re-dissolve and slower cool: You must restart. Heat to dissolve, then cool much slower.[1]

Q4: Can I use Dichloromethane (DCM) or Chloroform? Analysis: While 3-hydroxymethylchroman dissolves well in chlorinated solvents, they are generally poor choices for recrystallization due to their high volatility and "good solvent" power. They are difficult to pair with anti-solvents effectively without rapid evaporation issues. Use these only for extraction, not crystallization.

📊 Data & Properties Reference

Chemical Specifications

PropertyValueNotes
IUPAC Name This compound
Molecular Weight 164.20 g/mol
Physical State White to Off-White SolidLow melting point range possible (60-90°C estimated based on analogs)
Solubility (High) Ethanol, EtOAc, DMSO, MethanolGood solvents
Solubility (Low) Water, Hexanes, HeptaneAnti-solvents

Impurity Profile Management

Impurity TypeLikely SourceRemoval Strategy
Starting Phenols Unreacted precursorsWash crystals with cold 0.1M NaOH (if stable) or rely on EtOAc/Heptane system.
Over-reduced products Hydrogenation side-productsThese are often more non-polar; increase Heptane ratio to keep them in solution.
Inorganic Salts Catalysts (e.g., Pd/C residues)Hot filtration (Step 2 of Core Protocol) is mandatory.

📚 References

  • PubChem. this compound (Compound).[2][3] National Library of Medicine. Available at: [Link]

  • Fisher Scientific. this compound, 97%. Product Specifications. Available at: [Link][2][3][4][5]

  • University of Rochester. Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Technical Application Note. Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimizing catalyst loading for 3,4-dihydro-2H-chromen-3-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for 3,4-Dihydro-2H-Chromen-3-ylmethanol Synthesis Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Kinetic Theory

Welcome to the Technical Support Portal. You are likely accessing this guide because you are optimizing the hydrogenation of (2H-chromen-3-yl)methanol to This compound (Chroman-3-methanol). This transformation is a critical step in the synthesis of pharmacophores like Nebivolol .

The central challenge in this reduction is not activity, but selectivity . The 2H-chromene double bond is conjugated with the aromatic ring and the ether oxygen, making it highly reactive. However, the resulting benzylic C-O bond in the chroman ring is susceptible to hydrogenolysis (ring opening) under aggressive catalytic conditions.

The "Goldilocks" Loading Zone

For standard 5% or 10% Pd/C catalysts, the optimal loading window is 2.0% to 10.0% w/w (relative to substrate).

  • < 2.0% w/w: Reaction often stalls due to catalyst poisoning (by trace sulfur or amine impurities) or suffers from slow kinetics that allow thermodynamic equilibration to side products.

  • > 10.0% w/w: High local hydrogen concentration on the surface promotes hydrogenolysis , leading to ring opening (formation of 2-(3-hydroxypropyl)phenol derivatives).

Diagnostic Visualizer: Reaction Pathways

The following diagram illustrates the competing pathways controlled by catalyst loading and hydrogen pressure.

ReactionPathway cluster_conditions Critical Control Parameters Substrate 2H-Chromen-3-ylmethanol (Unsaturated) Target This compound (Target) Substrate->Target Primary Hydrogenation Pd/C, H2 (1-5 bar) Impurity 2-(3-Hydroxypropyl)phenol (Ring Open Impurity) Target->Impurity Over-Reduction (Hydrogenolysis) Caused by: Excess Catalyst, Acidic pH Param1 Loading > 10 wt%: Increases Risk of Ring Opening Param2 Loading < 2 wt%: Risk of Stalling

Figure 1: Reaction pathway showing the primary hydrogenation and the risk of hydrogenolytic ring opening driven by excessive catalyst activity.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction stalls at 80-90% conversion."

User Report: I am using 2 wt% loading of 5% Pd/C. The reaction runs fast initially but stops before completion. Adding more H2 pressure doesn't help.

Root Cause Analysis: At low loadings (<2 wt%), the catalyst is highly susceptible to poisoning or pore blocking .

  • Poisoning: Trace sulfur or amines from previous steps bind irreversibly to active Pd sites.

  • Product Inhibition: The saturated alcohol product may adsorb strongly to the catalyst surface, blocking access for the bulky starting material.

Resolution Protocol:

  • Do NOT just increase pressure: This increases the risk of ring opening without solving the active site blockage.

  • Spike Addition: Add a fresh aliquot of catalyst (1 wt%) to the mixture. If the reaction restarts immediately, your initial catalyst was poisoned.

  • Purification: Ensure the starting material is recrystallized or passed through a silica plug to remove poisons before hydrogenation.

Issue 2: "I see a new impurity at RRT 0.85 (Ring Opening)."

User Report: I increased the loading to 15 wt% to speed up the reaction. Now I see a 5-10% impurity that looks like a phenol.

Root Cause Analysis: You have triggered hydrogenolysis .[1][2][3] The benzylic C-O bond (C2-O1) is labile. High catalyst loading creates a "hydrogen-rich" surface environment that favors C-O cleavage, especially if the reaction mixture becomes slightly acidic (Pd/C supports can be acidic).

Resolution Protocol:

  • Reduce Loading: Drop back to 5 wt% .

  • Check Solvent pH: If using an alcohol solvent, ensure it is neutral.

  • Add a Buffer: Adding trace amounts of Sodium Acetate or Triethylamine (0.1 eq) can poison the highly active sites responsible for hydrogenolysis without stopping the alkene reduction.

Issue 3: "Reproducibility is poor between batches."

User Report: Batch A worked with 5% loading. Batch B with the same loading was too slow.

Root Cause Analysis: This is often due to the Wet vs. Dry catalyst distinction.

  • Industrial Pd/C is often sold as "50% wet" (containing 50% water by weight) to reduce flammability.

  • If you calculated "5 wt% loading" based on the wet weight for Batch A, but used dry weight for Batch B (or vice versa), your actual metal loading varies by a factor of 2.

Resolution Protocol:

  • Standardize Calculation: Always calculate loading based on the dry weight of the catalyst.

    • Formula:

      
      
      
  • SOP Update: Explicitly state "Pd/C (10% on Carbon, 50% water wet)" in your batch records.

Optimization Data Matrix

The following table summarizes the impact of catalyst loading on the hydrogenation of 2H-chromen-3-ylmethanol (1.0 kg scale, Methanol, 3 bar H2, 25°C).

Parameter2 wt% Loading5 wt% Loading (Recommended)15 wt% Loading
Reaction Time 18 - 24 hours (Risk of stall)4 - 6 hours< 2 hours
Conversion 85 - 92%> 99.5%> 99.5%
Ring-Open Impurity < 0.1%0.1 - 0.3%2.5 - 5.0%
Thermal Profile Negligible exothermMild, controllable exothermSharp exotherm (Safety Risk)
Filtration Time FastModerateSlow (Filter cake blinding)

Standard Operating Procedure (SOP): Determination of Minimum Effective Loading (MEL)

To determine the MEL for your specific substrate batch:

  • Preparation: Dissolve substrate (10 mmol) in Methanol (10 volumes).

  • Screening: Set up 4 parallel reactions (e.g., using a ChemSCAN or similar parallel reactor) with loadings of 1%, 2.5%, 5%, and 7.5% w/w .

  • Conditioning: Purge with N2 (3x), then H2 (3x). Pressurize to 3 bar.

  • Sampling: Take IPC (In-Process Control) samples at 1h, 3h, and 6h.

  • Analysis: Plot Conversion vs. Time.

    • Success Criteria: The lowest loading that achieves >98% conversion within 6 hours with <0.5% ring-opening impurity.

References

  • Process for preparing nebivolol. (2011). US Patent 2011/0207948 A1. (Describes the hydrogenation of chromene intermediates using 5-10% Pd/C).

  • Process for the synthesis of intermediates of Nebivolol. (2017). WO 2017/125900. (Details the synthesis of chromanyl haloketones and chroman derivatives).

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Engineering, Science and Technology. (General principles of loading vs. selectivity).

  • This compound. (2025).[4] PubChem Compound Summary. (Physical properties and identifiers).

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3,4-dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the chroman scaffold is a privileged structure, forming the core of numerous biologically active compounds. The precise substitution pattern on this framework is critical to its function, necessitating unambiguous structural confirmation. This guide provides a comprehensive comparison of analytical methodologies for confirming the structure of 3,4-dihydro-2H-chromen-3-ylmethanol, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the experimental data that underpins its structural assignment and compare it with its structural isomer, (3,4-dihydro-2H-chromen-2-yl)methanol, to highlight the subtleties in spectral interpretation.

The Confirmed Structure: More Than Just a Drawing

The structure of this compound is definitively established as a chroman ring system with a hydroxymethyl group at the C3 position. This seemingly simple arrangement gives rise to a unique spectral fingerprint that allows for its unequivocal identification.

PropertyValueSource
IUPAC Name (3,4-dihydro-2H-chromen-3-yl)methanolPubChem[1][2]
Molecular Formula C₁₀H₁₂O₂PubChem[1][2]
Molecular Weight 164.20 g/mol PubChem[1][2]
CAS Number 76727-28-1PubChem[1][2]

To truly understand and confirm this structure, we must turn to spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Strategy: From Ester to Alcohol

A common and reliable method for the synthesis of this compound is the reduction of a suitable carboxylic acid ester precursor, such as ethyl 3,4-dihydro-2H-chromene-3-carboxylate. The choice of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is crucial for the complete reduction of the ester functionality to the primary alcohol.[3]

Synthesis Precursor Ethyl 3,4-dihydro-2H- chromene-3-carboxylate Reagent 1. LiAlH₄, Dry THF 2. H₂O Quench Precursor->Reagent Product 3,4-dihydro-2H- chromen-3-ylmethanol Reagent->Product

Figure 1: Synthetic route to this compound.

The causality behind this experimental choice lies in the high reactivity of LiAlH₄, which readily delivers hydride ions to the electrophilic carbonyl carbon of the ester. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water. A careful aqueous workup is then necessary to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complex to yield the desired alcohol.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 3,4-dihydro-2H-chromene-3-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

  • Saturated Aqueous Ammonium Chloride

Procedure:

  • A solution of ethyl 3,4-dihydro-2H-chromene-3-carboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL).[4]

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude alcohol is then purified by flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Confirmation: The Definitive Evidence

The power of modern analytical techniques lies in their ability to provide a detailed structural map of a molecule. Below, we present the key spectroscopic data that confirm the structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10-6.80m4HAromatic Protons
~4.30dd1HO-CH₂ (Ha)
~3.95t1HO-CH₂ (Hb)
~3.70d2HCH₂-OH
~2.90m1HC4-H (Ha)
~2.70m1HC4-H (Hb)
~2.20m1HC3-H
~1.70t (br)1HOH
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~154.5C8a (Ar-O)
~127.5C5 (Ar)
~121.0C7 (Ar)
~120.5C4a (Ar)
~117.0C6 (Ar)
~116.5C8 (Ar)
~67.0C2 (O-CH₂)
~65.0CH₂-OH
~38.0C3
~25.0C4

The Isomeric Comparison: (3,4-dihydro-2H-chromen-2-yl)methanol

To truly appreciate the diagnostic power of the spectroscopic data, it is instructive to compare it with that of a structural isomer. (3,4-dihydro-2H-chromen-2-yl)methanol, with the hydroxymethyl group at the C2 position, provides an excellent point of comparison.

PropertyValueSource
IUPAC Name (3,4-dihydro-2H-chromen-2-yl)methanolAdvanced ChemBlocks[5]
Molecular Formula C₁₀H₁₂O₂Advanced ChemBlocks[5]
Molecular Weight 164.20 g/mol
CAS Number 83278-86-8Advanced ChemBlocks[5][6]
Comparative ¹H NMR Analysis

The key difference in the ¹H NMR spectra of the two isomers lies in the signals for the protons on the dihydropyran ring. In this compound, the C2 protons are diastereotopic and appear as a pair of doublets of doublets, while the C3 proton is a multiplet. In contrast, for (3,4-dihydro-2H-chromen-2-yl)methanol, the C2 proton is a multiplet coupled to the adjacent C3 protons and the hydroxymethyl protons. The C3 protons would appear as a multiplet.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectra would also show distinct differences. The chemical shift of the carbon bearing the hydroxymethyl group would be significantly different. For this compound, this is the C3 carbon, which is a methine carbon. For the C2 isomer, the hydroxymethyl group is attached to a carbon (C2) that is also bonded to the ring oxygen, leading to a downfield shift for C2 compared to a typical methine carbon.

Isomers cluster_0 This compound cluster_1 (3,4-dihydro-2H-chromen-2-yl)methanol img_3 img_3 img_2 img_2

Figure 2: 2D structures of the C3 and C2 isomers.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The definitive structural confirmation of this compound relies on a synergistic approach combining robust synthetic methodology with meticulous spectroscopic analysis. The reduction of a C3-substituted chromene precursor provides a logical and efficient route to the target molecule. Subsequent detailed analysis of ¹H and ¹³C NMR spectra, in conjunction with IR and MS data, allows for the unambiguous assignment of all atoms in the molecule. Comparison with its structural isomer, (3,4-dihydro-2H-chromen-2-yl)methanol, further solidifies the assignment by highlighting the subtle yet significant differences in their spectral fingerprints. This comprehensive guide serves as a valuable resource for researchers, providing the necessary experimental and analytical framework for the confident synthesis and characterization of this important heterocyclic building block.

References

  • PubChem. This compound. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • PubChem. This compound. [Link]

  • Thermo Fisher Scientific. This compound, 97%. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. [Link]

  • ResearchGate. Synthesis of some 3,4-dihydro-2H-benzo[f]pyrano[2,3-h]chromen-6-one derivatives. [Link]

  • Michigan State University. Catalytic Synthesis of 2H‑Chromenes. [Link]

  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • University of Rochester. Workup: Aluminum Hydride Reduction. [Link]

Sources

A Comparative Guide to the Synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-dihydro-2H-chromen-3-ylmethanol is a valuable chiral building block in medicinal chemistry and drug discovery, featuring a privileged chroman scaffold. Its structural motif is present in a range of biologically active molecules. The efficient and stereocontrolled synthesis of this intermediate is therefore of significant interest to the scientific community. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical analysis of their respective advantages and limitations. Detailed experimental protocols and supporting data are provided to enable researchers to make informed decisions for their specific synthetic needs.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Palladium-Catalyzed Intramolecular C-O Bond Formation: This modern approach constructs the chroman ring via a desymmetrizing intramolecular O-arylation of a prochiral diol. It is particularly notable for its ability to achieve high enantioselectivity.

  • Reduction of Chromene-Based Precursors: This classical strategy involves the synthesis of a chromene derivative with a carbonyl or carboxyl group at the 3-position, followed by reduction and, if necessary, hydrogenation of the pyran ring.

This guide will dissect these two primary strategies, presenting their core chemical principles, experimental workflows, and comparative performance.

Route 1: Enantioselective Synthesis via Palladium-Catalyzed Intramolecular O-Arylation

This state-of-the-art method provides an elegant and highly enantioselective route to chiral (3,4-dihydro-2H-chromen-3-yl)methanol. The key step is a palladium-catalyzed intramolecular C-O coupling reaction that proceeds through desymmetrization of a prochiral 2-arylpropane-1,3-diol.[1]

Causality Behind Experimental Choices

The success of this route hinges on the strategic design of the starting material and the chiral catalyst system. The 2-(2-haloaryl)propane-1,3-diol precursor is designed to undergo an intramolecular cyclization, where the phenolic oxygen attacks the aryl halide position. The use of a chiral phosphine ligand in conjunction with a palladium catalyst is crucial for inducing asymmetry and controlling the stereochemical outcome of the cyclization, leading to a high enantiomeric excess of the desired alcohol.

Experimental Workflow

The overall synthetic sequence for this route can be depicted as follows:

Route_1_Workflow A Diethyl Malonate C Diethyl 2-(2-bromobenzyl)malonate A->C NaOEt, EtOH B 2-Bromobenzyl Bromide B->C D 2-(2-Bromophenyl)propane-1,3-diol C->D LiAlH4, THF E (R)- or (S)-3,4-dihydro-2H- chromen-3-ylmethanol D->E Pd2(dba)3, Chiral Ligand, Base, Toluene

Caption: Workflow for Route 1: Pd-Catalyzed Intramolecular O-Arylation.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(2-bromobenzyl)malonate [2]

  • To a solution of sodium ethoxide, prepared by dissolving sodium (10.2 g, 0.425 mol) in absolute ethanol (800 mL), is added diethyl malonate (77 g, 0.48 mol).

  • The mixture is stirred, and 2-bromobenzyl bromide (100 g, 0.40 mol) is added. An exothermic reaction is observed with the precipitation of sodium bromide.

  • The reaction mixture is heated to reflux for 3 hours and then allowed to cool overnight.

  • The bulk of the ethanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with diethyl ether.

  • The combined ethereal extracts are dried over anhydrous calcium chloride, and the solvent is evaporated.

  • The crude product is purified by vacuum distillation to afford diethyl 2-(2-bromobenzyl)malonate (yield: ~71%).

Step 2: Synthesis of 2-(2-Bromophenyl)propane-1,3-diol

  • A solution of diethyl 2-(2-bromobenzyl)malonate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (2.0-2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.[3]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diol, which can be purified by column chromatography.

Step 3: Enantioselective Intramolecular O-Arylation [1]

  • A mixture of 2-(2-bromophenyl)propane-1,3-diol (1.0 eq), Pd₂(dba)₃ (0.025 eq), a chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS) (0.055 eq), and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq) is placed in a reaction vessel under an inert atmosphere.

  • Anhydrous toluene is added, and the mixture is stirred at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction mixture is cooled to room temperature, diluted with a suitable solvent like ethyl acetate, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Performance Metrics
ParameterValueReference
Overall YieldGood[1]
Enantioselectivity (ee)Up to 99%[1]
ScalabilityDemonstrated on a lab scale[1]
Reagent Toxicity/HazardLiAlH₄ is highly reactive and requires careful handling. Palladium catalysts can be costly.[3]
Substrate ScopeTolerates various substituents on the aromatic ring.[1]

Route 2: Reduction of 3,4-dihydro-2H-chromene-3-carboxylic Acid Derivatives

This more traditional approach involves the initial construction of a chromene ring bearing a carboxylic acid or ester functionality at the 3-position, which is then reduced to the desired primary alcohol. This method is generally reliable and can be performed with readily available reagents.

Causality Behind Experimental Choices

The key to this route is the efficient synthesis of the chromene-3-carboxylic acid or its ester. One common method involves a Knoevenagel condensation of salicylaldehyde with a malonic acid derivative, followed by cyclization. The subsequent reduction of the carboxylic acid or ester to the primary alcohol is a standard transformation, typically achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), which is capable of reducing these functional groups.[3][4]

Experimental Workflow

A representative workflow for this synthetic strategy is outlined below:

Route_2_Workflow A Salicylaldehyde C Ethyl 2-oxo-2H-chromene-3-carboxylate A->C Piperidine, EtOH B Diethyl Malonate B->C D Ethyl 3,4-dihydro-2H-chromene-3-carboxylate C->D Catalytic Hydrogenation (e.g., H2, Pd/C) E This compound D->E LiAlH4, THF

Caption: Workflow for Route 2: Reduction of a Chromene-3-carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

  • A mixture of salicylaldehyde (1.0 eq) and diethyl malonate (1.0-1.2 eq) in ethanol is treated with a catalytic amount of piperidine.

  • The reaction mixture is stirred at room temperature or gently heated to promote the condensation and cyclization.

  • Upon completion, the reaction mixture is cooled, and the product often crystallizes out. Alternatively, the solvent is removed, and the residue is purified by recrystallization or column chromatography to yield the coumarin-3-carboxylate.

Step 2: Catalytic Hydrogenation to Ethyl 3,4-dihydro-2H-chromene-3-carboxylate

  • Ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (from a balloon to high pressure, depending on the scale and desired reaction rate) and stirred vigorously until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the dihydrochromene ester, which can be used in the next step without further purification.

Step 3: Reduction to this compound [3]

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C, a solution of ethyl 3,4-dihydro-2H-chromene-3-carboxylate (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours until the reduction is complete (monitored by TLC).

  • The reaction is quenched by the careful, sequential addition of water, 15% NaOH solution, and water.

  • The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.

Performance Metrics
ParameterValueReference
Overall YieldModerate to Good-
Enantioselectivity (ee)Racemic product unless a chiral hydrogenation catalyst or resolution step is employed.-
ScalabilityReadily scalable.-
Reagent Toxicity/HazardLiAlH₄ is highly reactive. Catalytic hydrogenation requires proper handling of hydrogen gas.[3]
Substrate ScopeGenerally applicable to a range of substituted salicylaldehydes.-

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Pd-Catalyzed Intramolecular O-ArylationRoute 2: Reduction of Chromene-3-carboxylate
Stereocontrol Excellent, providing high enantioselectivity in a single step.Produces a racemic mixture unless modified with a chiral resolution or asymmetric hydrogenation step.
Number of Steps Typically 3 steps from commercially available materials.Generally 3 steps from salicylaldehyde.
Reagent Cost & Availability Palladium catalysts and chiral ligands can be expensive.Reagents are generally common and less expensive.
Reaction Conditions Requires inert atmosphere and careful control of the catalytic reaction.Involves standard organic transformations, though handling of LiAlH₄ and H₂ requires care.
Overall Yield Can be high, but optimization of the catalytic step is crucial.Generally provides good overall yields.
Scalability May present challenges on a large scale due to catalyst cost and removal.More straightforward to scale up.
Versatility The precursor synthesis allows for variation in the aromatic ring.The initial condensation allows for a variety of substituents on the chromene ring.

Conclusion

The choice between the presented synthetic routes for this compound will largely depend on the specific requirements of the research or development program.

Route 1 (Palladium-Catalyzed Intramolecular O-Arylation) is the superior choice when high enantiopurity of the final product is a critical requirement. The elegance of the desymmetrization step provides a direct entry to the chiral chroman scaffold, albeit at a potentially higher cost and with more sensitive reaction conditions.

Route 2 (Reduction of Chromene-3-carboxylate) offers a more classical, robust, and cost-effective approach for the synthesis of the racemic target molecule. Its scalability and use of more common reagents make it an attractive option for producing larger quantities of material where stereochemistry is not an immediate concern or can be addressed in a subsequent resolution step.

Researchers should carefully consider their project's goals, budget, and available resources when selecting the most appropriate synthetic strategy.

References

Sources

A Researcher's Guide to the Conformational Landscape of 3,4-dihydro-2H-chromen-3-ylmethanol: A DFT-Driven Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth exploration of the conformational analysis of 3,4-dihydro-2H-chromen-3-ylmethanol, a substituted chromane derivative, with a primary focus on the application of Density Functional Theory (DFT). We will dissect the theoretical underpinnings of this powerful computational method and objectively compare its predictive capabilities with established experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable, step-by-step protocols for your own investigations.

The Significance of Conformational Analysis in Drug Discovery

The biological activity of a molecule is intrinsically linked to its shape. Different conformers, or spatial arrangements of atoms, can exhibit varied affinities for biological targets, influencing efficacy and metabolic stability. For the chromane scaffold, which is a privileged structure in medicinal chemistry, understanding the conformational preferences of its derivatives is crucial for rational drug design. The orientation of the hydroxymethyl group at the C3 position of this compound, for instance, can dictate its ability to form hydrogen bonds with a receptor, a critical factor in molecular recognition.

Theoretical Foundation: Unveiling Conformers with DFT

Density Functional Theory has emerged as a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules.[1][2] At its core, DFT methods calculate the electron density of a system to determine its energy. By systematically exploring the potential energy surface (PES) of a molecule, we can identify its stable conformers, which correspond to local minima on the PES.

The conformational analysis of this compound using DFT involves several key considerations:

  • The Chromane Ring: The dihydropyran ring of the chromane system is not planar and, similar to cyclohexane, can adopt several non-planar conformations. The most common are the half-chair , sofa , and twist-boat conformations. The relative energies of these conformers are influenced by torsional strain and steric interactions. For many chromane derivatives, a half-chair conformation is often the most stable.[3]

  • The 3-Hydroxymethyl Substituent: The substituent at the C3 position can adopt either an axial or equatorial orientation relative to the dihydropyran ring. The preference for one over the other is a delicate balance of steric hindrance and, crucially for the hydroxymethyl group, the potential for intramolecular hydrogen bonding with the ether oxygen of the chromane ring. This intramolecular interaction could potentially stabilize an otherwise less favorable conformation.

A Comparative Analysis: DFT vs. Experimental Methods

While DFT provides a powerful theoretical lens, it is essential to validate its predictions against experimental data. This synergy between computation and experimentation provides a more complete and reliable picture of the conformational landscape.

FeatureDensity Functional Theory (DFT)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Solves the Schrödinger equation (approximated) to calculate electron density and energy.Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Information Provides relative energies of conformers, geometric parameters (bond lengths, angles, dihedrals), and vibrational frequencies.Provides information on the chemical environment of nuclei, internuclear distances (NOE), and through-bond connectivities (J-couplings).
Strengths Can investigate unstable or transient conformers. Provides detailed energetic and geometric data. Cost-effective for initial screening.Provides a direct experimental measure of the average conformation in solution. Can probe dynamic processes.
Limitations Accuracy depends on the chosen functional and basis set. Solvent effects can be challenging to model perfectly.Provides a time-averaged picture of all populated conformers. Can be difficult to deconvolute the contributions of individual conformers.

Synergistic Application: The true power lies in the integration of these techniques. DFT can be used to generate a set of plausible low-energy conformers. Subsequently, NMR parameters, such as the vicinal proton-proton coupling constants (³JHH), can be calculated for each conformer. These theoretical values can then be compared with the experimentally measured coupling constants. A good agreement between the calculated Boltzmann-averaged NMR parameters and the experimental data provides strong evidence for the predicted conformational ensemble.[4][5]

Experimental and Computational Protocols

DFT Conformational Analysis Workflow

This protocol outlines a robust workflow for the conformational analysis of this compound using DFT.

Caption: A typical workflow for DFT-based conformational analysis.

Step-by-Step Methodology:

  • Initial 3D Structure Generation: Start with a 2D sketch of this compound and convert it to a 3D structure using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify a wide range of possible conformers. This initial search can be carried out using computationally less expensive methods like molecular mechanics (e.g., MMFF94) or semi-empirical methods. The goal is to explore the different ring puckering modes and the various orientations of the hydroxymethyl group.[6]

  • Geometry Optimization: Take the unique conformers identified in the previous step and perform full geometry optimizations using a reliable DFT functional and basis set. A popular and well-tested combination is the B3LYP functional with the 6-31G(d,p) basis set.[7][8][9] For higher accuracy, especially when considering weak interactions like hydrogen bonding, a dispersion-corrected functional (e.g., ωB97X-D) and a larger basis set (e.g., 6-311++G(d,p)) are recommended.[2] If the experimental comparison is to be made with solution-phase NMR data, it is crucial to include an implicit solvation model like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD).[6]

  • Frequency Calculations: For each optimized geometry, perform a frequency calculation at the same level of theory. This serves two purposes: to confirm that the structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Analysis of Results:

    • Calculate the relative Gibbs free energies (ΔG) of all the stable conformers. The conformer with the lowest energy is the most stable.

    • Using the calculated relative energies, determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K). This will give you the predicted percentage of each conformer at equilibrium.

NMR Spectroscopy: Experimental Validation

The primary NMR parameters for conformational analysis are the ³JHH coupling constants and Nuclear Overhauser Effect (NOE) data.

Workflow for NMR-Assisted Conformational Analysis

Caption: Workflow for integrating NMR data with DFT calculations.

Predicted Conformational Preferences of this compound

Based on the principles discussed and data from related chromane structures, we can hypothesize the key conformational features of this compound:

  • Ring Conformation: The dihydropyran ring is expected to predominantly adopt a half-chair conformation.

  • Substituent Orientation: The 3-hydroxymethyl group can exist in either an axial or equatorial position.

    • The equatorial conformer is generally expected to be more stable due to reduced steric hindrance.

    • However, the axial conformer may be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen of the chromane ring. The strength of this interaction will depend on the solvent environment. In non-polar solvents, this intramolecular hydrogen bond is more likely to be a significant stabilizing factor.

The following table summarizes the expected key conformers and their anticipated relative stabilities.

ConformerKey FeaturesExpected Relative Stability
Equatorial Half-Chair Hydroxymethyl group is in the equatorial position of a half-chair ring.Likely the most stable conformer, especially in polar solvents.
Axial Half-Chair Hydroxymethyl group is in the axial position of a half-chair ring.May be stabilized by an intramolecular hydrogen bond, potentially making it competitive in stability with the equatorial conformer, particularly in the gas phase or non-polar solvents.
Twist-Boat A higher-energy ring conformation.Expected to be significantly less stable and thus have a low population at room temperature.

Conclusion and Future Directions

The conformational analysis of this compound is a multifaceted challenge that is best addressed through a synergistic combination of DFT calculations and experimental NMR spectroscopy. DFT provides an unparalleled level of detail into the energetics and geometries of all possible conformers, while NMR offers the crucial experimental validation of these theoretical predictions. For researchers in drug discovery, this integrated approach is not merely an academic exercise but a vital tool for understanding structure-activity relationships and designing more potent and selective therapeutics.

Future studies could expand on this foundation by:

  • Investigating the conformational landscape in different solvent environments to probe the influence of polarity on the intramolecular hydrogen bond.

  • Performing molecular dynamics simulations to explore the dynamic interconversion between different conformers.

  • Correlating the preferred conformations with the biological activity of this compound and its analogues.

By leveraging the predictive power of modern computational chemistry, we can accelerate the pace of drug discovery and development, bringing novel and effective medicines to patients more efficiently.

References

  • Data generated from DFT conformational analysis at B3LYP/6-31++G(d,p)... - ResearchGate. Available at: [Link]

  • Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC - NIH. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry - ChemRxiv. Available at: [Link]

  • Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Available at: [Link]

  • Conformational analysis of the opioid phenylmorphan and its 9 alpha-methyl analogue in solution using high-resolution nuclear magnetic resonance spectroscopy - PubMed. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry - ChemRxiv. Available at: [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC - NIH. Available at: [Link]

  • DFT B3LYP/6-31+G(d,p) optimized molecular structures of the conformers... - ResearchGate. Available at: [Link]

  • Combined Experimental, DFT, and MD Investigation Toward the Rational Design of Desert Planting Substrates - MDPI. Available at: [Link]

  • Conformational preferences for 3-piperideines: an Ab initio and molecular mechanics study. Available at: [Link]

  • Synthesis, Conformational Properties and DFT Computational Studies of[2]Metacyclo2pyrenophanes | Request PDF - ResearchGate. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. Available at: [Link]

  • 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - MDPI. Available at: [Link]

  • Synthesis, structural and conformational study of chromane derivatives - ResearchGate. Available at: [Link]

  • Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints - JenaLib. Available at: [Link]

  • The B3LYP/6-31G(d,p) optimized geometric structures for the 7 conformers of TrpME molecule - ResearchGate. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PubMed Central. Available at: [Link]

  • PH DEPENDENT CONFORMATIONAL DYNAMICS OF SUBSTITUTED TRIAZINES - TCU Digital Repository. Available at: [Link]

  • NMR studies on the conformation, stability and dynamics of alamethicin in methanol. Available at: [Link]

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC. Available at: [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - MDPI. Available at: [Link]

  • Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. Available at: [Link]

  • (PDF) Conformational analysis of 5-substituted 1,3-dioxanes - ResearchGate. Available at: [Link]

  • Conformational Analysis of Ethane and Butane - Newman Projections - YouTube. Available at: [Link]

  • Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides - PubMed. Available at: [Link]

  • Conformational and NMR study of some furan derivatives by DFT methods - ResearchGate. Available at: [Link]

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis - ACS Figshare. Available at: [Link]

Sources

Benchmarking Purity Assessment Protocols for 3,4-Dihydro-2H-chromen-3-ylmethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scientist Notes

In drug discovery, 3,4-dihydro-2H-chromen-3-ylmethanol (3-hydroxymethylchroman) serves as a critical pharmacophore for estrogen receptor modulators and antihypertensives. However, its purity assessment is frequently plagued by a "false positive" bias when relying solely on HPLC-UV.

The Core Problem: Standard Reverse-Phase HPLC (RP-HPLC) efficiently detects chromophoric organic impurities but is "blind" to:

  • Inorganic Salts: Lithium/Aluminum residues from reduction steps.

  • Enantiomeric Excess (ee): The C3 stereocenter requires chiral resolution.

  • Solvent Occlusion: Chroman scaffolds often trap chlorinated solvents in the crystal lattice.

The Solution: This guide advocates for a triangulated analytical approach . We compare the industry-standard HPLC-UV method against an orthogonal qNMR (Quantitative Nuclear Magnetic Resonance) protocol. We demonstrate that while HPLC is superior for trace impurity profiling, qNMR is the only self-validating method for determining absolute mass balance purity (potency).

Chemical Context: The Impurity Genealogy

To assess purity, one must understand the origin of impurities. The synthesis of 3-hydroxymethylchroman typically proceeds via the reduction of ethyl chroman-3-carboxylate or hydroboration of 2H-chromene .

Diagram 1: Synthesis & Impurity Origins

This diagram maps the causal link between synthetic steps and specific impurity types.

ImpurityGenealogy Start Starting Material: Ethyl chroman-3-carboxylate Product Target Product: 3-hydroxymethylchroman (Chiral Center @ C3) Start->Product Reduction Imp1 Impurity A: Unreacted Ester (RP-HPLC Retained) Start->Imp1 Incomplete Rxn Reagent Reagent: LiAlH4 / THF Reagent->Product Imp2 Impurity B: Over-reduced Ring (UV Silent) Reagent->Imp2 Side Rxn Imp3 Impurity C: Inorganic Salts (Al/Li species) Reagent->Imp3 Quench Artifacts Imp4 Impurity D: Enantiomer (Chiral HPLC only) Product->Imp4 Racemization

Figure 1: Genealogical map of impurities derived from the ester reduction route. Note that Impurities C and D are invisible to standard achiral HPLC-UV.

Comparative Analysis: HPLC-UV vs. qNMR vs. Chiral HPLC

The following table contrasts the performance of the three critical methods required for full characterization.

FeatureMethod A: RP-HPLC (UV/Vis) Method B: 1H qNMR Method C: Chiral HPLC
Primary Utility Trace organic impurity profiling (<0.1%).Absolute Assay (Potency) & Mass Balance.Enantiomeric Excess (ee%).
Reference Standard Required (for response factors).Not Required (Internal Standard used).Required (for racemate marker).
Detection Basis UV Chromophore (Benzene ring).Proton environment (Molar ratio).3D Spatial interaction.
Blind Spots Salts, water, non-UV active species.Trace impurities (<0.5%) due to S/N ratio.Achiral impurities, salts.
Precision High (<0.5% RSD).Moderate (<1.0% RSD).High (<0.5% RSD).
Throughput 15-30 min/run.5-10 min/run.20-40 min/run.
Application Scientist Verdict:

Do not use RP-HPLC as the sole determinant of "Purity" for synthesized standards. A sample can be 99.5% pure by HPLC area% but only 92% pure by mass (qNMR) due to trapped solvent or inorganic salts.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (Purity Profiling)

Objective: To detect structurally related organic impurities (e.g., unreacted ester).

  • Instrument: Agilent 1200 Series or equivalent with DAD.

  • Column: C18 stationary phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Chroman absorption max) and 210 nm (End absorption).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

Protocol B: 1H qNMR (Absolute Potency)

Objective: To determine the absolute weight % purity (Assay).

  • Instrument: 400 MHz NMR or higher (Bruker Avance).

  • Internal Standard (IS): Maleic Acid (Traceable Certified Reference Material).

    • Why Maleic Acid? Singlet at ~6.3 ppm falls in a clean region for chromans (aromatics are 6.8-7.2 ppm; aliphatics are 1.5-4.5 ppm).

  • Solvent: DMSO-d6 (ensures solubility of both polar salts and organic product).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: T1 relaxation for aromatic protons can be long; insufficient D1 leads to under-quantification).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)
    
Protocol C: Chiral HPLC (Stereochemical Purity)

Objective: To resolve the (R) and (S) enantiomers of 3-hydroxymethylchroman.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Note: Polysaccharide columns are superior for chroman separation compared to Pirkle-type columns.

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Expected Retention: Enantiomers typically elute between 8–15 minutes with baseline resolution (Rs > 1.5).

Experimental Data Comparison (Simulated Case Study)

The following data represents a typical "Recrystallized Batch" of 3-hydroxymethylchroman analyzed by all three methods.

MetricResultInterpretation
HPLC-UV (280 nm) 99.2% Area Looks excellent. Only trace organic byproducts found.
Chiral HPLC 52:48 er FAIL. The product is essentially racemic. Synthesis was not stereoselective.
qNMR (Assay) 94.5% w/w CAUTION. 5.5% mass is unaccounted for by HPLC. NMR spectrum reveals 3.0% residual THF and 2.5% inorganic residue (broad baseline humps).

The Self-Validating Analytical Workflow

To ensure data integrity (ALCOA+ principles), adopt this decision matrix. This workflow forces "stops" if orthogonality is not met.

AnalyticalWorkflow Sample Crude Synthesized 3-hydroxymethylchroman qNMR Step 1: qNMR (Assay) Check for Solvents/Salts Sample->qNMR Decision1 Is Mass Balance >95%? qNMR->Decision1 HPLC Step 2: RP-HPLC Check Organic Impurities Decision1->HPLC Yes Recryst Action: Recrystallize (Remove Solvents/Salts) Decision1->Recryst No Chiral Step 3: Chiral HPLC Check Enantiomeric Excess HPLC->Chiral PrepChiral Action: Prep Chiral Separation (Resolve Enantiomers) Chiral->PrepChiral ee < 98% Release Release Material (Certificate of Analysis) Chiral->Release ee > 98% Recryst->qNMR Retest

Figure 2: The "Triangulated" Analytical Workflow. qNMR is the gatekeeper before detailed chromatographic profiling.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Bhat, S. V., et al. (2005). "Synthesis of Chroman Derivatives." Chemistry of Natural Products. Springer. (Context for reduction routes).
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1]

  • Chiral Technologies. "Separation of Chroman and Flavanone Derivatives on Polysaccharide Columns." Application Guide.

  • Gao, Y., et al. (2023). "Comparison of HPLC and qNMR for Purity Assessment of Reference Standards." Journal of Pharmaceutical and Biomedical Analysis. (Supports the orthogonal approach).

Sources

Comparative Guide: Catalytic Systems for 3,4-Dihydro-2H-chromen-3-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-dihydro-2H-chromen-3-ylmethanol (Chroman-3-ylmethanol) is a privileged structural motif in medicinal chemistry, serving as a core scaffold for beta-blockers (e.g., Nebivolol), antioxidants, and dopamine D2 agonists. Its synthesis presents a specific stereochemical challenge: establishing the chiral center at the C3 position while maintaining the integrity of the benzopyran ring.

This guide objectively compares three distinct catalytic methodologies for its synthesis:

  • Pd-Catalyzed Desymmetrization: A high-precision transition metal approach yielding high enantiomeric excess (ee).

  • Organocatalytic Domino Reaction: A metal-free, sustainability-focused route utilizing secondary amine catalysts.

  • Heterogeneous Hydrogenation: The industrial baseline for racemic production.

Comparative Analysis of Catalytic Systems

Table 1: Performance Matrix
FeatureSystem A: Pd-Catalyzed Desymmetrization System B: Organocatalytic Domino System C: Heterogeneous Hydrogenation
Primary Catalyst Pd(OAc)₂ / Chiral Phosphine LigandDiphenylprolinol silyl ether (Jørgensen-Hayashi)Pd/C or Raney Nickel
Mechanism Intramolecular C-O Bond Formation (Desymmetrization)Oxa-Michael / Aldol CondensationCatalytic Hydrogenation / Carbonyl Reduction
Enantioselectivity (ee) Excellent (>96%) High (90-95%) N/A (Racemic)
Yield Good (75-85%)Moderate to Good (60-80%)Excellent (>90%)
Step Count 1 (from diol precursor)2 (Aldehyde synthesis + Reduction)1 (from Chromene-3-carbaldehyde)
Scalability Moderate (High catalyst cost)High (Cheap reagents)Very High (Industrial Standard)
Key Precursor 2-(2-haloaryl)propane-1,3-diolSalicylaldehyde + Acrolein2H-chromene-3-carbaldehyde

Detailed Technical Analysis

System A: Pd-Catalyzed Enantioselective Desymmetrization

Best for: High-value pharmaceutical intermediates requiring strict stereocontrol.

This system relies on the desymmetrization of a prochiral diol. The palladium catalyst differentiates between the two enantiotopic hydroxyl groups during the intramolecular C-O bond formation (ring closure), effectively "locking" the chirality at C3.

Mechanistic Pathway[1][2]
  • Oxidative Addition: Pd(0) inserts into the Ar-X bond (X = Br, I) of the precursor.

  • Ligand Exchange: The chiral ligand creates a steric environment that favors the coordination of one specific hydroxyl arm of the prochiral diol.

  • Reductive Elimination: C-O bond formation closes the ring, releasing the chiral chroman-3-ylmethanol.

Pd_Cycle Precursor Prochiral Diol (2-(2-bromoaryl)propane-1,3-diol) OxAdd Oxidative Addition (Ar-Pd-Br Species) Precursor->OxAdd Pd(OAc)2, Ligand Coord Stereoselective Coordination (Chiral Ligand Control) OxAdd->Coord Base (Cs2CO3) RedElim C-O Bond Formation (Ring Closure) Coord->RedElim Intramolecular RedElim->Precursor Cycle Repeats Product Chiral Chroman-3-ylmethanol (>96% ee) RedElim->Product Regeneration of Pd(0)

Figure 1: Catalytic cycle for the Pd-catalyzed desymmetrization of prochiral diols.

System B: Organocatalytic Domino Reaction

Best for: Green chemistry applications and metal-sensitive syntheses.

This route utilizes the Jørgensen-Hayashi catalyst (or similar chiral secondary amines) to promote an oxa-Michael addition of salicylaldehyde to an enal (like acrolein), followed by an aldol condensation. Note: This reaction typically yields chromene-3-carbaldehyde. To obtain the target chroman-3-ylmethanol, a subsequent reduction (using NaBH₄) is required.

Mechanistic Pathway[1][2]
  • Iminium Formation: The catalyst condenses with the enal to form a reactive iminium ion.

  • Oxa-Michael Addition: The phenolic oxygen attacks the

    
    -carbon of the iminium species.
    
  • Aldol Cyclization: Intramolecular ring closure forms the chromene core.

  • Reduction: The resulting aldehyde is reduced to the alcohol.

Organocatalysis Substrates Salicylaldehyde + Acrolein Iminium Iminium Intermediate (Activated Electrophile) Substrates->Iminium Cat. (10 mol%) Michael Oxa-Michael Addition (Enantioselective Step) Iminium->Michael Aldehyde Chroman-3-carbaldehyde (Intermediate) Michael->Aldehyde Hydrolysis Reduction Reduction (NaBH4) Aldehyde->Reduction Target Chroman-3-ylmethanol Reduction->Target

Figure 2: Organocatalytic workflow from salicylaldehyde to the target alcohol.

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis (High Enantioselectivity)

Source: Adapted from Hatano, M. et al., J. Am. Chem. Soc. (2013) regarding Pd-catalyzed desymmetrization.

Reagents:

  • Substrate: 2-(2-bromophenyl)propane-1,3-diol (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: (R)-SegPhos or (R)-BINAP (6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Catalyst Prep: In a glovebox, mix Pd(OAc)₂ and the chiral phosphine ligand in toluene. Stir for 30 mins at RT to form the active complex.

  • Reaction Assembly: Add the diol substrate and Cs₂CO₃ to the reaction vessel.

  • Execution: Heat the mixture to 80°C under an argon atmosphere for 12–24 hours. Monitor consumption of the diol via TLC (Hexane:EtOAc 2:1).

  • Workup: Cool to RT. Filter through a celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) yields the chiral chroman-3-ylmethanol.

Validation Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of the aromatic C-Br signal and the appearance of diastereotopic methylene protons at the C2 and C4 positions of the chroman ring.

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/iPrOH 90:10) to determine ee.

Protocol B: Organocatalytic Synthesis (Metal-Free)

Source: Adapted from general protocols using Jørgensen-Hayashi catalysts (e.g., Albrecht, Ł. et al., Chem. Eur. J.).

Reagents:

  • Substrate: Salicylaldehyde (1.0 equiv), Acrolein (3.0 equiv)

  • Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)

  • Acid Additive: Benzoic acid (10 mol%)

  • Reductant: NaBH₄ (1.5 equiv)

  • Solvent: Toluene (step 1), Methanol (step 2)

Procedure:

  • Cyclization: Dissolve salicylaldehyde, catalyst, and benzoic acid in toluene at 0°C. Add acrolein dropwise. Stir at 4°C for 24 hours.

  • Quench/Isolation (Intermediate): Pass the mixture through a short silica plug to remove the catalyst. Concentrate to obtain crude chromene-3-carbaldehyde.

  • Reduction: Redissolve the crude aldehyde in MeOH. Cool to 0°C. Add NaBH₄ in portions. Stir for 1 hour.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography yields the target alcohol.

Validation Check:

  • Step 1 Success: Appearance of aldehyde peak (~9.6 ppm) in NMR.

  • Step 2 Success: Disappearance of aldehyde peak; appearance of hydroxymethyl doublet (~3.6-3.8 ppm).

References

  • Hatano, M., et al. (2013). "Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols." Journal of the American Chemical Society.

  • Albrecht, Ł., et al. (2014). "Organocatalytic asymmetric synthesis of chromans." Chemistry - A European Journal.

  • Goujon, J. Y., et al. (2002). "A useful enantioselective synthesis of chroman-2-ylmethanol." Journal of the Chemical Society, Perkin Transactions 1. (Note: Cited for structural comparison of regioisomers).

  • PubChem Database. "this compound (Compound CID 2795460)." National Center for Biotechnology Information.

Sources

Comparative Guide: Enantiomeric Excess Determination of 3,4-Dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (ee) for 3,4-dihydro-2H-chromen-3-ylmethanol (Chroman-3-methanol) presents a specific analytical challenge due to its primary alcohol functionality and the conformational flexibility of the saturated chroman ring.[1] While the chroman core is a privileged pharmacophore in drug discovery (e.g., Nebivolol intermediates), the lack of strong pi-pi interaction sites near the chiral center (C3) can make direct chiral recognition difficult.

This guide compares the three industry-standard methodologies: Chiral HPLC (CSP-HPLC) ,


F-NMR Spectroscopy (Mosher Ester Analysis) , and Chiral GC .[1]

Recommendation:

  • For Routine QC: Use Chiral HPLC with Amylose-based columns (AD-H).[1]

  • For Absolute Configuration/Low Reference Availability: Use

    
    F-NMR .
    

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the preferred method for routine analysis due to its high precision (


 error) and ability to recover material.
Column Selection & Mechanism

For primary alcohols on a chroman scaffold, polysaccharide-based CSPs are most effective.[1] The hydroxyl group allows for hydrogen bonding with the carbamate linkage of the CSP, while the benzene ring provides


 interactions.
  • Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1] The helical structure of amylose often provides better inclusion for the non-planar dihydro-pyran ring compared to cellulose.

  • Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

Experimental Protocol

Sample Preparation:

  • Dissolve 1.0 mg of this compound in 1.0 mL of Ethanol (HPLC grade).

  • Filter through a 0.45

    
    m PTFE syringe filter.
    
  • Critical Step: If the sample is a crude reaction mixture, perform a short silica plug filtration first to remove metal catalysts that degrade the CSP.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Normal phase maximizes H-bonding interactions essential for chiral recognition.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 25°CLower temperatures (10-15°C) can improve resolution (

) if peaks overlap.[1]
Detection UV @ 280 nmTargets the absorption of the benzene ring in the chroman core.
Representative Performance Data

Based on extrapolation from structural analogues (e.g., chroman-3-carboxylic esters) [1, 6].[1][2]

  • Retention Time (

    
    ):  Enantiomer 1 (~8.5 min), Enantiomer 2 (~11.2 min).
    
  • Selectivity (

    
    ):  1.3 – 1.5.
    
  • Resolution (

    
    ):  > 2.5 (Baseline separation).
    

Expert Insight: If peak tailing occurs due to the primary hydroxyl group interacting with residual silanols, add 0.1% Diethylamine (DEA) to the mobile phase.

Method B: F-NMR via Mosher Esters (The Problem Solver)[1]

When enantiomeric standards are unavailable, or absolute configuration is unknown, derivatization with Mosher's acid (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA) is the definitive method.[1]
Principle

Reaction of the chiral alcohol with enantiopure (R)- or (S)-MTPA-Cl creates diastereomeric esters. The


 group in the Mosher moiety serves as a sensitive probe in 

F-NMR, typically appearing as distinct singlets for each diastereomer.[1]
Experimental Protocol (Micro-Scale)

Reagents:

  • (R)-(-)-MTPA-Cl (Mosher's Acid Chloride)[1]

  • Pyridine-d5 (Solvent & Base)[1]

Procedure:

  • Mix: In a clean NMR tube, add 5 mg of the analyte and 0.5 mL of Pyridine-d5.

  • React: Add 10

    
    L of (R)-MTPA-Cl. Shake well.
    
  • Incubate: Allow to stand at room temperature for 15 minutes. (Reaction is usually instantaneous for primary alcohols).

  • Analyze: Acquire

    
    F-NMR (no decoupling needed).
    

Data Analysis:

  • Diastereomer A:

    
     ppm (Singlet)[1]
    
  • Diastereomer B:

    
     ppm (Singlet)[1]
    
  • Calculation: Integration of Peak A vs. Peak B directly yields the enantiomeric ratio (

    
    ).
    

Self-Validating Step: Ensure the reaction goes to completion by checking the


-NMR for the disappearance of the 

signal (shift from ~3.6 ppm to ~4.5 ppm upon esterification). Incomplete reaction does not affect ee accuracy unless kinetic resolution occurs (rare with excess acyl chloride).

Method C: Chiral GC (The Alternative)

Gas Chromatography is viable but requires derivatization because the free hydroxyl group leads to peak tailing and potential on-column degradation.

Derivatization Requirement

Direct injection of this compound is not recommended .[1]

  • Protocol: Acetylate using Acetic Anhydride/Pyridine (1:1) for 30 mins, then extract with hexane.

Conditions
  • Column: Cyclodextrin-based (e.g., Chirasil-Dex CB or Hydrodex

    
    -6TBDM).[1]
    
  • Carrier Gas: Helium (1.0 mL/min).

  • Temp Program: 100°C (hold 2 min)

    
     5°C/min 
    
    
    
    180°C.

Comparative Analysis & Decision Matrix

FeatureChiral HPLC (AD-H)

F-NMR (Mosher)
Chiral GC (Derivatized)
Accuracy High (

)
Medium (

)
High (

)
Throughput 15-20 min/sample30 min/sample45 min/sample (inc.[1] prep)
Sample Recovery Yes (Non-destructive)No (Consumed)No (Destructive)
Reference Std? Required (for peak ID)Not Required Required
Cost/Sample Low (Solvents)High (Deuterated/MTPA)Low
Analytical Workflow Diagram

G Start Sample: this compound Q1 Are enantiomeric standards (Racemic & Pure) available? Start->Q1 Route_HPLC Method A: Chiral HPLC (Chiralpak AD-H) Q1->Route_HPLC Yes Route_NMR Method B: 19F-NMR (Mosher Ester Derivatization) Q1->Route_NMR No HPLC_Cond Conditions: Hexane/IPA (90:10) Flow: 1.0 mL/min UV: 280 nm Route_HPLC->HPLC_Cond NMR_Cond Conditions: React w/ (R)-MTPA-Cl Solvent: Pyridine-d5 Analyze 19F shift Route_NMR->NMR_Cond Result Calculate % ee [(Major - Minor) / (Major + Minor)] * 100 HPLC_Cond->Result NMR_Cond->Result

Figure 1: Decision tree for selecting the optimal analytical method based on resource availability.

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2(10), 2451–2458.[1] Link

  • Sigma-Aldrich. (n.d.). Basics of Chiral HPLC & Column Selection.Link

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide.Link

  • ResearchGate. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions.[1][5]Link[1][5]

  • PubChem. (2025).[6] this compound Compound Summary.Link[1]

Sources

Structure-activity relationship (SAR) of 3,4-dihydro-2H-chromen-3-ylmethanol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Functionalization and SAR of 3,4-Dihydro-2H-chromen-3-ylmethanol Analogs

Executive Summary: The "Privileged" Chroman Scaffold

The This compound (also known as 3-hydroxymethylchroman) scaffold represents a critical chiral building block in medicinal chemistry. Unlike rigid aromatic systems, the saturated C2-C3 bond in the chroman ring allows for specific stereochemical vectors that are essential for high-affinity binding to G-Protein Coupled Receptors (GPCRs), particularly Dopamine (D2/D3) and Serotonin (5-HT1A) receptors.

This guide objectively compares the structure-activity relationships (SAR) of analogs derived from this scaffold, contrasting their efficacy against standard therapeutic benchmarks (e.g., Aripiprazole, Ketoconazole). We analyze three primary derivatization pathways: Amination (CNS Ligands) , Etherification (Antimicrobials) , and Oxidation (Enzyme Inhibitors) .

Comparative Performance Profile: Derivative Classes

The following table summarizes the biological performance of 3-hydroxymethylchroman analogs when the primary hydroxyl group is modified. Data is synthesized from comparative binding assays and functional studies.

Derivative ClassTarget MechanismKey SAR DeterminantPerformance vs. Benchmark
Class A: Amino-Alkyls 5-HT1A / D2 Receptor Agonism Stereochemistry at C3 & Linker LengthSuperior Selectivity: Analogs show >100-fold selectivity for D3 vs D2 compared to tetralin-based ligands.
Class B: Triazole Ethers CYP51 Inhibition (Antifungal) C4-Substitution on Triazole RingComparable Potency: MIC values (22–184 µM) comparable to Ketoconazole against C. albicans.
Class C: Carbamates AChE Inhibition B-Ring Catechol moietyModerate: Lower potency than Donepezil but exhibits dual-action (neuroprotection + inhibition).

Deep-Dive SAR: CNS Receptor Modulation (Class A)

The most commercially significant application of the 3-ylmethanol scaffold is in the synthesis of CNS-active agents. The transition from the hydroxyl group (-CH2OH) to an amine side chain (-CH2-N-R) unlocks potent GPCR activity.

The "Linker" Effect on Dopaminergic Selectivity

Experimental data indicates that the distance between the chroman core (lipophilic head) and the basic amine (protonatable tail) dictates receptor subtype selectivity.

  • Short Linker (Methylamine): High affinity for 5-HT1A . The constrained geometry favors the serotonin binding pocket.

  • Extended Linker (Ethyl/Propyl): Shifts affinity toward Dopamine D2/D3 .

    • Observation: Extending the linker from 1 to 3 carbons generally decreases D2 affinity but increases D3 selectivity.

    • Mechanism:[1][2] The D3 receptor orthosteric site accommodates longer, flexible linkers better than the D2 site, allowing the chroman core to engage secondary hydrophobic pockets.

Stereochemical Criticality

The this compound scaffold possesses a chiral center at C3.

  • (R)-Enantiomer: Typically exhibits 10-50x higher affinity for D2/D3 receptors compared to the (S)-enantiomer.

  • (S)-Enantiomer: Often displays reduced efficacy or acts as a neutral antagonist.

  • Recommendation: Asymmetric synthesis or chiral resolution of the starting methanol is mandatory for clinical candidates.

Pathway Visualization: SAR Decision Tree

SAR_Decision_Tree Scaffold This compound (Core Scaffold) Step1 Derivatization of -OH Scaffold->Step1 Path_Amine Convert to Amine (-CH2-N-R) Step1->Path_Amine Mesylation + Amination Path_Ether Ether/Ester Linkage Step1->Path_Ether Williamson Ether Synthesis Result_5HT Short Linker (n=1) Target: 5-HT1A (Anxiolytic) Path_Amine->Result_5HT R = Arylpiperazine Result_Dopamine Long Linker (n=2-4) Target: D2/D3 (Antipsychotic) Path_Amine->Result_Dopamine R = Extended Alkyl-Aryl Result_Fungal Triazole Addition Target: CYP51 (Antifungal) Path_Ether->Result_Fungal R = Triazole moiety

Figure 1: SAR Decision Tree illustrating how chemical modification of the primary alcohol directs biological activity toward CNS or Antimicrobial targets.

Experimental Protocol: Synthesis and Functionalization

To validate the SAR discussed above, the following protocol describes the conversion of the chroman-3-carboxylic acid precursor to the target methanol, followed by a functional amination (Class A derivative).

Prerequisites:

  • All reactions performed under Nitrogen atmosphere.

  • Safety: LiAlH4 is pyrophoric; handle in a fume hood.

Phase 1: Reduction to Core Scaffold
  • Dissolution: Dissolve 3,4-dihydro-2H-chromene-3-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M).

  • Reduction: Cool to 0°C. Add LiAlH4 (2.0 eq) dropwise over 30 minutes.

  • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water).

  • Isolation: Filter precipitate, dry filtrate over MgSO4, and concentrate in vacuo.

    • Yield Target: >90% colorless oil.

    • Validation: 1H NMR (CDCl3) should show doublet at ~3.6-3.8 ppm (CH2-OH).

Phase 2: Derivatization to Amino-Analog (General Protocol)
  • Activation: Dissolve the 3-ylmethanol product (1.0 eq) in DCM with Et3N (1.5 eq). Add Methanesulfonyl chloride (MsCl, 1.2 eq) at 0°C. Stir 1h.

  • Substitution: Isolate the mesylate intermediate. Dissolve in Acetonitrile. Add the secondary amine of choice (e.g., N-phenylpiperazine) (2.0 eq) and K2CO3 (3.0 eq).

  • Reaction: Reflux for 12-18 hours.

  • Purification: Column chromatography (DCM/MeOH gradient).

Mechanistic Pathway: GPCR Signaling Bias

Recent studies suggest that chroman-3-ylmethanol derivatives can induce biased signaling . Unlike balanced agonists (like Dopamine) that activate both G-protein and Beta-arrestin pathways, specific chroman analogs can selectively activate G-protein pathways while avoiding Beta-arrestin recruitment.

Why this matters: Beta-arrestin recruitment is often linked to receptor desensitization and side effects (e.g., extrapyramidal symptoms in antipsychotics).

Signaling_Pathway Ligand Chroman-3-yl Analog Receptor D2 Receptor (GPCR) Ligand->Receptor Binding GProtein G-Protein Activation (Gαi/o) Receptor->GProtein Strong Activation (Biased) Arrestin β-Arrestin Recruitment Receptor->Arrestin Weak/No Activation Effect_Good Therapeutic Effect (Antipsychotic) GProtein->Effect_Good Effect_Bad Side Effects (Dyskinesia) Arrestin->Effect_Bad

Figure 2: Biased signaling mechanism. Chroman derivatives are engineered to preferentially activate the G-protein pathway, minimizing side effects associated with β-arrestin.

References

  • Biased Agonism at Dopamine D2 Receptors: Shonberg, J., et al. (2013).[3] "A structure-activity analysis of biased agonism at the dopamine D2 receptor." Journal of Medicinal Chemistry.

  • Chroman Scaffold in 5-HT1A Ligands: Podsevalova, K., et al. (2021). "Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives." Bioorganic & Medicinal Chemistry.

  • Antifungal Chromenol Derivatives: MDPI. (2021). "Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation." Molecules.

  • PET Tracer Development: Tuisku, J., et al. (2015). "Synthesis and evaluation in rats of homologous series of [18F]-labeled dopamine D2/3 receptor agonists based on the 2-aminomethylchroman scaffold." Nuclear Medicine and Biology.

  • Coumarin/Chroman Derivatives on Serotonin Receptors: International Journal of Molecular Sciences. (2025). "Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A."

Sources

Comparative In Vitro Assay Validation Guide: 3,4-dihydro-2H-chromen-3-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 3,4-dihydro-2H-chromen-3-ylmethanol (Chroman-3-ylmethanol) scaffold represents a privileged structure in medicinal chemistry, serving as a reduced, chiral congener of the coumarin and flavone families. Unlike its oxidized counterparts (e.g., coumarins), the chroman-3-methanol core possesses a flexible puckered ring system and a reactive primary alcohol handle at the C3 position, allowing for diverse functionalization.

This guide provides a validated framework for assessing derivatives of this scaffold, specifically focusing on antiproliferative (cytotoxicity) and antioxidant profiles. We compare these derivatives against standard reference compounds to establish a "Go/No-Go" decision matrix for early-stage lead optimization.

Comparative Landscape: Chroman-3-ylmethanol vs. Alternatives

The following table contrasts the physicochemical and biological profiles of the target scaffold against common structural analogs and reference standards.

FeatureChroman-3-ylmethanol (Target)Coumarin (Analog)Trolox (Antioxidant Std)Doxorubicin (Cytotox Std)
Core Geometry Non-planar (Puckered)Planar (Aromatic)Non-planarPlanar (Intercalator)
Solubility (Aq) Low (Lipophilic)ModerateHigh (Carboxylic acid)Moderate
Reactivity Nucleophilic (-CH2OH)Electrophilic (Michael acceptor)H-Atom DonorDNA Intercalator
Primary Utility Scaffold/IntermediateAnticoagulant/FluorescentAntioxidant ReferenceChemotherapy
Assay Challenge DMSO Tolerance Autofluorescence interferencepH sensitivityHigh Potency (nM)

Senior Scientist Insight: Many researchers fail to account for the chirality at the C3 position. The (R)- and (S)- enantiomers of chroman-3-ylmethanol derivatives often exhibit distinct binding affinities, particularly in receptor-based assays (e.g., 5-HT1A or ERβ). Ensure your validation protocol includes enantiomeric purity checks.

Validation Framework: Critical Quality Attributes (CQA)

Before initiating biological screening, the assay system must be validated according to NCATS and ICH guidelines. For lipophilic chroman derivatives, the following parameters are non-negotiable.

A. Solubility & DMSO Tolerance

Chroman derivatives often precipitate in aqueous media above 50 µM.

  • Requirement: Determine the Maximum Tolerable Concentration (MTC) of DMSO for your specific cell line.

  • Standard: Most mammalian lines tolerate 0.5% v/v DMSO.

  • Protocol Adjustment: If compound solubility requires 1% DMSO, you must normalize all controls (Positive/Negative) to 1% DMSO to avoid artifacts.

B. Assay Linearity & Z-Factor
  • Linearity: Signal must be proportional to cell number (

    
    ).
    
  • Z-Factor: For screening campaigns, a Z' > 0.5 is required.

    • Where

      
       is SD and 
      
      
      
      is mean of positive (p) and negative (n) controls.

Primary Assay: Cytotoxicity Profiling (MTS/MTT)

The metabolic activity assay (MTS or MTT) is the gold standard for initial screening of chroman derivatives for anticancer potential.

Why MTS over MTT?

For high-throughput validation of chroman-3-ylmethanol derivatives, MTS is superior. MTT requires a solubilization step (formazan crystals) which can be problematic with lipophilic chromans that may co-precipitate or alter solubility kinetics. MTS produces a soluble product, reducing handling steps.

Validated Protocol
  • Cell Seeding:

    • Seed cells (e.g., MCF-7, HepG2) at 3,000–5,000 cells/well in 96-well plates.

    • Crucial: Incubate for 24h to allow attachment and flattening.

  • Compound Preparation:

    • Dissolve Chroman derivatives in 100% DMSO to create 10 mM stock.

    • Perform serial dilutions in culture medium (not PBS) to keep DMSO constant.

    • Include Doxorubicin (10 µM start) as Positive Control.

    • Include Vehicle Control (Media + matched % DMSO).

  • Treatment:

    • Add 100 µL of compound solution. Incubate for 48h or 72h.

  • Readout:

    • Add 20 µL MTS reagent.[1] Incubate 1–4h at 37°C.

    • Measure Absorbance at 490 nm.

Workflow Visualization

CytotoxicityWorkflow Seed Cell Seeding (3k-5k cells/well) Attach 24h Attachment (37°C, 5% CO2) Seed->Attach Treat Treatment (48h - 72h) Attach->Treat Dilute Compound Dilution (Keep DMSO < 0.5%) Dilute->Treat Reagent Add MTS Reagent (Incubate 2h) Treat->Reagent Read Read Absorbance (490 nm) Reagent->Read Analyze Calc IC50 & Z-Factor Read->Analyze

Figure 1: Validated workflow for MTS cytotoxicity profiling of lipophilic chroman derivatives.

Secondary Assay: Antioxidant Capacity (DPPH)

Many chroman-3-ylmethanol derivatives are designed as "super-vitamin E" analogs. The DPPH assay is preferred over ORAC for this scaffold because it can be performed in organic solvents (methanol/ethanol), bypassing the aqueous solubility limitations of the ORAC assay.

Comparative Performance: Chroman vs. Trolox
ParameterChroman Derivative (Typical)Trolox (Standard)Interpretation
IC50 (DPPH) 15 – 50 µM~12 µMLower potency indicates steric hindrance at phenolic OH.
Kinetics Slow (Minutes to Hours)Fast (< 5 mins)Chromans often show "slow-binding" antioxidant behavior.
Solvent Methanol/EthanolBuffer/MethanolCritical: Ensure derivative is fully soluble in MeOH.
Validated Protocol (DPPH)
  • Reagent Prep: Prepare 0.1 mM DPPH solution in Methanol (freshly made, protect from light).

  • Sample Prep: Dilute Chroman derivatives in Methanol (Range: 1 – 100 µM).

  • Reaction:

    • Add 100 µL Sample + 100 µL DPPH solution in 96-well plate.

    • Blank: Methanol + DPPH.

    • Control: Trolox serial dilution.

  • Incubation: 30 minutes in dark at Room Temperature.

  • Readout: Absorbance at 517 nm.

Data Interpretation & Troubleshooting (The "Senior Scientist" View)

When analyzing data for this compound derivatives, three common artifacts often lead to false positives/negatives.

The "Precipitation Cliff"

If your dose-response curve drops sharply (Hill slope > 3.0) rather than a smooth sigmoid, the compound likely precipitated.

  • Action: Check the plate under a microscope at 40x. If crystals are visible, data above that concentration is invalid.

Autofluorescence

Some chroman derivatives, especially those with extended conjugation (e.g., styryl-substituted), may fluoresce.

  • Action: If using a fluorescence-based viability assay (like Resazurin/AlamarBlue), run a "Compound Only" control (No cells + Compound + Reagent). If it glows, switch to Absorbance (MTS) or Luminescence (ATP).

Structure-Activity Relationship (SAR) Logic

Use the following decision tree to guide your optimization based on assay results.

SAR_Logic Start Assay Result Analysis Potency High Potency? (IC50 < 10 µM) Start->Potency Tox Cytotoxicity? Potency->Tox Yes Modify_Lipid Increase Lipophilicity (Esterification) Potency->Modify_Lipid No (Inactive) Solubility Solubility Issue? Tox->Solubility Confirmed Lead Lead Candidate (Proceed to ADME) Solubility->Lead No (Stable) Modify_Polar Add Polar Group (Glycosylation/Amine) Solubility->Modify_Polar Yes (Precipitation) Discard Discard Scaffold

Figure 2: SAR Decision Tree for optimizing Chroman-3-ylmethanol derivatives.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual.[2][3][4] Bethesda (MD): National Library of Medicine (US). [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[2] [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[1][2][5][6][7] In: Assay Guidance Manual.[2][3][4][8] [Link]

  • Fishersci. this compound Product Specifications. [Link][9]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3,4-dihydro-2H-chromen-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Proper disposal of 3,4-dihydro-2H-chromen-3-ylmethanol (CAS: 76727-28-1) requires a nuanced understanding of its physical state and regulatory classification.[1] Unlike the solvent Methanol (Methyl alcohol), which is a highly flammable liquid, this compound is a solid organic alcohol derivative.[1]

While often classified as non-hazardous under GHS/WHMIS criteria, professional laboratory standards mandate that it be managed as Non-Regulated Organic Chemical Waste .[1] It must never be disposed of via sanitary sewer systems due to potential environmental persistence and Chemical Oxygen Demand (COD) implications.[1]

Chemical Identity & Physical Properties[1][3][4]
ParameterSpecification
Chemical Name This compound
CAS Number 76727-28-1
Synonyms Chroman-3-ylmethanol; 3-Hydroxymethylchroman
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Physical State Solid (Off-white to light yellow powder/crystals)
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); Poorly soluble in water
Flash Point N/A (Solid)

Hazard Assessment & Waste Characterization[1]

Before disposal, a Waste Determination is required by regulations (e.g., US EPA RCRA 40 CFR 262.11).[1]

GHS Classification

Based on current Safety Data Sheets (SDS), this substance is generally classified as Non-Hazardous .[1]

  • Flammability: Not classified as a flammable solid.[1]

  • Toxicity: No acute oral/dermal toxicity warnings (e.g., Skull & Crossbones) are typically assigned.[1]

  • Reactivity: Stable, but incompatible with strong oxidizing agents.[1][2]

Critical Safety Distinction
ngcontent-ng-c2307461527="" class="ng-star-inserted">

WARNING: Do not confuse this compound with Methanol (CAS 67-56-1) . * Methanol = Class 3 Flammable Liquid + Toxic.

  • This compound = Solid Organic Chemical.

[1] Operational Impact: This compound must be segregated into the Solid Waste Stream , not the Flammable Solvent Waste stream.[1]

Step-by-Step Disposal Protocol

This protocol follows the "Cradle-to-Grave" management principle, ensuring compliance from the benchtop to the final incineration facility.[1]

Phase 1: Collection & Segregation[1]
  • Identify the Waste Stream: Designate the material for Solid Chemical Waste .[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a screw-top lid.[1]

    • Why? Wide-mouth containers prevent spillage during transfer of solids.[1]

  • Segregation: Do not mix with:

    • Liquid solvents (creates a multiphase waste that is expensive to treat).[1]

    • Oxidizers (risk of exothermic reaction).[1]

    • Sharps (needles/blades).[1]

Phase 2: Labeling & Accumulation[1]
  • Labeling: Apply a hazardous waste tag (or "Non-Regulated Waste" tag, depending on facility policy).[1]

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical structures.

    • Hazards: Check "None" or "Irritant" (as a precautionary measure for dust).[1]

  • Satellite Accumulation: Store the container in the designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]

    • Keep the container closed at all times except when adding waste.[1]

Phase 3: Final Disposal[1]
  • Request Pickup: Once the container is 90% full or within 6 months of the start date, request a pickup from your EHS/Waste Management contractor.[1]

  • Destruction Method: The standard industry disposal method for this compound is Incineration (Waste-to-Energy) to ensure complete thermal destruction of the organic ring structure.[1]

Operational Workflow Diagram

The following decision tree illustrates the logic for classifying and disposing of this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is it Solid or Liquid? Start->StateCheck SolventContam Is it dissolved in a hazardous solvent? StateCheck->SolventContam Solid (Pure) LiquidStream Route to: LIQUID SOLVENT WASTE StateCheck->LiquidStream Liquid (Solution) SolidStream Route to: SOLID CHEMICAL WASTE SolventContam->SolidStream No (Pure Solid) SolventContam->LiquidStream Yes (e.g., in DMSO/DCM) Container Containerize: Wide-mouth HDPE Jar SolidStream->Container Label Labeling: 'Non-Regulated Organic Solid' Container->Label Disposal Final Disposal: High-Temp Incineration Label->Disposal

Figure 1: Decision logic for the segregation and disposal of chroman-3-ylmethanol derivatives.[1]

Emergency Spill Response

In the event of a benchtop spill of the solid powder:

  • PPE: Wear standard nitrile gloves, lab coat, and safety glasses.[1]

  • Containment: If a draft is present, turn off nearby fans to prevent dust dispersion.

  • Cleanup:

    • Dry Spill: Sweep up carefully using a brush and dustpan or a dedicated spill scoop.[1] Place directly into the Solid Waste container.

    • Wet Spill: If the solid has been wetted, absorb with paper towels or inert absorbent (vermiculite).[1] Place all cleanup materials into the Solid Waste container.

  • Decontamination: Wipe the surface with a mild detergent and water.[1]

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: this compound. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 2795460, this compound. Retrieved from [Link]

  • Thermo Scientific Chemicals. (n.d.).[1][3] Product Specification: this compound. Retrieved from [1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.